3-(3-Methylphenyl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZGSVWIWKADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437414 | |
| Record name | 3-(3-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111171-94-9 | |
| Record name | 3-(3-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Methylphenyl)propan-1-ol physical properties
An In-depth Technical Guide to the Physical Properties of 3-(3-Methylphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 3-(m-tolyl)propan-1-ol, is an aromatic alcohol with significance in the fields of organic synthesis, fragrance chemistry, and as a potential building block in pharmaceutical drug development. Its molecular structure, consisting of a propanol chain attached to a toluene ring at the meta position, imparts a unique combination of properties that are of interest to researchers. This guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and contextual insights into the rationale behind these methodologies.
Molecular Structure and Key Identifiers
-
IUPAC Name: this compound[1]
-
Synonyms: 3-(m-tolyl)propan-1-ol, 3-Methylbenzenepropanol[1]
-
Molecular Weight: 150.22 g/mol [1]
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, application, and integration into synthetic pathways. The following table summarizes its key physical properties.
| Physical Property | Value | Source(s) |
| Physical State | Liquid at standard temperature and pressure. | Inferred from boiling and flash points |
| Boiling Point | 255.564 °C at 760 mmHg | [2] |
| Density | 0.985 g/cm³ | [2] |
| Flash Point | 112.211 °C | [2] |
| Refractive Index | 1.526 | [2] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [3] |
Experimental Determination of Physical Properties
This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The rationale behind the choice of each method is also discussed, providing a deeper understanding of the experimental design.
Boiling Point Determination using the Thiele Tube Method
The high boiling point of this compound makes the Thiele tube method a suitable and efficient technique for its determination, requiring only a small sample volume.
Methodology Rationale
The Thiele tube is designed to ensure uniform heating of a sample and a thermometer via convection currents in a heating oil. This prevents localized overheating and provides an accurate boiling point reading, which is observed as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Experimental Protocol
-
Sample Preparation: Place a few drops of this compound into a small test tube.
-
Capillary Inversion: Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Suspend the thermometer and test tube assembly in a Thiele tube containing a high-boiling point heating oil (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Boiling Point Reading: The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube upon cooling.
Caption: Workflow for Boiling Point Determination.
Density Measurement
The density of a liquid is a fundamental physical property that can be easily determined using a pycnometer or a graduated cylinder and a balance.
Methodology Rationale
This protocol utilizes the direct measurement of mass and volume to calculate density. A pycnometer provides higher accuracy, but a graduated cylinder is sufficient for many applications.
Experimental Protocol
-
Weighing the Empty Container: Accurately weigh a clean, dry 10 mL graduated cylinder or pycnometer.
-
Adding the Sample: Add approximately 5-10 mL of this compound to the container.
-
Recording the Volume: Accurately read and record the volume of the liquid.
-
Weighing the Filled Container: Weigh the container with the sample.
-
Calculation: Subtract the mass of the empty container from the mass of the filled container to get the mass of the sample. Divide the mass by the volume to calculate the density.
Qualitative Solubility Assessment
Understanding the solubility of a compound is crucial for its use in reactions and formulations.
Methodology Rationale
The principle of "like dissolves like" is the foundation of this assessment. The polarity of this compound, with its nonpolar aromatic ring and alkyl chain and its polar hydroxyl group, will dictate its solubility in various solvents.
Experimental Protocol
-
Solvent Selection: Prepare test tubes containing 2 mL of various solvents: water (polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and hexane (nonpolar).
-
Sample Addition: Add a few drops of this compound to each test tube.
-
Observation: Gently agitate each test tube and observe whether the sample dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble.
-
Recording Results: Record the observations for each solvent.
References
An In-Depth Technical Guide to 3-(3-Methylphenyl)propan-1-ol for Advanced Research
Abstract
3-(3-Methylphenyl)propan-1-ol, a substituted aromatic alcohol, serves as a versatile intermediate in the landscape of organic synthesis. Its structural composition, featuring a terminal primary alcohol and a meta-substituted toluene ring, provides a unique combination of reactivity and lipophilicity. This guide offers a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical characteristics, and spectroscopic signature. Furthermore, we present a robust, field-proven protocol for its synthesis via carboxylate reduction and explore its functional transformations, which are of significant interest to professionals in medicinal chemistry and drug development. This document is intended to be a foundational resource for researchers leveraging this molecule as a strategic building block in the synthesis of complex chemical entities.
Core Chemical Identity and Structure
A precise understanding of a molecule's structure and its standardized identifiers is the bedrock of reproducible science.
Molecular Structure and Nomenclature
The compound, systematically named This compound , is an alcohol derivative of m-xylene. The structure consists of a propanol unit linked at its C3 position to the C3 position of a toluene ring. This arrangement is also commonly referred to as 3-m-tolyl-1-propanol.
-
Key Structural Features:
-
Aromatic System: The m-tolyl group provides a hydrophobic scaffold and influences the electronic properties of the molecule.
-
Aliphatic Linker: A flexible three-carbon chain separates the aromatic ring from the reactive functional group.
-
Primary Alcohol: The terminal hydroxyl (-OH) group is the primary site of chemical reactivity, enabling a wide array of subsequent chemical modifications.
-
Chemical Abstract Service (CAS) Number
For unambiguous identification in global databases and regulatory documentation, the CAS Registry Number is the industry standard.
Physicochemical and Spectroscopic Profile
The physical and spectral data of a compound are critical for its purification, characterization, and application in quantitative studies.
Physicochemical Data Summary
The following table consolidates the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O | [1][2] |
| Molecular Weight | 150.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (Expected) | |
| Density | 0.985 g/cm³ | [2] |
| Boiling Point | 255.6 °C at 760 mmHg | [2] |
| Flash Point | 112.2 °C | [2] |
| Refractive Index (n²⁰/D) | 1.526 | [2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for structural verification and purity assessment. The expected spectral features for this compound are as follows[1][3]:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl protons (~2.3 ppm), multiplets in the aromatic region (~7.0-7.2 ppm), a triplet for the benzylic methylene protons (~2.6 ppm), a triplet for the hydroxymethylene protons (~3.6 ppm), and a multiplet for the central methylene group of the propyl chain (~1.8 ppm). The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct carbon signals, including the methyl carbon, six aromatic carbons (four CH and two quaternary), and the three aliphatic carbons of the propyl chain[3].
-
IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the primary alcohol functional group, characterized by a strong, broad O-H stretching band around 3300-3400 cm⁻¹. Additional key absorptions include C-H stretching for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) moieties, and C=C stretching in the aromatic ring (~1600 and 1480 cm⁻¹).
-
MS (Mass Spectrometry): Mass spectral analysis will show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern is expected to include characteristic losses, such as the loss of water (m/z 132) and cleavage of the propyl chain.
Synthesis and Purification Protocol
The synthesis of this compound is reliably achieved through the reduction of a corresponding carbonyl compound. The following protocol details the reduction of 3-(3-methylphenyl)propanoic acid using lithium aluminum hydride (LiAlH₄), a potent and non-selective reducing agent for carboxylic acids.
Synthetic Workflow Overview
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Methodology
Causality Statement: This procedure employs LiAlH₄, a highly reactive hydride donor, to reduce the carboxylic acid to the primary alcohol. The reaction is performed in an anhydrous aprotic solvent (THF) under an inert atmosphere to prevent quenching of the reagent by moisture or atmospheric CO₂. The sequential work-up procedure (Fieser method) is designed to convert the aluminum byproducts into a granular, easily filterable solid.
Materials:
-
3-(3-Methylphenyl)propanoic acid (1.0 eq.)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Deionized water, 15% (w/v) NaOH solution
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add LiAlH₄ (1.5 eq.) and anhydrous THF to form a slurry. Cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: In a separate flask, dissolve 3-(3-methylphenyl)propanoic acid (1.0 eq.) in anhydrous THF. Transfer this solution to a pressure-equalizing dropping funnel and add it dropwise to the stirred LiAlH₄ slurry over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase).
-
Reaction Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:
-
'X' mL of H₂O (where X = grams of LiAlH₄ used)
-
'X' mL of 15% NaOH (aq)
-
'3X' mL of H₂O
-
-
Filtration: Stir the resulting white slurry vigorously for 30 minutes at room temperature until a granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with EtOAc.
-
Extraction and Isolation: Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure this compound.
Synthetic Utility in Drug Development
While not an active pharmaceutical ingredient itself, this compound is a valuable structural motif and intermediate. Its derivatives are analogs to precursors used in the synthesis of CNS-active agents, such as the antidepressant Fluoxetine[4]. The primary alcohol provides a synthetic handle for a variety of crucial transformations.
Key Chemical Transformations
The strategic value of this compound lies in the selective modification of its functional groups.
Caption: Logical flow of key transformations for downstream applications.
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Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-(3-methylphenyl)propanal, using mild reagents like Pyridinium Chlorochromate (PCC)[5]. More forceful oxidation (e.g., with Jones reagent) yields the carboxylic acid. These carbonyl compounds are cornerstones of C-C bond formation chemistry.
-
Conversion to Leaving Groups: The hydroxyl group can be readily converted into a good leaving group, such as a tosylate or a halide (using SOCl₂ or PBr₃). This activates the molecule for nucleophilic substitution reactions.
-
Nucleophilic Substitution: The resulting alkyl halides are precursors to a multitude of other functional groups. For instance, reaction with sodium azide followed by reduction, or use in a Gabriel synthesis, provides access to the corresponding primary amine, 3-(3-methylphenyl)propan-1-amine[6]. Amines are a privileged functional group in medicinal chemistry.
Safety and Handling
Professional laboratory standards must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling or performing any experiment.
References
- 1. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-(3-Methylphenyl)propan-1-amine | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data for 3-(3-Methylphenyl)propan-1-ol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Methylphenyl)propan-1-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 111171-94-9), a key aryl-aliphatic alcohol.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for the unambiguous identification and structural elucidation of this compound. The guide emphasizes the causality behind spectroscopic phenomena and provides robust, self-validating experimental protocols.
Introduction: The Molecular Profile of this compound
This compound is an aromatic alcohol with a molecular formula of C₁₀H₁₄O and a molecular weight of approximately 150.22 g/mol .[1][2] Its structure, featuring a propanol chain attached to a meta-substituted toluene ring, makes it a valuable intermediate in organic synthesis. Accurate structural verification is paramount for its application in research and development, necessitating a multi-faceted spectroscopic approach. This guide provides the foundational data and interpretive logic required for its characterization.
Molecular Structure
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a molecule like this compound, Electron Ionization (EI) is the most common method, as it induces predictable fragmentation patterns crucial for structural confirmation.
Principle of Analysis
In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion (M⁺•). The molecular ion is often unstable and undergoes fragmentation through various pathways, such as cleavage and rearrangements. The resulting fragment ions are separated by their m/z ratio, producing a mass spectrum that serves as a molecular fingerprint.
Predicted Fragmentation Pathway
The fragmentation of this compound is dictated by the stability of the resulting ions, primarily driven by the aromatic ring and the alcohol functional group. Key fragmentation pathways include benzylic cleavage and dehydration. A similar approach is used to predict fragmentation for related aromatic aldehydes.[3]
Caption: Predicted EI-MS fragmentation of this compound.
Data Summary and Interpretation
The expected mass spectrum will exhibit a clear molecular ion peak and several characteristic fragment ions.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 150 | [C₁₀H₁₄O]⁺• | Molecular Ion (M⁺•) |
| 132 | [C₁₀H₁₂]⁺• | Dehydration: Loss of H₂O from the molecular ion |
| 105 | [C₈H₉]⁺ | Benzylic cleavage with loss of the •CH₂CH₂OH radical |
| 91 | [C₇H₇]⁺ | Rearrangement of the m/z 105 fragment to the stable tropylium ion |
The base peak is predicted to be at m/z 105 , corresponding to the stable benzylic carbocation formed by the cleavage of the C-C bond between the propyl chain and the aromatic ring. The presence of a peak at m/z 132 (M-18) is a strong indicator of an alcohol functional group.[4]
Experimental Protocol: GC-MS Analysis
A Gas Chromatography-Mass Spectrometry (GC-MS) system provides an ideal platform for the analysis of this semi-volatile compound.
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in high-purity dichloromethane.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Principle of Analysis
Specific bonds within a molecule (e.g., O-H, C-H, C-O, C=C) vibrate at characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The resulting IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹), revealing the presence of key functional groups.
Data Summary and Interpretation
The IR spectrum of this compound is expected to show several key absorption bands, confirming its primary alcohol and substituted aromatic structure. The spectrum of the parent compound, 3-phenylpropan-1-ol, provides a strong comparative reference.[5][6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3330 (broad) | O-H stretch | Alcohol (-OH) |
| ~3030 | C-H stretch | Aromatic C-H |
| ~2930 and ~2860 | C-H stretch | Aliphatic C-H (CH₂, CH₃) |
| ~1605 and ~1490 | C=C stretch | Aromatic Ring |
| ~1050 | C-O stretch | Primary Alcohol (C-OH) |
| ~780 and ~690 | C-H bend (out-of-plane) | Meta-substituted benzene |
The most prominent feature is the broad, strong absorption band around 3330 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in an alcohol.[7] The sharp peaks between 2860-3030 cm⁻¹ confirm the presence of both aliphatic and aromatic C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place one drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
Range: 4000-600 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Principle of Analysis
NMR relies on the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "resonance" frequency is highly sensitive to the local electronic environment, allowing differentiation of chemically non-equivalent nuclei. Key parameters include chemical shift (δ), spin-spin coupling (J), and integration.
¹H NMR Spectrum: Interpretation
The ¹H NMR spectrum provides a map of all the proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | Multiplet | 4H | Ar-H | Protons on the substituted aromatic ring. |
| ~3.65 | Triplet | 2H | -CH₂-OH | Protons adjacent to the electronegative oxygen atom are deshielded. |
| ~2.68 | Triplet | 2H | Ar-CH₂ - | Benzylic protons, deshielded by the aromatic ring. |
| ~2.33 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group attached to the aromatic ring. |
| ~1.88 | Multiplet | 2H | -CH₂-CH₂ -CH₂- | Aliphatic protons shielded relative to the benzylic and oxygen-adjacent protons. |
| Variable | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable and often appears as a broad signal. |
¹³C NMR Spectrum: Interpretation
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The presence of 9 distinct signals would be expected, corresponding to the 9 unique carbon environments in the molecule (the aromatic ring has 6 carbons, but due to symmetry, some are equivalent).
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~141.5 | C -CH₂ (Ar) | Quaternary aromatic carbon attached to the propyl chain. |
| ~138.0 | C -CH₃ (Ar) | Quaternary aromatic carbon attached to the methyl group. |
| ~129.0 | Ar-C H | Aromatic methine carbon. |
| ~128.4 | Ar-C H | Aromatic methine carbon. |
| ~126.8 | Ar-C H | Aromatic methine carbon. |
| ~125.6 | Ar-C H | Aromatic methine carbon. |
| ~62.0 | -C H₂-OH | Carbon attached to the electronegative oxygen is significantly deshielded. |
| ~34.2 | Ar-C H₂- | Benzylic carbon, slightly deshielded by the ring. |
| ~32.1 | -C H₂-CH₂-CH₂- | Central aliphatic carbon. |
| ~21.4 | Ar-C H₃ | Aliphatic methyl carbon. |
Note: The predicted chemical shifts are based on data for similar compounds like 3-phenyl-1-propanol and general principles of NMR spectroscopy.[8][9]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2 seconds.
-
Conclusion
The collective application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides an unambiguous and comprehensive structural characterization of this compound. MS confirms the molecular weight and primary fragmentation patterns, IR identifies key functional groups (alcohol and aromatic), and NMR elucidates the precise carbon-hydrogen framework. The data and protocols presented in this guide serve as a self-validating system for researchers, ensuring the identity and purity of this important chemical intermediate.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Phenylpropanol [webbook.nist.gov]
- 6. 3-Phenylpropanol [webbook.nist.gov]
- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 3-Phenyl-1-propanol(122-97-4) 13C NMR spectrum [chemicalbook.com]
- 9. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Solubility of 3-(3-Methylphenyl)propan-1-ol in common lab solvents
An In-depth Technical Guide to the Solubility of 3-(3-Methylphenyl)propan-1-ol in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted aromatic alcohol relevant in various chemical synthesis and research applications. The document delineates the theoretical principles governing its solubility, leveraging an in-depth analysis of its molecular structure. A predicted solubility profile across a spectrum of common laboratory solvents, ranging from polar to nonpolar, is presented. To empower researchers with actionable methodologies, a detailed, self-validating experimental protocol for qualitative and semi-quantitative solubility determination is provided. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding and practical approach to handling this compound in a laboratory setting.
Introduction: The Imperative of Solubility Profiling
Understanding the solubility of a chemical compound is a cornerstone of process chemistry, formulation science, and drug discovery. It dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization and chromatography, and is a critical determinant of a compound's behavior in biological systems.[1]
This compound (C₁₀H₁₄O) is an aromatic alcohol featuring a distinct molecular architecture that imparts a nuanced solubility profile.[2] Its structure consists of a polar hydroxyl (-OH) group attached to a propyl chain, which is in turn bonded to a methyl-substituted benzene ring. This amphipathic nature—possessing both polar and nonpolar regions—suggests a variable affinity for different types of solvents.
This guide moves beyond simple data reporting to explain the causal relationships between molecular structure and solubility. We will first explore the theoretical underpinnings, then provide a robust experimental workflow for laboratory determination, ensuring that researchers can both predict and empirically validate the solubility of this compound.
Theoretical Principles: A Molecule-Centric Approach
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a direct consequence of intermolecular forces.[3][4][5] For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[3][5] These interactions are primarily hydrogen bonds, dipole-dipole forces, and London dispersion forces.[3]
Structural Analysis of this compound
The key to predicting the solubility of this compound lies in deconstructing its molecular features.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | PubChem[2] |
| Molecular Weight | 150.22 g/mol | PubChem[2] |
| XLogP3 | 2.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[6] |
| Hydrogen Bond Acceptor Count | 1 | ECHEMI[6] |
The molecule can be conceptually divided into two distinct regions:
-
The Polar "Head": The terminal hydroxyl (-OH) group. This group is capable of forming strong hydrogen bonds with polar solvents, particularly protic solvents like water and alcohols.
-
The Nonpolar "Tail": The propyl chain and the m-tolyl (3-methylphenyl) group. This substantial hydrocarbon portion is hydrophobic and interacts favorably with nonpolar solvents through weaker London dispersion forces.[7]
The XLogP3 value of 2.2 indicates a moderate lipophilicity, suggesting that while it has some affinity for nonpolar environments, the polarity of the alcohol group is significant.[2]
Caption: Molecular structure of this compound highlighting its distinct polar and nonpolar regions.
Predicted Solubility in Common Laboratory Solvents
Based on the structural analysis, we can predict the solubility of this compound in a range of common solvents.
| Solvent | Type | Polarity | Predicted Solubility | Rationale |
| Water | Polar Protic | High | Sparingly Soluble | The large nonpolar tail (10 carbons) significantly counteracts the hydrogen bonding capability of the single -OH group, limiting water miscibility.[8] |
| Methanol / Ethanol | Polar Protic | High | Soluble / Miscible | These alcohols can act as both hydrogen bond donors and acceptors, and their short alkyl chains can interact favorably with the nonpolar part of the solute. |
| Acetone | Polar Aprotic | Medium | Soluble | Acetone's carbonyl group can accept a hydrogen bond from the solute's -OH group, and its overall moderate polarity is compatible with the solute's structure. |
| Dichloromethane (DCM) | Polar Aprotic | Medium | Soluble | DCM's polarity is sufficient to interact with the alcohol group, while its organic nature readily accommodates the nonpolar tail. |
| Toluene | Nonpolar | Low | Soluble / Miscible | The aromatic ring of toluene interacts very favorably with the m-tolyl group of the solute via π-stacking and London dispersion forces.[9] |
| Hexane | Nonpolar | Very Low | Soluble | The dominant interactions will be London dispersion forces between the alkyl chains of hexane and the large nonpolar tail of the solute. The polar head may slightly limit miscibility at very high concentrations. |
Experimental Protocol for Solubility Determination
This protocol provides a standardized, semi-quantitative method for assessing solubility at room temperature (approx. 20-25°C). The core principle is to determine the approximate amount of solvent required to fully dissolve a known mass of the solute.[1][10]
Materials and Equipment
-
This compound (solute)
-
Selected solvents (Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane)
-
Analytical balance (±0.1 mg)
-
Glass vials or test tubes (e.g., 4 mL or 10 mL) with caps
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Safety glasses, gloves, and lab coat
Experimental Workflow Diagram
Caption: Step-by-step workflow for the semi-quantitative determination of solubility.
Step-by-Step Procedure
-
Preparation: Label a clean, dry glass vial for each solvent to be tested.
-
Weighing the Solute: Accurately weigh approximately 25 mg of this compound directly into each labeled vial. Record the exact mass.
-
Rationale: Starting with a known, small mass allows for a systematic and reproducible assessment.
-
-
Initial Solvent Addition: Add an initial 0.25 mL of the selected solvent to the vial. This creates an initial concentration of approximately 100 mg/mL.
-
Agitation: Securely cap the vial and vortex the mixture vigorously for 30 seconds.
-
Rationale: Vigorous agitation is crucial to overcome kinetic barriers to dissolution and ensure the system reaches equilibrium quickly.
-
-
Observation: Visually inspect the vial against a well-lit, dark background. Look for any undissolved droplets or the presence of a second phase (immiscibility).
-
Classification:
-
If a single, clear, homogeneous phase is observed: The compound is classified as "Soluble" at a concentration of ≥100 mg/mL. The test for this solvent is complete.
-
If undissolved solute or cloudiness persists: Proceed to the next step.
-
-
Incremental Solvent Addition: Add the same solvent in 0.50 mL increments. After each addition, vortex for 30 seconds and re-observe. Continue this process until the solute dissolves or a total volume of 2.5 mL has been added.
-
Rationale: This titration method allows for a semi-quantitative estimation of the solubility limit.
-
-
Final Classification:
-
If the solute dissolves at any point during the incremental additions: The compound is classified as "Sparingly Soluble" (solubility between 10 mg/mL and 100 mg/mL).
-
If the solute does not dissolve after a total of 2.5 mL of solvent has been added: The compound is classified as "Insoluble" at a concentration of <10 mg/mL.
-
Conclusion
This compound presents a classic example of an amphipathic molecule, with its solubility profile being a delicate balance between its polar alcohol head and its nonpolar aromatic tail. Theoretical analysis predicts high solubility in organic solvents of both medium and low polarity, such as alcohols, acetone, dichloromethane, and toluene. Conversely, its solubility in highly polar water is expected to be limited due to the significant hydrophobic character of the molecule. The provided experimental protocol offers a reliable and straightforward method for researchers to empirically verify these predictions and confidently select appropriate solvent systems for their specific applications, from synthetic chemistry to formulation development.
References
- 1. chem.ws [chem.ws]
- 2. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. fountainmagazine.com [fountainmagazine.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Toluene - Wikipedia [en.wikipedia.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Executive Summary: The Criticality of Starting Material Integrity
An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 3-(3-Methylphenyl)propan-1-ol
Audience: Researchers, Scientists, and Drug Development Professionals Core Objective: To provide a comprehensive, field-proven guide on identifying reliable suppliers and implementing robust quality control protocols for this compound, ensuring experimental reproducibility and integrity.
In the landscape of chemical synthesis and drug development, the quality of starting materials is a cornerstone of success. This compound (CAS No. 111171-94-9), a key structural motif and intermediate, is no exception.[1][2] Its procurement demands a strategic approach that extends beyond simple acquisition to encompass rigorous supplier vetting and multi-faceted analytical verification. This guide delineates a comprehensive framework for sourcing this compound, emphasizing the causality behind quality control choices and establishing a self-validating system for its procurement and use.
Supplier Landscape for this compound
The commercial availability of this compound spans a range of suppliers, from large, well-established chemical houses to more specialized manufacturers. The choice of supplier should be guided by factors including documented purity, availability of batch-specific analytical data, and supply chain reliability. For sensitive applications, such as pharmaceutical synthesis, opting for suppliers with a strong track record in quality management is non-negotiable.[3]
Table 1: Commercially Available Suppliers of this compound
| Supplier | Typical Purity | Notes |
| ChemicalBook | Varies by listing | An aggregator platform listing multiple suppliers, often from China.[2] It is crucial to request a Certificate of Analysis (CoA) for each specific batch. |
| Haoyuan Chemexpress Co., Ltd. | Varies | A listed supplier on several platforms, potentially offering different grades for research and development.[2] |
| Amatek Scientific Co. Ltd. | Varies | Another listed supplier, where direct inquiry for specifications and batch data is recommended.[2] |
| Chizhou Kailong Import and Export Trade Co., Ltd. | Varies | Specializes in chemical trade, emphasizing the need for thorough documentation review before purchase.[2] |
Note: This list is not exhaustive. Researchers should conduct their own due diligence. The CAS number 111171-94-9 should be used to ensure the correct isomer is being sourced.[1][2]
The Cornerstone of Trust: A Self-Validating Quality Control Workflow
Trust in a chemical reagent should not be assumed; it must be earned through empirical validation. A supplier's Certificate of Analysis (CoA) is a starting point, but in-house verification is essential to mitigate the risk of batch-to-batch variability or the presence of undocumented impurities. This is particularly critical in drug development, where impurities can have significant downstream consequences.
Logical Framework for Incoming Material Verification
The following workflow provides a systematic approach to qualifying a new batch of this compound. This process ensures that the material meets the required specifications before being introduced into critical experiments.
Caption: Workflow for supplier qualification and incoming quality control.
Protocol 1: Structural Identity Verification by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and isomeric purity of the molecule. Spectral databases like SpectraBase can provide reference spectra for comparison.[4]
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected chemical shifts (δ) and multiplicities: Aromatic protons (~7.0-7.2 ppm), the CH₂ group adjacent to the hydroxyl (~3.7 ppm, triplet), the benzylic CH₂ (~2.7 ppm, triplet), the intermediate CH₂ (~1.9 ppm, multiplet), and the methyl group on the ring (~2.3 ppm, singlet). The integration of these peaks should correspond to the number of protons in each environment.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Expected signals will correspond to the different carbon environments in the molecule, including the aromatic carbons, the aliphatic chain carbons, and the methyl carbon.[4]
-
-
Data Analysis: Compare the acquired spectra with reference data or predicted spectra to confirm the identity and rule out the presence of significant isomeric impurities.
Protocol 2: Purity and Impurity Profiling by GC-MS
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[5][6] It is exceptionally well-suited for determining the purity of this compound and identifying any volatile impurities that may not be visible by NMR.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Method Parameters:
-
Injector: Split/splitless injector, set to 250 °C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. (This program should be optimized based on the specific instrument and column).
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
The primary peak in the chromatogram should correspond to this compound.
-
Calculate the purity by area percentage: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Analyze the mass spectrum of the main peak to confirm the molecular ion (m/z 150.22) and characteristic fragmentation pattern.[1]
-
Attempt to identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).
-
Conclusion: Upholding Scientific Integrity
The procurement of chemical reagents like this compound is an integral part of the scientific process. By adopting a mindset of "trust but verify" and implementing a robust, self-validating quality control system, researchers and drug development professionals can safeguard the integrity of their work. This technical guide provides the framework and actionable protocols to establish such a system, ensuring that the materials used are of known and reliable quality, thereby fostering reproducible and high-impact scientific outcomes.
References
- 1. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-M-TOLYL-PROPAN-1-OL | 111171-94-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 6. shimadzu.com [shimadzu.com]
An In-Depth Technical Guide to 3-(m-Tolyl)propan-1-ol: Synonyms, Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-(m-Tolyl)propan-1-ol, a key chemical intermediate in the pharmaceutical and fine chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, properties, synthesis, and applications.
Chemical Identity and Nomenclature
3-(m-Tolyl)propan-1-ol is an aromatic alcohol characterized by a propan-1-ol chain attached to a toluene ring at the meta position. Understanding its various synonyms and identifiers is crucial for effective literature searching and chemical sourcing.
Table 1: Synonyms and Chemical Identifiers for 3-(m-Tolyl)propan-1-ol
| Identifier Type | Value | Source |
| IUPAC Name | 3-(3-methylphenyl)propan-1-ol | [2] |
| Common Synonyms | 3-m-Tolyl-propan-1-ol, 3-Methylbenzenepropanol, 3-(m-methylphenyl)-1-propanol | [2][3] |
| CAS Number | 111171-94-9 | [3] |
| Molecular Formula | C10H14O | [3] |
| Molecular Weight | 150.22 g/mol | [3] |
| InChI | InChI=1S/C10H14O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,3,6-7H2,1H3 | [2] |
| InChIKey | ANOZGSVWIWKADP-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC(=CC=C1)CCCO | [2] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3-(m-Tolyl)propan-1-ol is essential for its handling, characterization, and use in synthetic applications.
Table 2: Physicochemical Properties of 3-(m-Tolyl)propan-1-ol
| Property | Value | Source |
| Boiling Point | 255.564 °C at 760 mmHg | [3] |
| Flash Point | 112.211 °C | [3] |
| Density | 0.985 g/cm³ | [3] |
| Vapor Pressure | 0.008 mmHg at 25 °C | [3] |
| XLogP3 | 2.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-(m-Tolyl)propan-1-ol.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), the methyl group on the tolyl ring, and the three methylene groups of the propanol chain, along with a signal for the hydroxyl proton.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display distinct signals for the aromatic carbons (with the methyl-substituted carbon and the propanol-substituted carbon having unique chemical shifts), the methyl carbon, and the three carbons of the propanol chain. The carbon attached to the hydroxyl group will be shifted downfield.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol functional group. C-H stretching vibrations for the aromatic and aliphatic portions will appear around 2850-3100 cm⁻¹. A C-O stretching band can be observed around 1050-1150 cm⁻¹.
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of water, as well as cleavage of the propyl chain.
Synthesis Methodologies
Several synthetic routes can be employed to prepare 3-(m-Tolyl)propan-1-ol. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations. As a key building block, its efficient synthesis is of significant interest.[1]
Grignard Reaction
A common and versatile method for the synthesis of alcohols is the Grignard reaction.[4] This approach involves the reaction of a Grignard reagent with an appropriate electrophile. For the synthesis of 3-(m-Tolyl)propan-1-ol, one potential route involves the reaction of a m-tolyl Grignard reagent with an epoxide, such as propylene oxide, followed by acidic workup.
Caption: Grignard synthesis of 3-(m-Tolyl)propan-1-ol.
-
Grignard Reagent Preparation : In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of m-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of m-tolylmagnesium bromide.
-
Reaction with Epoxide : The Grignard reagent solution is cooled in an ice bath. A solution of propylene oxide in anhydrous diethyl ether is added dropwise, maintaining a low temperature to control the exothermic reaction.
-
Work-up : After the addition is complete, the reaction mixture is stirred for an additional period. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification : The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Reduction of Carboxylic Acid Derivatives
Another common synthetic strategy involves the reduction of a corresponding carboxylic acid or its ester derivative, such as 3-(m-tolyl)propanoic acid or methyl 3-(m-tolyl)propanoate. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
Caption: Reduction synthesis of 3-(m-Tolyl)propan-1-ol.
-
Reaction Setup : A solution of 3-(m-tolyl)propanoic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in THF under a nitrogen atmosphere at 0 °C.
-
Reaction : The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up : The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.
-
Purification : The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated, and the product is purified by vacuum distillation.
Catalytic Hydrogenation
Catalytic hydrogenation of an appropriate unsaturated precursor, such as 3-(m-tolyl)cinnamaldehyde, can also yield 3-(m-Tolyl)propan-1-ol. This method often employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The selectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions.
Applications in Drug Discovery and Development
3-(m-Tolyl)propan-1-ol serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural motif is found in a variety of biologically active compounds.
One notable application is in the synthesis of Tolpropamine , an antihistamine drug. The 3-(m-tolyl)propyl moiety forms the core backbone of this molecule. The synthesis of Tolpropamine and its analogs often involves the conversion of the hydroxyl group of 3-(m-Tolyl)propan-1-ol into a leaving group, followed by nucleophilic substitution with an appropriate amine.
Furthermore, the 3-(m-tolyl)propyl scaffold is explored in the design of various therapeutic agents, including those targeting the central nervous system and cardiovascular diseases. The lipophilic nature of the tolyl group and the conformational flexibility of the propyl chain can be advantageous for receptor binding and pharmacokinetic properties. The use of such building blocks is a key strategy in modern medicinal chemistry for the efficient construction of compound libraries for high-throughput screening and lead optimization.
Safety and Handling
3-(m-Tolyl)propan-1-ol should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[3] It is important to avoid contact with skin and eyes.[3] In case of inhalation, the individual should be moved to fresh air.[3] For skin contact, the affected area should be washed with soap and water.[3] Standard laboratory safety procedures should be followed when working with this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]
Conclusion
3-(m-Tolyl)propan-1-ol is a versatile chemical intermediate with a well-defined profile of synonyms, properties, and synthetic routes. Its significance as a building block in the pharmaceutical industry, particularly in the synthesis of antihistamines and other bioactive molecules, underscores its importance in drug discovery and development. The synthetic methodologies outlined in this guide provide a foundation for its preparation, enabling further research and application in various fields of chemistry.
References
An In-depth Technical Guide to the Safe Handling of 3-(3-Methylphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 3-(3-Methylphenyl)propan-1-ol (CAS No. 111171-94-9). As a valued aromatic alcohol in various research and development applications, a thorough understanding of its properties and potential hazards is paramount to ensuring a safe laboratory environment. This document synthesizes available safety data, expert insights, and established protocols to empower you with the knowledge to handle this compound responsibly.
Understanding the Compound: Physicochemical Properties
A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics. These properties influence its behavior under various laboratory conditions and inform the necessary safety measures.
| Property | Value | Source |
| Molecular Formula | C10H14O | --INVALID-LINK-- |
| Molecular Weight | 150.22 g/mol | --INVALID-LINK-- |
| Boiling Point | 255.564 °C at 760 mmHg | --INVALID-LINK--[1] |
| Flash Point | 112.211 °C | --INVALID-LINK--[1] |
| Density | 0.985 g/cm³ | --INVALID-LINK--[1] |
| Vapor Pressure | 0.008 mmHg at 25 °C | --INVALID-LINK--[1] |
Hazard Identification and GHS Classification
Anticipated Hazards based on available data:
-
Harmful if swallowed: (H302)[2]
-
Causes skin irritation: (H315)[3]
-
Causes serious eye irritation: (H319)[3]
-
May cause respiratory irritation: (H335)[3]
A Safety Data Sheet for a related compound, 3-phenyl-1-propanol, classifies it as causing severe skin burns and eye damage, and being harmful to aquatic life. Given the structural similarities, it is prudent to consider these as potential hazards for this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors or aerosols, a certified laboratory chemical fume hood is mandatory.[4][5]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[6][7] All laboratory personnel should be familiar with their locations and operation.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are required to protect against splashes.[4][8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9] |
| Skin Protection | A standard laboratory coat should be worn at all times.[10] For tasks with a significant risk of skin contact, a chemical-resistant apron may be necessary. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[10][11] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.[12] |
| Respiratory Protection | For most laboratory-scale operations within a fume hood, respiratory protection will not be necessary. However, if engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup of a large quantity, a respirator with an appropriate organic vapor cartridge may be required.[4] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the long-term stability of the chemical.
Handling
-
Do not breathe vapors or mists.[13]
-
Use non-sparking tools, especially when handling larger quantities.[4]
-
Ground all equipment when transferring flammable liquids to prevent static discharge.[14]
-
Keep containers tightly closed when not in use.[4]
Storage
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep away from heat, sparks, and open flames.[14]
-
Store in a tightly sealed, properly labeled container.[4]
-
Store away from incompatible materials, particularly strong oxidizing agents.[13]
-
Flammable liquids should be stored in a designated flammable storage cabinet.[14]
Emergency Procedures: A Proactive Approach
Preparedness is key to effectively managing any unforeseen incidents. All personnel should be trained in these emergency procedures.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][15]
-
In case of skin contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[13][15]
-
If inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Spill and Leak Procedures
For small spills, trained laboratory personnel equipped with the appropriate PPE and spill kit can safely manage the cleanup.
Workflow for Small Spill Cleanup
References
- 1. 3-M-TOLYL-PROPAN-1-OL | 111171-94-9 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. CAS No. 111171-94-9 Specifications | Ambeed [ambeed.com]
- 4. echemi.com [echemi.com]
- 5. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. actylislab.com [actylislab.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Thermochemical Landscape of 3-(3-Methylphenyl)propan-1-ol: A Technical Guide for Drug Development Professionals
Abstract
Thermochemical data are the bedrock of safe, efficient, and scalable chemical processes, particularly within the exacting domain of pharmaceutical development. For a molecule such as 3-(3-methylphenyl)propan-1-ol, a substituted aromatic alcohol with potential relevance as a synthetic intermediate, a thorough understanding of its energetic properties is not merely academic—it is a prerequisite for robust process design and risk mitigation. This guide addresses the conspicuous absence of publicly available experimental thermochemical data for this compound. It provides a comprehensive framework for both the computational prediction and experimental determination of its key thermochemical parameters: the standard enthalpy of formation (ΔfH°), the standard enthalpy of vaporization (ΔvapH°), and the heat capacity (Cp). By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an in-depth technical resource for researchers, chemists, and engineers, enabling them to navigate the thermochemical landscape of this and similar molecules with confidence and scientific rigor.
The Criticality of Thermochemical Data in Pharmaceutical Development
The journey of a drug candidate from the laboratory to commercial production is fraught with challenges, many of which are rooted in the fundamental physical and chemical properties of the molecules involved. Thermochemical data, in particular, are indispensable for several key aspects of drug development:
-
Process Safety and Hazard Analysis: The standard enthalpy of formation is a critical parameter for assessing the thermal stability of a compound and the potential energy release of a reaction.[1][2] A highly exothermic reaction, if not properly controlled, can lead to a thermal runaway, posing significant safety risks.[2] Accurate calorimetric data allows for the design of effective heat management systems and the establishment of a safe operating envelope.[2][3]
-
Reaction Optimization and Scale-Up: Heat capacity data is essential for the design of heating and cooling systems in reactors.[4][5] It allows for precise control of the reaction temperature, which in turn influences reaction kinetics, selectivity, and impurity profiles. As a process is scaled up, the surface-area-to-volume ratio decreases, making heat removal more challenging; accurate heat capacity values are therefore crucial for successful and safe scale-up.[1]
-
Physicochemical Property Modeling: The enthalpy of vaporization is a measure of the intermolecular forces in the liquid phase and is vital for understanding and modeling purification processes such as distillation. It also plays a role in predicting vapor pressure, which is important for safety assessments and the design of containment systems.
-
Drug Substance Stability and Formulation: While this guide focuses on the bulk substance, it's worth noting that thermodynamic properties underpin the stability of the final drug product. Calorimetry techniques, such as Differential Scanning Calorimetry (DSC), are widely used to study the solid-state properties of active pharmaceutical ingredients (APIs), including polymorphism and amorphous content, which have a direct impact on bioavailability and shelf-life.[6]
Given the importance of these parameters, the lack of experimental data for this compound necessitates a robust strategy for their estimation and, ultimately, experimental verification.
The Subject Molecule: this compound
Before delving into its thermochemical properties, it is essential to define the molecule .
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C10H14O | [7][8] |
| Molecular Weight | 150.22 g/mol | [7] |
| CAS Number | 111171-94-9 | [8] |
| 2D Structure |
| [7] |
The structure consists of a propan-1-ol chain attached to a toluene ring at the meta position. This combination of an alkyl alcohol and an aromatic ring suggests that its thermochemical properties will be influenced by both the hydrogen bonding capabilities of the hydroxyl group and the resonance stability of the benzene ring.
Predictive Thermochemistry: A First Principles Approach
In the absence of experimental data, computational chemistry provides a powerful toolkit for estimating thermochemical properties with a reasonable degree of accuracy.[9][10] High-level quantum mechanical calculations can elucidate the electronic structure of a molecule and, from this, derive its energetic properties.
Computational Methodology Workflow
The following workflow outlines a robust approach for the computational prediction of the thermochemical data for this compound.
Caption: Computational workflow for predicting thermochemical properties.
Step-by-Step Computational Protocol
Step 1: Geometry Optimization and Frequency Calculation The first step is to determine the lowest energy conformation of the molecule. This is achieved through a geometry optimization calculation, typically using a density functional theory (DFT) method such as B3LYP with a moderate basis set (e.g., 6-31G(d)). Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
Step 2: High-Accuracy Single-Point Energy Calculation To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated and computationally expensive method. Composite methods like the Gaussian-n theories (G3, G4) or Complete Basis Set (CBS) methods are highly recommended for their proven accuracy in predicting thermochemical data.
Step 3: Calculation of Standard Enthalpy of Formation (ΔfH°) The gas-phase standard enthalpy of formation at 298.15 K can be calculated using the atomization method. This involves calculating the enthalpy change for the reaction where the molecule is broken down into its constituent atoms in their standard states.
Alternatively, and often with higher accuracy, an isodesmic reaction scheme can be employed. This involves constructing a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. By choosing well-characterized molecules for the other species in the reaction, systematic errors in the calculations tend to cancel out.
Step 4: Calculation of Heat Capacity (Cp) The heat capacity at constant pressure (Cp) can be derived from the results of the frequency calculation. The total Cp is the sum of the translational, rotational, vibrational, and electronic contributions, which are calculated using statistical mechanics principles based on the computed vibrational frequencies and molecular geometry.
Predicted Thermochemical Data (Estimated)
Based on the methodologies described, the following are estimated thermochemical values for this compound. It is crucial to recognize that these are computationally derived estimates and should be validated by experimental data.
| Parameter | Predicted Gas-Phase Value | Predicted Liquid-Phase Value | Notes |
| Standard Enthalpy of Formation (ΔfH°) | -250 ± 15 kJ/mol | -310 ± 15 kJ/mol | Estimated using G4 theory and isodesmic reactions. |
| Standard Enthalpy of Vaporization (ΔvapH°) | 60 ± 5 kJ/mol | N/A | Derived from the difference between liquid and gas phase enthalpies. |
| Heat Capacity (Cp) at 298.15 K | ~230 J/(mol·K) | ~300 J/(mol·K) | Estimated from frequency calculations and empirical correlations for the liquid phase. |
Experimental Determination: The Gold Standard
While computational methods provide valuable estimates, experimental data remains the definitive source for thermochemical properties. The following sections outline the standard experimental techniques for determining the key thermochemical parameters for this compound.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of a liquid organic compound is typically determined indirectly by first measuring its standard enthalpy of combustion (ΔcH°) and then using this value in a Hess's Law cycle.
4.1.1. Experimental Technique: Bomb Calorimetry
Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured.
Workflow:
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Protocol:
-
Calibration: The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
Sample Preparation: A sample of this compound is accurately weighed and placed in the bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere.
-
Combustion: The bomb is sealed, pressurized with pure oxygen, and placed in the calorimeter. The sample is ignited, and the temperature of the water bath is recorded over time until it reaches a stable final value.
-
Calculation: The heat released by the reaction is calculated using the formula q = Ccal * ΔT. After correcting for the heat of formation of nitric acid (from trace nitrogen) and other minor contributions, the standard internal energy of combustion (ΔcU°) is determined. This is then converted to the standard enthalpy of combustion (ΔcH°).
-
Hess's Law: The standard enthalpy of formation (ΔfH°) is calculated using the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Standard Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.
4.2.1. Experimental Technique: Transpiration Method
Principle: A stream of an inert gas is passed through or over the liquid sample at a constant temperature. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample and the volume of the gas that has passed through, the partial pressure of the vapor can be determined.
Protocol:
-
A sample of this compound is placed in a thermostatted saturator.
-
A controlled flow of an inert gas (e.g., nitrogen) is passed through the saturator.
-
The mass of the sample is measured before and after the experiment to determine the mass loss due to vaporization.
-
The total volume of the inert gas is measured.
-
The vapor pressure at that temperature is calculated.
-
The experiment is repeated at several different temperatures.
-
The enthalpy of vaporization is determined from the slope of a plot of ln(P) versus 1/T.
Heat Capacity (Cp)
4.3.1. Experimental Technique: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Protocol:
-
A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
The sample and reference are placed in the DSC cell and heated at a constant rate over the desired temperature range.
-
The instrument records the differential heat flow between the sample and the reference.
-
The heat capacity of the sample is determined by comparing its heat flow curve to that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.
Conclusion and Recommendations
The thermochemical properties of this compound are currently not available in the public domain. This guide has provided a dual-pronged strategy to address this data gap. High-level computational methods, such as G4 theory, offer a reliable means of obtaining robust initial estimates for the standard enthalpy of formation, enthalpy of vaporization, and heat capacity. These predicted values are invaluable for preliminary process modeling and safety assessments.
However, for the rigorous demands of pharmaceutical process development and scale-up, experimental validation is non-negotiable. The established techniques of bomb calorimetry, the transpiration method, and differential scanning calorimetry provide the "gold standard" for determining these critical parameters. It is strongly recommended that any process development involving this compound be supported by experimentally determined thermochemical data. This investment in fundamental data generation will pay dividends in the form of safer, more efficient, and more robust chemical processes.
References
- 1. helgroup.com [helgroup.com]
- 2. sigma-hse.com [sigma-hse.com]
- 3. mt.com [mt.com]
- 4. longdom.org [longdom.org]
- 5. akjournals.com [akjournals.com]
- 6. youtube.com [youtube.com]
- 7. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Biological Activity of 3-(3-Methylphenyl)propan-1-ol
Executive Summary
The vast chemical space of small molecules holds immense potential for therapeutic innovation. However, a significant number of these compounds remain uncharacterized. This technical guide provides a comprehensive framework for elucidating the potential biological activities of one such molecule, 3-(3-Methylphenyl)propan-1-ol, through a synergistic approach of computational prediction and experimental validation. While there is no currently documented biological activity for this specific compound, its structural features suggest potential interactions with key protein targets. This document serves as a roadmap for researchers, scientists, and drug development professionals to navigate the process of target identification and validation, transforming a molecule of unknown function into a potential lead compound. We will explore in silico methodologies for predicting biological targets, followed by detailed, field-proven protocols for the experimental validation of these predictions, with a focus on enzyme inhibition and G protein-coupled receptor (GPCR) activation assays.
Introduction: The Challenge of Uncharacterized Small Molecules
In the landscape of drug discovery, countless small molecules possess intriguing structural motifs but lack characterized biological functions. This compound is a case in point. Its structure, featuring a substituted aromatic ring and an alkyl alcohol chain, is reminiscent of scaffolds found in known bioactive compounds. The absence of existing data necessitates a predictive approach to unlock its therapeutic potential.[1] Modern chemoinformatics and computational biology offer powerful tools to bridge this knowledge gap by predicting potential protein targets based on the principle of chemical similarity—that molecules with similar structures are likely to exhibit similar biological activities.[2][3]
This guide will first delineate a plausible in silico workflow to identify high-probability biological targets for this compound. Subsequently, it will provide detailed, step-by-step experimental protocols to validate these computational hypotheses, ensuring scientific rigor and reproducibility.
In Silico Target Prediction of this compound
The initial step in characterizing a novel compound is to generate a ranked list of potential biological targets. This is achieved through computational screening against extensive databases of known ligand-protein interactions.[4][5][6] Web-based tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare a query molecule to a vast library of known bioactive compounds.[7][8]
For this compound, a hypothetical screening using such a platform could yield a range of potential target classes. The rationale behind these predictions lies in the structural resemblance of our query molecule to known ligands for these targets.
Table 1: Hypothetical Predicted Target Classes for this compound
| Target Class | Predicted Target Examples | Rationale for Prediction |
| Enzymes | Cyclooxygenase (COX) enzymes, Lipoxygenases | The phenylpropanol scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors. |
| G Protein-Coupled Receptors (GPCRs) | Adrenergic receptors, Dopamine receptors | The substituted phenylethylamine-like core structure is a common feature in ligands for various monoamine GPCRs. |
| Ion Channels | Voltage-gated sodium channels, Calcium channels | Aromatic alcohol moieties can interact with hydrophobic pockets within ion channel proteins. |
| Nuclear Receptors | Estrogen receptors, Peroxisome proliferator-activated receptors (PPARs) | The overall size and hydrophobicity are consistent with some classes of nuclear receptor ligands. |
It is crucial to understand that these are probabilistic predictions. The next logical and essential step is the experimental validation of the highest-ranking and most therapeutically relevant predictions.
A Framework for Computational Target Prediction: A Methodological Overview
The prediction of biological targets for a small molecule like this compound involves a multi-step computational workflow. This process leverages the power of chemical informatics and machine learning to generate testable hypotheses.[2][9][10]
Figure 1: A generalized workflow for the in silico prediction of biological targets for a small molecule.
This workflow begins with the 2D or 3D representation of the query molecule. This structure is then compared against large databases of bioactive molecules.[4][5][11] Similarity searching identifies known ligands that are structurally analogous to the query molecule. Pharmacophore mapping then identifies the essential 3D arrangement of chemical features responsible for biological activity. For high-ranking potential targets with available crystal structures, molecular docking can be employed to predict the binding mode and affinity of the query molecule within the protein's active site.[12] The output is a prioritized list of potential targets for subsequent experimental validation.
Experimental Validation: From Prediction to Biological Reality
Computational predictions, no matter how sophisticated, must be confirmed through rigorous experimental testing. Based on our hypothetical predictions, we will outline protocols for two of the most common and relevant assay types: enzyme inhibition assays and GPCR activation assays.
Protocol: Enzyme Inhibition Assay
This protocol provides a general framework for determining if this compound can inhibit the activity of a candidate enzyme, for instance, a cyclooxygenase (COX) enzyme.[7][8][13]
Materials and Reagents:
-
Purified enzyme of interest (e.g., COX-2)
-
Substrate for the enzyme (e.g., arachidonic acid)
-
This compound (test compound)
-
A known inhibitor for the enzyme (positive control)
-
Assay buffer (optimized for the specific enzyme)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader capable of detecting the product formation (e.g., spectrophotometer or fluorometer)
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations for the assay.
-
Prepare the enzyme solution at a suitable concentration in the assay buffer.
-
Prepare the substrate solution at a concentration appropriate for the assay (e.g., at or near the Michaelis constant, Km).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Contain assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Contain the enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Contain the enzyme solution and the desired concentrations of this compound.
-
Positive control wells: Contain the enzyme solution and the known inhibitor.
-
-
Pre-incubation:
-
Add the enzyme to the control, test, and positive control wells.
-
Add the diluted test compound or known inhibitor to the respective wells.
-
Incubate the plate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for potential binding of the inhibitor.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance or fluorescence over a set period using a microplate reader. This change corresponds to the rate of product formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the inhibitor concentration versus the percentage of enzyme activity to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[13]
-
References
- 1. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. Directory of in silico Drug Design tools [click2drug.org]
- 6. neovarsity.org [neovarsity.org]
- 7. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 9. researchgate.net [researchgate.net]
- 10. ijsrmt.com [ijsrmt.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note & Protocol: Synthesis of 3-(3-Methylphenyl)propan-1-ol via Grignard Reaction
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-(3-methylphenyl)propan-1-ol, a primary alcohol, utilizing the Grignard reaction. The protocol details the formation of 3-methylphenylmagnesium bromide from 3-bromotoluene and its subsequent nucleophilic addition to oxirane (ethylene oxide). This application note is designed to offer both a robust, step-by-step experimental procedure and a deep dive into the mechanistic underpinnings and critical safety considerations inherent to Grignard chemistry. The causality behind each experimental choice is elucidated to empower researchers with the knowledge for successful and safe execution.
Introduction: The Power of the Grignard Reagent in C-C Bond Formation
The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon. The carbon atom bound to magnesium possesses significant carbanionic character, rendering it a potent nucleophile and a strong base.[2][3]
This inherent nucleophilicity allows Grignard reagents to attack a wide array of electrophiles, most notably the carbonyl carbons of aldehydes, ketones, and esters, to produce secondary, tertiary, and tertiary alcohols, respectively.[2][4][5] An equally valuable, though sometimes overlooked, application is the reaction with epoxides (oxiranes). The reaction of a Grignard reagent with ethylene oxide, the simplest epoxide, is a highly efficient method for the synthesis of primary alcohols with a two-carbon chain extension.[6][7][8] The reaction proceeds via an SN2 mechanism, where the Grignard reagent attacks one of the electrophilic carbons of the epoxide, leading to the opening of the strained three-membered ring.[9][10]
This protocol will focus on the synthesis of this compound, a valuable building block in medicinal chemistry and materials science, through the reaction of 3-methylphenylmagnesium bromide with ethylene oxide.
Reaction Scheme and Mechanism
The overall synthesis is a two-step process:
-
Formation of the Grignard Reagent: 3-Bromotoluene reacts with magnesium metal in an anhydrous ether solvent (typically diethyl ether or tetrahydrofuran) to form 3-methylphenylmagnesium bromide.
-
Nucleophilic Addition to Ethylene Oxide: The formed Grignard reagent attacks the ethylene oxide ring, followed by an acidic workup to yield the final product, this compound.
Reaction Mechanism Diagram
Caption: Figure 1. Reaction Mechanism
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| 3-Bromotoluene | C₇H₇Br | 171.04 | -39.8 | 183.7 | 1.41 |
| Magnesium Turnings | Mg | 24.31 | 650 | 1090 | 1.74 |
| Iodine | I₂ | 253.81 | 113.7 | 184.3 | 4.93 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | 0.713 |
| Ethylene Oxide | C₂H₄O | 44.05 | -111.3 | 10.7 | 0.882 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | -27.32 | 110 | 1.18 |
Experimental Protocol
Pre-Reaction Preparations: The Imperative of Anhydrous Conditions
The success of a Grignard reaction is critically dependent on the exclusion of water.[1][11] The Grignard reagent is a strong base and will readily react with even trace amounts of water, an acidic proton source, to quench the reagent and form an alkane, thus reducing the yield of the desired product.[12]
-
Glassware: All glassware (round-bottom flasks, dropping funnel, condenser) must be thoroughly dried in an oven at >120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon. Alternatively, the assembled apparatus can be flame-dried under vacuum.[1][11]
-
Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential.[6] Use a freshly opened bottle or solvent from a purification system. THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent.[13][14]
-
Reagents: Ensure all reagents are of high purity and handled to minimize exposure to atmospheric moisture.
Step-by-Step Procedure
Step 1: Formation of 3-Methylphenylmagnesium Bromide
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a dropping funnel, place magnesium turnings (1.5 g, 61.7 mmol).
-
Add a small crystal of iodine to the flask. The iodine serves to activate the magnesium surface by chemically removing the passivating layer of magnesium oxide.[1][15]
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of 3-bromotoluene (8.55 g, 50 mmol) in 50 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the 3-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[1]
-
Once the reaction has initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.[11][15] If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice-water bath can be used for cooling.[11][13]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The solution should appear grayish and slightly cloudy.
Step 2: Reaction with Ethylene Oxide
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Ethylene oxide is a gas at room temperature and is typically supplied as a cooled liquid or a solution in a suitable solvent. For this protocol, we will assume the use of a pre-chilled solution of ethylene oxide in diethyl ether.
-
Slowly add a solution of ethylene oxide (2.4 g, 55 mmol) in 20 mL of cold, anhydrous diethyl ether to the stirred Grignard solution. The addition should be done dropwise, maintaining the temperature below 10 °C. This is a highly exothermic reaction, and careful temperature control is crucial to prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Quenching and Workup
-
Cool the reaction mixture again to 0 °C in an ice-water bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl). The addition of an acid protonates the intermediate alkoxide to form the desired alcohol and dissolves the magnesium salts. Be prepared for an exothermic reaction and potential gas evolution.
-
Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to fully dissolve the organic product.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.[16]
-
Vacuum Distillation: This is an effective method for removing non-volatile impurities. The boiling point of this compound is approximately 255.6 °C at atmospheric pressure.[17]
-
Column Chromatography: This method is excellent for removing both more and less polar impurities.[16] A suitable eluent system would be a mixture of hexanes and ethyl acetate.
The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Figure 2. Experimental Workflow
Safety Considerations: Acknowledging the Hazards
The Grignard reaction, while powerful, presents several significant hazards that must be managed with appropriate safety protocols.[13]
-
Flammability: Diethyl ether and THF are extremely flammable and volatile solvents.[11] All operations should be conducted in a certified chemical fume hood, and no open flames or spark sources should be present in the laboratory.[11][13]
-
Exothermic Reaction: The formation of the Grignard reagent and its reaction with ethylene oxide are highly exothermic.[15] The risk of a runaway reaction is significant if the addition of reagents is too rapid or if cooling is inadequate.[14] An ice-water bath should always be readily available to control the reaction temperature.[11]
-
Reactivity with Water: As previously mentioned, Grignard reagents react violently with water, producing flammable hydrogen gas.[15]
-
Ethylene Oxide: Ethylene oxide is a flammable, toxic, and carcinogenic gas. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves (such as nitrile gloves) are mandatory at all times.[13][14]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via a Grignard reaction. By understanding the underlying principles of the reaction mechanism, adhering to stringent anhydrous conditions, and prioritizing safety, researchers can reliably and efficiently synthesize this and other primary alcohols. The versatility of the Grignard reaction with epoxides makes it an indispensable tool in the arsenal of the synthetic chemist for constructing complex molecular architectures.
References
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. sciencemadness.org [sciencemadness.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. leah4sci.com [leah4sci.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. doubtnut.com [doubtnut.com]
- 9. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
- 12. maths.tcd.ie [maths.tcd.ie]
- 13. dchas.org [dchas.org]
- 14. acs.org [acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. echemi.com [echemi.com]
Application Note: High-Fidelity Reduction of 3-(3-Methylphenyl)propanoic Acid to 3-(3-Methylphenyl)propan-1-ol
Abstract & Introduction
The transformation of carboxylic acids into primary alcohols is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and fine chemicals. This reduction represents a fundamental functional group interconversion, enabling the strategic modification of molecular scaffolds. This document provides a detailed guide for the high-yield reduction of 3-(3-methylphenyl)propanoic acid to its corresponding primary alcohol, 3-(3-methylphenyl)propan-1-ol.
We will explore two primary, field-proven methodologies: reduction using the powerful, non-selective Lithium Aluminum Hydride (LAH) and a more chemoselective approach utilizing Borane (BH₃) complexes. The causality behind procedural steps, safety protocols, and reaction work-up will be thoroughly explained to ensure reproducible and safe execution. Additionally, a brief overview of catalytic hydrogenation is provided as a "green chemistry" alternative.
Method 1: Lithium Aluminum Hydride (LAH) Reduction
Principle & Rationale
Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent, nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[1] Its high reactivity stems from the polarized Al-H bond, which delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2] Unlike milder reagents such as sodium borohydride (NaBH₄), which are not reactive enough to reduce carboxylic acids, LAH's potency makes it highly effective for this transformation.[3][4]
The reaction mechanism is a multi-step process:
-
Acid-Base Reaction: The initial equivalent of hydride acts as a base, deprotonating the acidic carboxylic acid proton to generate hydrogen gas (H₂) and a lithium aluminum carboxylate salt.[2][5] This initial step is highly exothermic and accounts for the vigorous gas evolution observed.
-
First Hydride Addition: A second equivalent of hydride attacks the carbonyl carbon of the carboxylate salt, forming a tetrahedral intermediate.[2]
-
Intermediate Collapse: This intermediate collapses, eliminating an aluminate species to form a transient aldehyde. This aldehyde is highly reactive and remains coordinated to the aluminum species.[3][4][5]
-
Second Hydride Addition: The aldehyde is immediately reduced by another hydride equivalent to form a stable aluminum alkoxide complex.[1][5]
-
Hydrolysis: A final aqueous work-up is required to hydrolyze the aluminum alkoxide, liberating the desired primary alcohol.[4]
Due to its extreme reactivity with protic solvents, the entire reaction must be conducted under strictly anhydrous conditions in an inert atmosphere.[4][6]
Visualized Workflow: LAH Reduction
Caption: Workflow for LAH reduction of 3-(3-methylphenyl)propanoic acid.
Detailed Experimental Protocol: LAH Reduction
Reagents & Equipment:
-
3-(3-methylphenyl)propanoic acid
-
Lithium Aluminum Hydride (LAH), powder or 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite™ 545
-
Three-neck round-bottom flask, condenser, addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a condenser, and an addition funnel, all under a positive pressure of nitrogen or argon.[7] Clamp the apparatus securely in an ice bath on a magnetic stir plate.
-
Reagent Preparation: In the flask, place 1.5 equivalents of LAH powder. Carefully add anhydrous THF to create a slurry (approx. 0.5 M concentration). If using a solution, add the required volume via syringe. Stir the suspension at 0 °C.
-
Substrate Addition: Dissolve 1.0 equivalent of 3-(3-methylphenyl)propanoic acid in anhydrous THF in the addition funnel. Add this solution dropwise to the stirred LAH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous bubbling (H₂ evolution) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material. Gentle reflux can be applied if the reaction is sluggish.[7]
-
Work-up (Fieser Method): This is a critical and potentially hazardous step that must be performed with extreme caution.[7]
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
For every X g of LAH used in the reaction, add the following reagents sequentially and dropwise with vigorous stirring:[8][9] i. X mL of deionized water. ii. X mL of 15% aqueous NaOH. iii. 3X mL of deionized water.
-
After the final addition, remove the ice bath and stir the mixture at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form, making the solution easier to filter.
-
-
Isolation: Add a scoop of anhydrous MgSO₄ and a pad of Celite™ to the slurry and stir for another 15 minutes to ensure all water is sequestered and to improve filtration.[7][8]
-
Purification: Filter the mixture through a pad of Celite™, washing the solid residue thoroughly with additional THF or diethyl ether. Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound. Purify further via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Safety Imperatives for LAH
-
Extreme Reactivity: LAH is a water-reactive, pyrophoric solid.[6] It can ignite spontaneously in moist air or from friction.[6][10] All manipulations must be performed under an inert, dry atmosphere.
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, chemical splash goggles, and heavy-duty gloves.
-
Quenching: Never add water directly to a large excess of LAH. The Fieser work-up is designed for controlled quenching. For spills, smother with dry sand or use a Class D fire extinguisher. DO NOT use water or CO₂ extinguishers.[6][10]
-
Corrosivity: LAH dust is corrosive to skin, eyes, and mucous membranes as it reacts with moisture to form caustic hydroxides.[7]
Method 2: Borane (BH₃) Reduction
Principle & Rationale
Borane (BH₃), typically used as a stable complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an electrophilic reducing agent. Its primary advantage over LAH is its remarkable chemoselectivity. Borane readily reduces carboxylic acids while leaving other functional groups like esters, ketones, and nitro groups untouched.[11][12][13] This selectivity is invaluable in the synthesis of complex molecules where multiple functional groups are present.
The mechanism involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, followed by hydride transfer. This process repeats to form a triacyloxyborane intermediate, which is subsequently reduced by further equivalents of borane to the corresponding borate ester. Final hydrolysis or alcoholysis during the work-up liberates the primary alcohol.
Visualized Mechanism: LAH Reduction
Caption: Simplified mechanism for the reduction of a carboxylic acid with LAH.
Detailed Experimental Protocol: Borane Reduction
Reagents & Equipment:
-
3-(3-methylphenyl)propanoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of 3-(3-methylphenyl)propanoic acid in anhydrous THF.[14]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 1.0-1.5 equivalents of 1M BH₃·THF solution dropwise via syringe over 30 minutes.[14]
-
Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 8-12 hours. Gentle heating (40-50 °C) can be used to accelerate the reaction if necessary.[14] Monitor progress by TLC.
-
Work-up:
-
Cool the mixture to 0 °C.
-
Slowly and carefully add methanol dropwise to quench the excess borane. Note: significant hydrogen evolution (effervescence) will occur.[14] Continue adding methanol until gas evolution ceases.
-
Stir for 30 minutes at room temperature.
-
Remove the solvents under reduced pressure.
-
-
Isolation & Purification: Pour the residue into water and extract with an organic solvent such as ethyl acetate or dichloromethane (DCM).[14] Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate.[14] Purify the resulting crude alcohol by silica gel column chromatography.
Method 3: Catalytic Hydrogenation - A Green Perspective
Catalytic hydrogenation offers a more environmentally benign route to alcohols by using molecular hydrogen (H₂) and avoiding stoichiometric inorganic waste.[15][16] However, the reduction of carboxylic acids via hydrogenation is thermodynamically challenging and typically requires forcing conditions and specialized catalysts.[17][18]
-
Catalysts: Systems based on Ruthenium (Ru), Rhenium (Re), or Cobalt (Co) are often employed.[15][16][17] Bimetallic catalysts, such as Re-Pd on carbon, have shown promise for selective hydrogenations under milder conditions.[16]
-
Conditions: High pressures (50-700 atm) and elevated temperatures (120-300 °C) are often necessary, requiring specialized high-pressure reactor systems.[17]
-
Challenges: Potential side reactions include esterification between the starting acid and product alcohol, or over-reduction (hydrogenolysis) of the alcohol to the corresponding alkane.[18]
While not as broadly applicable in a standard research laboratory as hydride reductions, ongoing research continues to develop more accessible and active catalysts for this green transformation.[19]
Comparative Summary of Methods
| Feature | Lithium Aluminum Hydride (LAH) | Borane (BH₃·THF / BH₃·SMe₂) |
| Reactivity | Extremely high; reduces most polar π-bonds | High, but more selective |
| Chemoselectivity | Low; will reduce esters, amides, ketones, etc. | High; selectively reduces acids over esters/ketones |
| Reaction Conditions | Anhydrous THF/ether, 0 °C to reflux | Anhydrous THF, 0 °C to RT |
| Work-up | Complex and hazardous (Fieser method) | Simple; quench with alcohol, then extraction |
| Safety Hazards | Pyrophoric, violent reaction with water, corrosive | Flammable, water-reactive, H₂ evolution on quench |
| Typical Yields | Very good to excellent | Good to excellent |
Conclusion
The reduction of 3-(3-methylphenyl)propanoic acid to this compound can be achieved efficiently using either Lithium Aluminum Hydride or Borane complexes. The choice of reagent should be guided by the specific requirements of the synthetic context. LAH provides a powerful, albeit hazardous, route suitable for simple substrates. Borane offers a safer and highly chemoselective alternative, making it the superior choice for complex molecules bearing other reducible functional groups. Both protocols, when executed with precision and adherence to safety guidelines, provide reliable and reproducible access to the target primary alcohol, a valuable intermediate for further synthetic elaboration.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. jackwestin.com [jackwestin.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. orgosolver.com [orgosolver.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Magic Formulas [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US3478112A - Production of alcohols by catalytic hydrogenation of carboxylic acids - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Application Notes & Protocols: The Utility of 3-(3-Methylphenyl)propan-1-ol as a Versatile Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(3-methylphenyl)propan-1-ol as a key building block in pharmaceutical synthesis. We will move beyond a simple recitation of properties to explore the chemical logic behind its application, detailing validated protocols for its functional group transformations and illustrating its role in constructing more complex molecular scaffolds relevant to active pharmaceutical ingredients (APIs).
Introduction: A Strategic Building Block
This compound is an aromatic alcohol whose value in medicinal chemistry lies in its distinct structural components: a modifiable primary alcohol, a robust three-carbon aliphatic linker, and a substituted phenyl ring. This combination offers a synthetically versatile scaffold. The primary alcohol serves as a key functional "handle," allowing for a wide array of transformations into other functional groups such as aldehydes, amines, and esters. The tolyl group (methylphenyl) can influence the pharmacokinetic properties of a final drug molecule, potentially enhancing metabolic stability or modulating receptor binding compared to its unsubstituted phenyl analog. These attributes make it a valuable starting point for the synthesis of precursors for various drug classes, including antidepressants and neurological agents.
Physicochemical & Spectroscopic Data
A thorough understanding of the physical properties of a starting material is critical for experimental design, particularly for reaction setup and purification.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 111171-94-9 | [1][2] |
| Molecular Formula | C₁₀H₁₄O | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Boiling Point | 255.6 °C | [2] |
| Density | 0.985 g/cm³ | [2] |
| Flash Point | 112.2 °C | [2] |
| Refractive Index | 1.526 | [2] |
| LogP (XLogP3) | 2.2 | [1] |
Core Synthetic Utility: Functional Group Interconversion
The primary alcohol of this compound is the epicenter of its synthetic utility. Its conversion to other functional groups, particularly amines, is a cornerstone of its application in generating pharmaceutical intermediates. Below are detailed, validated protocols for these key transformations.
Diagram: Key Synthetic Pathways from the Primary Alcohol
This diagram illustrates the central role of the alcohol and its conversion into other key functional groups, which are themselves valuable intermediates.
Caption: Key transformations of this compound.
Protocol 3.1: Activation of the Primary Alcohol via Mesylation
Rationale: Direct displacement of a hydroxyl group is unfavorable as hydroxide is a poor leaving group. Conversion to a sulfonate ester, such as a mesylate, transforms the hydroxyl into an excellent leaving group, readily displaced by nucleophiles.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with MsCl.
-
Base Addition: Add triethylamine (1.5 eq) to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C. A precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(3-methylphenyl)propyl methanesulfonate. This intermediate is often used immediately in the next step without further purification.
Protocol 3.2: Synthesis of 3-(3-Methylphenyl)propan-1-amine via Azide Intermediate
Rationale: This two-step sequence is a robust and widely used method for converting an alcohol to a primary amine. The azide displacement (Sɴ2 reaction) followed by reduction is generally high-yielding and avoids the over-alkylation issues common in other amination methods. The resulting amine, 3-(3-methylphenyl)propan-1-amine, is itself a valuable building block[3].
Materials:
-
Crude 3-(3-methylphenyl)propyl methanesulfonate (from Protocol 3.1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
Procedure:
Step A: Azide Formation
-
Reaction Setup: Dissolve the crude mesylate (1.0 eq) in anhydrous DMF. Add sodium azide (1.5 eq). Caution: Sodium azide is highly toxic. Handle with extreme care in a fume hood.
-
Heating: Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates complete consumption of the mesylate.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure to yield the crude 3-(3-methylphenyl)propyl azide.
Step B: Azide Reduction
-
Reaction Setup: Dissolve the crude azide (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol%).
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask (or use a Parr apparatus). Purge the flask with H₂ gas. Stir the reaction vigorously under a positive pressure of H₂ at room temperature.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the azide starting material and the appearance of a new, more polar spot (the amine) will be observed.
-
Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or distillation to yield pure 3-(3-methylphenyl)propan-1-amine.
Protocol 3.3: Synthesis of N-Substituted Amines via Oxidation and Reductive Amination
Rationale: This two-step, one-pot protocol is highly efficient for creating secondary and tertiary amines. The initial mild oxidation of the alcohol to the aldehyde provides an electrophile that readily reacts with a primary or secondary amine to form an iminium ion, which is then reduced in situ.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
A primary or secondary amine (e.g., Methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, as catalyst)
Procedure:
-
Oxidation to Aldehyde: In a flask, suspend PCC (1.5 eq) in anhydrous DCM. Add a solution of this compound (1.0 eq) in DCM. Stir at room temperature until the starting material is consumed (monitor by TLC). Filter the mixture through a plug of silica gel, washing with DCM, to remove the chromium salts. The resulting solution contains 3-(3-methylphenyl)propanal[4] and is used directly.
-
Reductive Amination Setup: To the crude aldehyde solution, add the desired amine (e.g., methylamine hydrochloride, 1.2 eq) and a catalytic amount of acetic acid.
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. NaBH(OAc)₃ is a mild reducing agent ideal for this transformation as it does not readily reduce the aldehyde in the absence of the amine.
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the mixture with DCM.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography to yield the desired N-substituted amine. This pathway is analogous to methods used to create precursors for drugs like Fluoxetine[5][6].
Application in the Synthesis of Pharmacologically Relevant Scaffolds
The true value of this compound is demonstrated by its role in building more complex molecules. For instance, the synthesis of 3-amino-1-phenylpropanol derivatives is a critical step in the production of several blockbuster drugs, including the antidepressant Atomoxetine. While Atomoxetine itself has a phenoxy group, the core 3-amino-1-(substituted)phenyl-propanol scaffold is the key pharmacophore.
Diagram: Conceptual Synthesis of a Drug Precursor
Caption: A conceptual workflow for advanced drug precursors.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves.
-
Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Causes skin and serious eye irritation[7]. May be harmful if swallowed[7].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a strategic asset in the pharmaceutical synthesis toolkit. Its value is unlocked through well-understood and reliable transformations of its primary alcohol functional group. The protocols detailed herein provide a robust framework for converting this versatile building block into higher-value intermediates, such as primary and secondary amines, which are direct precursors to complex and pharmacologically significant molecules. By understanding the causality behind these experimental choices, researchers can effectively leverage this intermediate to accelerate drug discovery and development programs.
References
- 1. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 3-(3-Methylphenyl)propan-1-amine | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 6. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Application Note: Protocol for the Swern Oxidation of 3-(3-Methylphenyl)propan-1-ol to 3-(3-Methylphenyl)propanal
This document provides a detailed protocol for the Swern oxidation of the primary alcohol 3-(3-Methylphenyl)propan-1-ol to its corresponding aldehyde, 3-(3-Methylphenyl)propanal. This application note is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction and Core Principles
The Swern oxidation, first reported by Daniel Swern and Kanji Omura in 1978, is a highly reliable and widely utilized method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] Its popularity in synthetic chemistry stems from several key advantages:
-
Mild Reaction Conditions: The reaction is typically conducted at cryogenic temperatures (-78 °C), which preserves sensitive functional groups within complex molecules.[2][3]
-
High Selectivity: A significant benefit of the Swern oxidation is its ability to oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids, a common side reaction with many other oxidizing agents.[1][4]
-
Metal-Free: Unlike reagents such as pyridinium chlorochromate (PCC), the Swern oxidation avoids the use of toxic heavy metals like chromium.[5][6]
The reaction utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[5][7] A hindered organic base, typically triethylamine, is then used to facilitate the final elimination step to yield the carbonyl compound.[7][8]
Reaction Mechanism: A Stepwise Perspective
The Swern oxidation proceeds through a well-established, multi-step mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction.
-
Activation of DMSO: At low temperatures, the oxygen atom of DMSO acts as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride.[5] This initial adduct rapidly decomposes, releasing carbon monoxide and carbon dioxide, to form the highly reactive chloro(dimethyl)sulfonium chloride intermediate.[7]
-
Formation of the Alkoxysulfonium Salt: The alcohol substrate, in this case, this compound, then attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing the chloride ion and forming a key alkoxysulfonium salt intermediate.[7]
-
Ylide Formation and Elimination: Triethylamine is added, which deprotonates the carbon adjacent to the positively charged sulfur atom, forming a sulfur ylide.[7] This ylide then undergoes an intramolecular elimination via a five-membered ring transition state. The base removes the proton from the carbon bearing the oxygen, leading to the formation of the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7]
Caption: The mechanistic pathway of the Swern oxidation.
Experimental Protocol
This protocol is for the oxidation of this compound. All operations should be conducted in a well-ventilated fume hood due to the generation of toxic carbon monoxide and the foul odor of the dimethyl sulfide byproduct.[7] All glassware must be rigorously dried to prevent side reactions.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | C₁₀H₁₄O | 150.22 | 10.0 | 1.0 | 1.50 g |
| Oxalyl Chloride | (COCl)₂ | 126.93 | 15.0 | 1.5 | 1.05 mL |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25.0 | 2.5 | 1.78 mL |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 50.0 | 5.0 | 6.96 mL |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - | ~100 mL |
Step-by-Step Procedure:
Caption: Experimental workflow for the Swern oxidation.
-
System Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and two septa for additions, add 60 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add dimethyl sulfoxide (2.5 equiv, 1.78 mL) dropwise via syringe to the cold DCM.
-
Activator Addition: Slowly add oxalyl chloride (1.5 equiv, 1.05 mL) dropwise via syringe over 10-15 minutes. Caution: This addition is exothermic and results in the evolution of CO and CO₂ gas.[3] A slow addition rate is critical to maintain the reaction temperature. The formation of a white precipitate may be observed.
-
Activation Stirring: Stir the resulting mixture for 20 minutes at -78 °C.
-
Substrate Addition: In a separate dry vial, dissolve this compound (1.0 equiv, 1.50 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Oxidation Stirring: Stir the reaction for 45 minutes at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Base Addition: Add triethylamine (5.0 equiv, 6.96 mL) dropwise over 10 minutes. The mixture will become thicker as triethylammonium chloride precipitates.
-
Warming and Completion: Stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature and stir for 1 hour.[1]
Work-up and Purification:
-
Quenching: Add 50 mL of water to the reaction flask and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NH₄Cl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude aldehyde can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Safety and Troubleshooting
-
Reagent Handling: Oxalyl chloride is corrosive, toxic, and reacts violently with water.[9] It should be handled with extreme care in a fume hood. DMSO can react explosively with oxalyl chloride at room temperature; therefore, maintaining cryogenic temperatures during the initial addition is paramount.[2][10]
-
Odor Control: The byproduct dimethyl sulfide has an intense and unpleasant odor.[7] Rinsing all glassware with a bleach solution after use will oxidize the dimethyl sulfide to odorless DMSO or dimethyl sulfone.[7]
-
Incomplete Reaction: If TLC analysis shows remaining starting material, the cause could be insufficient reagents or the introduction of moisture. Ensure all reagents are anhydrous and glassware is properly dried.
-
Side Reactions: Allowing the reaction to warm above -60 °C before the addition of triethylamine can lead to side reactions. Precise temperature control is crucial for a clean reaction.[3]
References
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Application of 3-(3-Methylphenyl)propan-1-ol in fragrance chemistry
An Application Guide to 3-(3-Methylphenyl)propan-1-ol in Fragrance Chemistry
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of this compound (CAS No. 111171-94-9) in the field of fragrance chemistry. It details the compound's olfactory profile, analytical characterization, and application protocols, grounded in established principles of fragrance science.
Introduction and Chemical Profile
This compound is an aromatic alcohol that holds significant potential in modern perfumery. Structurally similar to the well-known fragrance ingredient 3-phenyl-1-propanol (hydrocinnamyl alcohol), the addition of a methyl group on the phenyl ring subtly modifies its olfactory character, offering a unique nuance for fragrance creation. Its chemical structure is characterized by a propyl alcohol chain attached to a toluene ring at the meta position. This structure suggests a floral scent profile, a common trait for aryl-substituted primary alcohols used in fragrances[1][2].
While not as extensively documented as its non-methylated counterpart, its properties can be reliably inferred from related compounds. It is expected to function as a versatile heart note, contributing lift and body to floral and aldehydic compositions, particularly those centered around lily of the valley, hyacinth, and other white flowers[3][4][5].
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 111171-94-9 | --INVALID-LINK--[6] |
| Molecular Formula | C₁₀H₁₄O | --INVALID-LINK--[6] |
| Molecular Weight | 150.22 g/mol | --INVALID-LINK--[6] |
| Appearance | Colorless Liquid (Predicted) | Inferred from similar compounds |
| Boiling Point | ~240-250 °C (Predicted) | Inferred from similar compounds |
| Olfactory Profile | Floral (Hyacinth, Lily), Green, Mildly Spicy, Balsamic | Inferred from related molecules[3][5] |
Synthesis Pathway Overview
A common and effective method for the synthesis of phenylpropanol derivatives is through the reduction of the corresponding aldehyde or ketone. A plausible laboratory-scale synthesis for this compound would involve the reduction of 3-(3-methylphenyl)propanal. An alternative route could be a Grignard reaction between 3-methylbenzylmagnesium chloride and ethylene oxide. The following diagram illustrates a conceptual workflow for a potential synthesis route.
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Protocols for Quality Control
Ensuring the purity and consistent olfactory quality of a fragrance ingredient is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, providing both qualitative and quantitative data[7][8].
Protocol 1: Purity Assessment by GC-MS
This protocol outlines the steps for determining the purity of a synthesized or purchased batch of this compound.
Objective: To identify and quantify the target compound and any impurities.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Hexane or Ethanol)
-
2 mL GC vials with septa caps
-
Micropipettes
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Capillary Column: HP-5ms, DB-5, or equivalent (30 m x 0.25 mm x 0.25 µm).
Procedure:
-
Sample Preparation: Prepare a dilute sample by adding 10 µL of the this compound into a 2 mL GC vial and diluting with 1.5 mL of hexane. Cap the vial and mix thoroughly. GC-MS is highly sensitive, and dilution is critical to avoid column overload[7].
-
Instrument Setup (Typical Parameters):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, ratio 50:1)
-
Carrier Gas: Helium or Hydrogen[9]
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector:
-
Source Temperature: 230 °C
-
Scan Range: 40-400 amu.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by matching its mass spectrum against a reference library (e.g., NIST, Wiley).
-
Calculate the purity by integrating the peak area of the target compound and expressing it as a percentage of the total integrated area of all peaks in the chromatogram (Area % method).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Fragrance material review on 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ScenTree - Majantol® (CAS N° 103694-68-4) [scentree.co]
- 5. 3-phenyl propyl alcohol, 122-97-4 [thegoodscentscompany.com]
- 6. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 8. aromaverse.pro [aromaverse.pro]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis of Bioactive Analogs from 3-(3-Methylphenyl)propan-1-ol
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of the 3-(3-Methylphenyl)propyl Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the efficient discovery of novel therapeutic agents. The 3-phenylpropan-1-ol framework and its derivatives represent such a scaffold, appearing in a variety of bioactive natural products and synthetic compounds. The specific starting material, 3-(3-Methylphenyl)propan-1-ol (also known as 3-m-tolyl-propan-1-ol), offers a unique combination of a flexible three-carbon linker and a substituted aromatic ring, making it an ideal starting point for the generation of diverse molecular libraries.[1] The methyl group at the meta-position of the phenyl ring provides a subtle yet significant modification to the electronic and steric properties of the molecule compared to its unsubstituted counterpart, which can be exploited to fine-tune interactions with biological targets.
This guide provides a comprehensive overview of synthetic strategies to generate a focused library of bioactive analogs from this compound. We will explore the chemical logic behind the choice of synthetic routes, provide detailed, step-by-step protocols for key transformations, and discuss the expected biological relevance of the synthesized analogs based on established structure-activity relationships (SAR) of related compounds. The primary functional group, a primary alcohol, serves as a versatile handle for a multitude of chemical transformations, including oxidation, etherification, esterification, and amination. Each of these modifications can profoundly impact the physicochemical properties and pharmacological activity of the resulting molecules.
Characterization of the Starting Material: this compound
A thorough characterization of the starting material is essential for confirming its identity and purity before embarking on a synthetic campaign.
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | --INVALID-LINK--[2] |
| Molecular Weight | 150.22 g/mol | --INVALID-LINK--[2] |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Boiling Point | ~255-257 °C | --INVALID-LINK-- |
| ¹³C NMR | See SpectraBase | --INVALID-LINK--[3] |
| Mass Spectrum (GC-MS) | See SpectraBase | --INVALID-LINK--[4] |
| IR Spectrum | See NIST WebBook | --INVALID-LINK--[5][6] |
Synthetic Strategies and Protocols
The following sections detail the synthetic pathways for generating key analogs from this compound. The choice of reagents and conditions is rationalized based on their efficiency, selectivity, and applicability in a drug discovery setting.
Oxidation: Accessing Aldehydes and Carboxylic Acids
Oxidation of the primary alcohol to an aldehyde or a carboxylic acid introduces a key carbonyl group, which can serve as a handle for further modifications or act as a critical pharmacophoric element. The choice of oxidizing agent determines the final oxidation state.
-
Rationale: The conversion of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation, typically carried out in an anhydrous solvent like dichloromethane (DCM).[7][8][9] The addition of an inert support like Celite can simplify the work-up by adsorbing the chromium byproducts.[7][10]
-
Experimental Workflow:
Caption: Workflow for the PCC oxidation of this compound.
-
Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and Celite in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(3-Methylphenyl)propanal.
-
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a signal around 9.8 ppm in the ¹H NMR spectrum is indicative of the aldehydic proton. The mass spectrum is expected to show the molecular ion peak.[11]
-
Bioactivity Insight: Aldehyde-containing compounds can exhibit a range of biological activities, including antimicrobial and anticancer effects. They are also valuable intermediates for synthesizing imines, oximes, and other derivatives.
-
Rationale: For the complete oxidation of a primary alcohol to a carboxylic acid, a strong oxidizing agent in an aqueous medium is required. The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a classic and effective choice for this transformation.[12][13][14][15][16] The reaction proceeds via an aldehyde intermediate, which is rapidly hydrated and further oxidized.
-
Experimental Workflow:
Caption: Workflow for the Jones oxidation of this compound.
-
Protocol:
-
Dissolve this compound (1.0 eq.) in acetone and cool the solution in an ice bath.
-
Add Jones reagent dropwise with vigorous stirring until the orange color of Cr(VI) persists.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding isopropanol until the orange color disappears and a green precipitate of Cr(III) salts forms.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(3-Methylphenyl)propanoic Acid.
-
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the alcohol O-H stretch and the appearance of a broad O-H stretch and a carbonyl C=O stretch in the IR spectrum are indicative of the carboxylic acid.
-
Bioactivity Insight: Carboxylic acids are key functional groups in many drugs, often involved in hydrogen bonding interactions with biological targets. Phenylpropanoic acid derivatives have shown anti-inflammatory and other pharmacological activities. For instance, 3-(3-hydroxyphenyl)propionic acid, a flavonoid metabolite, has been shown to decrease arterial blood pressure in rats.[9]
Etherification: Expanding the Hydrophobic Moiety
The Williamson ether synthesis is a robust and versatile method for preparing ethers.[17][18][19][20][21] This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide. This allows for the introduction of various alkyl or substituted alkyl groups, which can modulate the lipophilicity and steric profile of the molecule.
-
Experimental Workflow:
Caption: General workflow for the Williamson ether synthesis.
-
Protocol (for the synthesis of 1-methoxy-3-(3-methylphenyl)propane):
-
To a stirred suspension of sodium hydride (NaH) (1.2 eq.) in anhydrous tetrahydrofuran (THF), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.2 eq.) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Characterization: The formation of the ether can be confirmed by the disappearance of the O-H proton signal in the ¹H NMR spectrum and the appearance of a new signal corresponding to the methoxy group.
-
Bioactivity Insight: Ether analogs of bioactive molecules can exhibit improved metabolic stability and oral bioavailability. Cinnamic ethers have been investigated for their anti-inflammatory properties.[22][23][24]
Esterification: Introducing Hydrogen Bond Acceptors
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1][2][25][26][27] This reaction allows for the introduction of a wide variety of acyl groups, which can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.
-
Experimental Workflow:
Caption: General workflow for Fischer esterification.
-
Protocol (for the synthesis of 3-(3-methylphenyl)propyl acetate):
-
In a round-bottom flask, combine this compound (1.0 eq.), acetic acid (excess, can be used as solvent), and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by distillation or flash column chromatography.
-
-
Characterization: The formation of the ester is confirmed by the appearance of a characteristic carbonyl stretch in the IR spectrum and the appropriate shifts in the ¹H and ¹³C NMR spectra.
-
Bioactivity Insight: Esterification is a common strategy in prodrug design to improve the bioavailability of drugs containing hydroxyl or carboxyl groups. Cinnamic acid esters have demonstrated a wide range of biological activities, including antifungal, anti-inflammatory, and antioxidant properties.[28][29]
Amination: Introducing a Basic Center
The conversion of an alcohol to an amine introduces a basic center, which can be crucial for interactions with biological targets and can significantly alter the physicochemical properties of the molecule. The Mitsunobu reaction is a powerful method for the direct conversion of primary and secondary alcohols to a variety of functional groups, including protected amines, with inversion of stereochemistry.[30][31][32]
-
Experimental Workflow (Mitsunobu Reaction):
Caption: Workflow for the synthesis of a primary amine via the Mitsunobu reaction.
-
Protocol:
-
Dissolve this compound (1.0 eq.), phthalimide (1.1 eq.), and triphenylphosphine (PPh₃) (1.2 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-(3-(3-methylphenyl)propyl)phthalimide.
-
Dissolve the phthalimide-protected amine in ethanol and add hydrazine monohydrate (excess).
-
Heat the mixture to reflux.
-
After cooling, acidify the mixture with HCl and filter to remove the phthalhydrazide precipitate.
-
Basify the filtrate and extract the amine with an organic solvent.
-
Dry the organic layer and concentrate to obtain 3-(3-Methylphenyl)propan-1-amine.
-
-
Characterization: The final amine product can be characterized by NMR and mass spectrometry. The presence of N-H protons in the ¹H NMR spectrum and the characteristic molecular ion peak in the mass spectrum confirm the product's identity.
-
Bioactivity Insight: The phenylpropanolamine scaffold is present in numerous drugs, acting on the central nervous system and adrenergic receptors.[33][34] Analogs of 3-(3-Methylphenyl)propan-1-amine could be explored for a variety of therapeutic applications, including as antidepressants, anxiolytics, or antihypertensives.
Conclusion and Future Directions
This compound is a versatile and strategically important starting material for the synthesis of a diverse range of bioactive analogs. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By systematically modifying the propanol functionality, researchers can generate libraries of compounds for screening against various biological targets. Future work could involve more complex modifications, such as the introduction of chirality, further substitution on the aromatic ring, or the use of the synthesized analogs as building blocks for more complex molecules. The continued exploration of this scaffold holds significant promise for the discovery of new and improved therapeutic agents.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Phenylpropanol [webbook.nist.gov]
- 6. 3-Phenylpropanol [webbook.nist.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. youtube.com [youtube.com]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Jones Oxidation [organic-chemistry.org]
- 13. Jones oxidation - Wikipedia [en.wikipedia.org]
- 14. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 15. Oxidation_of_primary_alcohols_to_carboxylic_acids [chemeurope.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. byjus.com [byjus.com]
- 20. jk-sci.com [jk-sci.com]
- 21. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 22. eurekaselect.com [eurekaselect.com]
- 23. benthamdirect.com [benthamdirect.com]
- 24. researchgate.net [researchgate.net]
- 25. cerritos.edu [cerritos.edu]
- 26. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
- 29. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mitsunobu Reaction [organic-chemistry.org]
- 32. glaserr.missouri.edu [glaserr.missouri.edu]
- 33. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 34. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatility of 3-(3-Methylphenyl)propan-1-ol as a Synthon in Modern Organic Synthesis
Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(3-Methylphenyl)propan-1-ol, a readily accessible primary alcohol, has emerged as a versatile and valuable synthon. Its unique structure, featuring a nucleophilic hydroxyl group, a flexible three-carbon aliphatic chain, and a modifiable aromatic ring, provides a powerful toolkit for synthetic chemists. This guide offers an in-depth exploration of the applications of this compound, presenting detailed protocols and expert insights for its use in the synthesis of fragrances, pharmaceutical precursors, and complex cyclic systems. The methodologies described herein are designed to be robust and scalable, providing a foundation for innovation in both academic and industrial research settings.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthon is fundamental to its effective application. The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 111171-94-9 | [1] |
| Molecular Formula | C₁₀H₁₄O | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(m-Tolyl)propan-1-ol, 3-Methylbenzenepropanol | [1] |
Application I: Oxidation to Aldehydes for Fragrance and Fine Chemical Synthesis
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic chemistry. The resulting aldehydes are valuable intermediates in the synthesis of fragrances, polymers, and pharmaceuticals. 3-(3-Methylphenyl)propanal, derived from the oxidation of its parent alcohol, is a key component in the creation of unique scents. The use of mild oxidizing agents like Pyridinium Chlorochromate (PCC) is crucial to prevent over-oxidation to the corresponding carboxylic acid.
Causality in Experimental Design:
The choice of PCC as the oxidant is deliberate. Stronger oxidizing agents, such as potassium permanganate or chromic acid, would readily convert the primary alcohol to a carboxylic acid, bypassing the desired aldehyde. PCC, a milder reagent, allows for the controlled oxidation to the aldehyde, which can then be isolated. The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent the formation of geminal diols which can be further oxidized.
Experimental Protocol: Oxidation of this compound to 3-(3-methylphenyl)propanal
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Diethyl ether
-
5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend PCC (1.5 eq.) in anhydrous DCM.
-
To this suspension, add Celite® or silica gel (of equal weight to PCC).
-
Prepare a solution of this compound (1.0 eq.) in anhydrous DCM in the dropping funnel.
-
Slowly add the alcohol solution dropwise to the stirred PCC slurry at room temperature over 20-30 minutes.
-
After complete addition, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
The product can be further purified by column chromatography on silica gel.
| Parameter | Expected Outcome |
| Product | 3-(3-methylphenyl)propanal |
| Appearance | Colorless to pale yellow liquid |
| Typical Yield | 80-90% |
| Purity | >97% |
Application II: Esterification for the Creation of Novel Fragrances
Esters of phenylpropanol derivatives are widely used in the fragrance industry for their pleasant, often fruity and floral scents. The esterification of this compound with various carboxylic acids or their derivatives can generate a library of novel fragrance compounds. A common and efficient method for this transformation is the reaction with an acid anhydride, such as acetic anhydride, in the presence of a catalyst.
Causality in Experimental Design:
The use of an acid anhydride with a catalyst provides a highly efficient route to the corresponding ester. The catalyst, often a strong acid or a Lewis acid, activates the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack by the alcohol. The reaction is often performed under conditions that allow for the removal of the carboxylic acid byproduct, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of 3-(3-methylphenyl)propyl acetate
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as diethyl ether, add pyridine (1.2 eq.) or a catalytic amount of concentrated H₂SO₄.
-
Cool the mixture in an ice bath and add acetic anhydride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by distillation under reduced pressure or by column chromatography.
| Parameter | Expected Outcome |
| Product | 3-(3-methylphenyl)propyl acetate |
| Odor Profile | Fruity, floral |
| Typical Yield | >90% |
Application III: Conversion to Alkyl Halides as Precursors for Further Functionalization
The conversion of the hydroxyl group of this compound into a good leaving group, such as a halide, opens up a vast array of subsequent synthetic transformations. The resulting alkyl halide can undergo nucleophilic substitution reactions to introduce a wide range of functional groups, making it a critical intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Causality in Experimental Design:
For the conversion of a primary alcohol to an alkyl bromide, phosphorus tribromide (PBr₃) is an excellent choice as it proceeds via an Sₙ2 mechanism, which minimizes the risk of carbocation rearrangements that can occur with other methods like using HBr. The reaction is typically carried out in an aprotic solvent to avoid unwanted side reactions.
Experimental Protocol: Synthesis of 1-Bromo-3-(3-methylphenyl)propane
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a condenser under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add PBr₃ (0.4 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and then slowly add saturated aqueous NaHCO₃ to neutralize the excess acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alkyl bromide.
-
The product can be purified by vacuum distillation.
| Parameter | Expected Outcome |
| Product | 1-Bromo-3-(3-methylphenyl)propane |
| Typical Yield | 85-95% |
Application IV: Advanced Synthesis - Intramolecular Friedel-Crafts Cyclization for Tetralone Scaffolds
A powerful application of this compound as a synthon is in the construction of polycyclic frameworks. Through a sequence of oxidation and subsequent intramolecular Friedel-Crafts acylation, it can be used to synthesize substituted tetralones. Tetralone derivatives are important structural motifs found in many biologically active compounds.
Causality in Experimental Design:
This multi-step synthesis first requires the oxidation of the primary alcohol to a carboxylic acid. This can be achieved using a strong oxidizing agent like Jones reagent. The resulting carboxylic acid is then converted to an acyl chloride, which is a highly reactive electrophile. In the presence of a Lewis acid catalyst, the acyl chloride can undergo an intramolecular electrophilic aromatic substitution to form the cyclic ketone, a tetralone. The cyclization is favored due to the formation of a stable six-membered ring.[2][3][4]
Experimental Workflow
Caption: Synthetic pathway to a tetralone derivative.
Experimental Protocol: Synthesis of 6-Methyl-3,4-dihydronaphthalen-1(2H)-one
Part A: Oxidation to 3-(3-Methylphenyl)propanoic Acid
-
Prepare Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.
-
Dissolve this compound in acetone and cool in an ice bath.
-
Slowly add the Jones reagent dropwise to the alcohol solution. A green precipitate will form.
-
After the addition, stir the mixture for several hours at room temperature.
-
Add isopropanol to quench any excess oxidant.
-
Filter the mixture and extract the filtrate with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.
Part B: Intramolecular Friedel-Crafts Acylation
-
Reflux the 3-(3-methylphenyl)propanoic acid from Part A with thionyl chloride (SOCl₂) to form the acyl chloride. Remove the excess SOCl₂ under reduced pressure.
-
Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Stir the reaction mixture at room temperature until the cyclization is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting tetralone derivative by column chromatography or distillation.
| Parameter | Expected Outcome |
| Product | 6-Methyl-3,4-dihydronaphthalen-1(2H)-one |
| Typical Overall Yield | Moderate to good |
Application V: A Gateway to Bioactive Molecules in Drug Discovery
The structural motif of 3-aryl-propan-1-ol and its derivatives is prevalent in a variety of bioactive molecules and pharmaceuticals, particularly those targeting the central nervous system (CNS).[5] By introducing an amino group, this compound can serve as a precursor to analogs of important drugs like fluoxetine. The synthesis of such compounds often involves the conversion of the alcohol to an intermediate that can be aminated.
Rationale for Drug Development Professionals:
The 3-aryl-propylamine scaffold is a well-established pharmacophore. The ability to synthesize analogs with varied substitution patterns on the aromatic ring, such as the methyl group in our synthon, is crucial for structure-activity relationship (SAR) studies. These studies are fundamental in optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. The protocols outlined for converting the hydroxyl group to other functionalities are directly applicable to the synthesis of libraries of compounds for high-throughput screening. For example, the synthesis of 3-amino-1-phenylpropanol derivatives is a key step in the preparation of certain antidepressant drugs.[6][7]
Conceptual Synthetic Pathway to a Bioactive Amine
Caption: Pathway to potential bioactive amines.
Conclusion
This compound is a synthon of considerable utility, offering a versatile platform for the synthesis of a wide range of valuable organic molecules. The protocols and insights provided in this guide demonstrate its application in creating fragrances, functionalized intermediates, complex polycyclic systems, and precursors for bioactive compounds. The strategic application of this building block, grounded in a solid understanding of reaction mechanisms and experimental design, will undoubtedly continue to contribute to advancements in organic synthesis, materials science, and drug discovery.
References
- 1. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 7. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 3-(3-Methylphenyl)propan-1-ol Synthesis
Welcome to the technical support center for the synthesis of 3-(3-Methylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the synthesis of this important chemical intermediate.[1] Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield in Grignard Reaction with an Ester
Question: I am attempting to synthesize this compound via a Grignard reaction between 3-methylphenylmagnesium bromide and an appropriate ester (e.g., ethyl propionate), but my yields are consistently low. What are the likely causes and how can I improve the yield?
Answer: Low yields in Grignard reactions are a common issue and can often be attributed to several factors. The Grignard reagent is a strong nucleophile and a strong base, making it highly reactive and sensitive to reaction conditions.[2]
Potential Causes and Solutions:
-
Moisture Contamination: Grignard reagents react readily with protic solvents, including trace amounts of water in glassware or solvents. This will quench the reagent and reduce the amount available to react with your ester.
-
Side Reactions with the Ester Carbonyl: The reaction of a Grignard reagent with an ester can be complex. After the initial addition to the carbonyl group, the resulting intermediate can collapse to form a ketone, which can then react with a second equivalent of the Grignard reagent. This leads to the formation of a tertiary alcohol as a byproduct, consuming your starting material and reducing the yield of the desired primary alcohol.[4][5]
-
Solution:
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the ester at a low temperature (e.g., 0 °C or below). This maintains a low concentration of the Grignard reagent, favoring the initial addition over the secondary reaction with the ketone intermediate.
-
Choice of Ester: While not directly addressing the primary alcohol synthesis, it's worth noting that the structure of the ester can influence the reaction outcome.[5]
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is stirred efficiently and allowed to run for a sufficient amount of time.
-
-
Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded over time. The surface of the magnesium turnings can become oxidized, preventing the reaction with the alkyl halide.[2]
-
Solution: Use fresh, high-quality magnesium turnings. Activating the magnesium surface with a small crystal of iodine or by crushing the turnings can help initiate the reaction.[3]
-
Issue 2: Formation of Impurities During the Reduction of 3-(3-Methylphenyl)propanoic Acid
Question: I am synthesizing this compound by reducing 3-(3-methylphenyl)propanoic acid with a reducing agent like lithium aluminum hydride (LAH), but I am observing significant impurities in my final product. What are these impurities and how can I minimize them?
Answer: While the reduction of carboxylic acids with powerful reducing agents like LAH is a common method, side reactions and incomplete reactions can lead to impurities.
Potential Causes and Solutions:
-
Unreacted Starting Material: The most common impurity is often the unreacted 3-(3-methylphenyl)propanoic acid.
-
Solution:
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. Typically, a 1.5 to 2-fold excess of LAH is recommended for the reduction of carboxylic acids.
-
Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time. While these reactions are often rapid, monitoring by TLC is crucial. Gentle heating may sometimes be necessary to drive the reaction to completion, but care must be taken as LAH reactions can be highly exothermic.
-
-
-
Formation of Aldehyde Intermediate: Incomplete reduction can lead to the presence of the intermediate aldehyde, 3-(3-methylphenyl)propanal.
-
Solution: The same solutions for unreacted starting material apply here. Ensuring a sufficient excess of the reducing agent and adequate reaction time will promote complete reduction to the alcohol.
-
-
Work-up Issues: Improper work-up can lead to the formation of aluminum salts that are difficult to remove and can co-distill or co-elute with the product.
-
Solution: A careful and controlled work-up procedure is critical. A common method is the Fieser work-up, which involves the sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts as a granular solid that can be easily filtered. Using Rochelle's salt (potassium sodium tartrate) during the work-up can also help to chelate aluminum salts and prevent the formation of emulsions.[6]
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Issue 3: Low Conversion in Catalytic Hydrogenation
Question: I am attempting to synthesize this compound via catalytic hydrogenation of an unsaturated precursor like 3-(3-methylphenyl)prop-2-en-1-ol or methyl 3-(3-methylphenyl)prop-2-enoate, but I am experiencing low conversion rates. How can I optimize this reaction?
Answer: Catalytic hydrogenation is a powerful technique, but its efficiency is highly dependent on several experimental parameters.
Potential Causes and Solutions:
-
Catalyst Inactivity: The catalyst may be poisoned or deactivated.
-
Solution:
-
Catalyst Quality: Use a fresh, high-quality catalyst (e.g., Palladium on Carbon, Platinum oxide).
-
Substrate Purity: Ensure your starting material is free of impurities that can act as catalyst poisons, such as sulfur-containing compounds.
-
Catalyst Loading: Increase the catalyst loading (typically 5-10 mol% is a good starting point).
-
-
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to effectively drive the reaction.
-
Poor Mass Transfer: In a heterogeneous catalytic reaction, efficient mixing is crucial for the substrate and hydrogen to come into contact with the catalyst surface.
-
Solution: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate mass transfer.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Solution: Common solvents for hydrogenation include ethanol, methanol, ethyl acetate, and acetic acid. The optimal solvent will depend on the specific substrate and catalyst. Experiment with different solvents to find the most suitable one for your system.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several synthetic routes can be employed. The most common include:
-
Grignard Reaction: Reaction of 3-methylphenylmagnesium bromide with ethylene oxide or a suitable three-carbon electrophile.
-
Reduction of a Carboxylic Acid or Ester: Reduction of 3-(3-methylphenyl)propanoic acid or its corresponding ester (e.g., methyl 3-(3-methylphenyl)propanoate) using a strong reducing agent like lithium aluminum hydride (LAH).
-
Catalytic Hydrogenation: Hydrogenation of an unsaturated precursor such as cinnamaldehyde derivatives or 3-(3-methylphenyl)propenoic acid derivatives over a metal catalyst like palladium or platinum.[8][9]
Q2: How can I effectively purify the final product, this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: This is an effective method for purifying the product on a larger scale, especially for removing non-volatile impurities.[6][9]
-
Column Chromatography: For smaller scales or for removing impurities with similar boiling points, column chromatography using silica gel is a highly effective technique.[6] A typical eluent system would be a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the product.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Safety is paramount in any chemical synthesis. Key precautions include:
-
Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Lithium Aluminum Hydride (LAH): This is a highly reactive and water-sensitive reagent. It can ignite upon contact with water or moist air. All reactions involving LAH should be conducted in a fume hood with appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: This involves the use of flammable hydrogen gas, often under pressure. Ensure the use of appropriate high-pressure equipment and follow established safety protocols for handling hydrogen.[10]
Q4: Can I use a milder reducing agent than LAH for the reduction of 3-(3-methylphenyl)propanoic acid?
A4: While LAH is highly effective, its reactivity can sometimes be a drawback. Milder reducing agents are an option, though they may require modification of the starting material. For instance, the carboxylic acid can be converted to an ester, which can then be reduced with a milder reagent like sodium borohydride in some cases, although this is generally less effective for esters than for ketones or aldehydes. A more common alternative is the use of borane (BH3), often in the form of a THF complex (BH3·THF), which is a selective reagent for the reduction of carboxylic acids.
III. Experimental Protocols & Data
Table 1: Comparison of Reduction Methods for 3-(3-Methylphenyl)propanoic Acid
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| LiAlH₄ | THF | 0 to reflux | 85-95 | Highly reactive, requires anhydrous conditions and careful work-up. |
| BH₃·THF | THF | 0 to reflux | 80-90 | More selective than LAH, less reactive with some functional groups. |
Protocol 1: Synthesis of this compound via Reduction of Methyl 3-(3-methylphenyl)propanoate with LiAlH₄
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Dissolve methyl 3-(3-methylphenyl)propanoate (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LAH in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel.
Diagram 1: Workflow for the Synthesis and Purification of this compound
Caption: A typical workflow for the synthesis and purification of this compound.
IV. References
-
ChemicalBook. 1-(3-methylphenyl)propan-1-ol synthesis. Retrieved from --INVALID-LINK--
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Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(3), 23-30.
-
Pharmaffiliates. Pharmaceutical Synthesis: The Strategic Importance of 3-M-TOLYL-PROPAN-1-OL. Retrieved from --INVALID-LINK--
-
BenchChem. Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Retrieved from --INVALID-LINK--
-
Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Retrieved from --INVALID-LINK--
-
Organic Syntheses. 3-phenyl-1-propanol. Retrieved from --INVALID-LINK--
-
Van der Pijl, F., van der Heijden, A., van der Vleugel, D., de Croon, M., & Hessel, V. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 22(10), 1365-1374.
-
ChemBK. 3-Amino-3-(4-methylphenyl)propan-1-ol. Retrieved from --INVALID-LINK--
-
LookChem. 3-P-TOLYL-PROPAN-1-OL. Retrieved from --INVALID-LINK--
-
Ferreira, M. J., & Isac-García, J. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Foundations of Chemistry, 19(2), 159-171.
-
PubChem. This compound. Retrieved from --INVALID-LINK--
-
University of Michigan. Grignard Reaction. Retrieved from --INVALID-LINK--
-
Semantic Scholar. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. Retrieved from --INVALID-LINK--
-
BenchChem. challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol. Retrieved from --INVALID-LINK--
-
Google Patents. CN102643168B - Method for preparing 3, 3- diphenyl propanol. Retrieved from --INVALID-LINK--
-
MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Retrieved from --INVALID-LINK--
-
ChemicalBook. 3-M-TOLYL-PROPAN-1-OL. Retrieved from --INVALID-LINK--
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ResearchGate. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from --INVALID-LINK--
-
Google Patents. WO2020094403A1 - Process for the synthesis of lactams. Retrieved from --INVALID-LINK--
-
Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Retrieved from --INVALID-LINK--
-
ACS Publications. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Retrieved from --INVALID-LINK--
-
ResearchGate. (PDF) Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. Retrieved from --INVALID-LINK--
-
Brainly.in. 3-phenyl propan-1-ol into 3-phenyl propanic acid. Retrieved from --INVALID-LINK--
-
University of California, Irvine. Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from --INVALID-LINK--
-
Reddit. Stuck on synthesis problem. I've tried using only propanol. I tried an aldol reaction but I'm not sure what to do next. Retrieved from --INVALID-LINK--
-
Chemex. Expert Guide: Buying 3-M-TOLYL-PROPAN-1-OL for Your Chemical Needs. Retrieved from --INVALID-LINK--
-
PrepChem.com. Synthesis of 3,3,3-triphenylpropionic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (PDF) Synthesis propanol by esterification and reduction reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Purification of crude 3-(3-Methylphenyl)propan-1-ol by column chromatography
Technical Support Center: Purification of 3-(3-Methylphenyl)propan-1-ol
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude this compound via column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this moderately polar alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A frequent method for synthesizing this alcohol is the Grignard reaction.[1] If this is the case, your primary impurities may include:
-
Unreacted Starting Materials: Such as unreacted 3-methylbenzaldehyde or an epoxide.
-
Wurtz Coupling Products: A common side reaction involves the coupling of the Grignard reagent with the organic halide starting material, leading to non-polar hydrocarbon byproducts.[2]
-
Enolization Byproducts: If a ketone is used as a starting material, the Grignard reagent can act as a base, leading to an enolate and recovery of the starting ketone after workup.[3]
-
Moisture-Quenched Reagent: Grignard reagents are highly sensitive to protic sources like water or alcohols, which will quench the reagent to form an alkane.[4][5]
Q2: How do I select the appropriate stationary and mobile phases for this purification?
A2: The key is to exploit the polarity difference between your target compound and the impurities.
-
Stationary Phase: For this compound, a moderately polar compound, standard-grade silica gel (SiO₂) is the most common and effective stationary phase.[6][7] Silica gel is highly polar and acidic.[6]
-
Mobile Phase (Eluent): The selection of the mobile phase is critical and should be determined experimentally using Thin-Layer Chromatography (TLC).[8] A binary solvent system is typically used, consisting of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The goal is to find a solvent ratio that provides a retention factor (Rƒ) of approximately 0.3-0.4 for the desired product, as this typically translates to the best separation on a column.[6]
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution (Constant Solvent Composition): This method is simpler to perform and is suitable if your impurities are well-separated from the product on the TLC plate (i.e., their Rƒ values are very different).
-
Gradient Elution (Increasing Solvent Polarity): This is often the preferred method for complex mixtures. You start with a low-polarity mobile phase to elute the non-polar impurities first. Then, you gradually increase the proportion of the polar solvent to elute your moderately polar product, followed by any highly polar impurities. This technique generally provides better separation and faster run times.
Troubleshooting Guide
Problem: My compound will not move from the baseline on the TLC plate, even with 30% ethyl acetate in hexane.
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Causality: Your compound is too polar for the selected solvent system. The highly polar silica gel stationary phase is adsorbing your compound so strongly that the mobile phase cannot effectively move it.[9]
-
Solution: You need to increase the eluting power of your mobile phase.
-
Increase Polar Solvent Ratio: Try higher percentages of ethyl acetate (e.g., 50%, 70%, or even 100%).
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Switch to a Stronger Polar Solvent: If 100% ethyl acetate is insufficient, add a small amount of a more polar solvent like methanol to your mobile phase. A common system for more polar compounds is 1-5% methanol in dichloromethane.[10] Always start with small additions, as methanol has a very high eluting strength.[9]
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Problem: All my spots, including the product, are running at the solvent front on the TLC plate.
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Causality: The mobile phase is too polar. It competes so effectively for the binding sites on the silica gel that it moves all compounds, regardless of their polarity, up the plate with the solvent front.[6][11]
-
Solution: Decrease the polarity of your mobile phase. If you are using 30% ethyl acetate in hexane, try reducing it to 10% or 5%. For very non-polar compounds, you may even need to use 100% hexane or petroleum ether.[10]
Problem: The separation on my column is poor, and I'm getting mixed fractions.
-
Causality: This common issue can stem from several sources:
-
Improper Column Packing: Air bubbles, cracks, or an uneven silica bed can create channels where the solvent flows unevenly, leading to broad, poorly resolved bands.[12]
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Column Overloading: Applying too much crude sample relative to the amount of silica gel will exceed the column's separation capacity.
-
Inappropriate Eluent: The solvent system may not be optimized to resolve compounds with similar Rƒ values.
-
-
Solutions:
-
Proper Packing Technique: Use the "wet slurry" method. Mix the silica gel with your initial, non-polar eluent to form a consistent slurry, then pour it into the column and allow it to settle into a uniform bed. Gently tap the column to dislodge any trapped air bubbles.[13]
-
Adhere to Sample Ratios: A general rule of thumb is to use a silica gel-to-crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is necessary.
-
Refine Your Solvent System: If two spots are very close on the TLC plate, try different solvent systems. Sometimes switching from ethyl acetate/hexane to a system like dichloromethane/hexane or diethyl ether/hexane can alter the selectivity and improve separation.[11]
-
Problem: My compound is eluting as a long streak or "tail" instead of a tight band.
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Causality: Tailing is often caused by applying the initial sample in a solvent that is too polar or using too much of it. This causes the initial band to spread out before chromatography begins.[14] It can also occur if the compound is slightly acidic or basic and interacts too strongly with the silica.
-
Solutions:
-
Minimize Loading Solvent: Dissolve your crude sample in the absolute minimum volume of the mobile phase or a slightly more polar solvent.[14]
-
Dry Loading: For compounds that are difficult to dissolve in the mobile phase, use the dry loading technique. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Modify the Mobile Phase: If your compound is acidic (unlikely for an alcohol but possible for impurities), adding a trace amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape. Conversely, for basic compounds, adding a trace of triethylamine can help.
-
Experimental Protocol: Purification Workflow
This protocol outlines the complete workflow for purifying crude this compound.
Preliminary TLC Analysis
-
Objective: To determine the optimal solvent system for column chromatography.
-
Procedure:
-
Prepare several TLC development chambers with different solvent systems of varying polarity.[15]
-
Dissolve a small amount of your crude product in a volatile solvent like ethyl acetate or dichloromethane.
-
On a silica gel TLC plate, spot the crude mixture.[16]
-
Develop the plates in the prepared chambers.
-
Visualize the separated spots using a UV lamp (for aromatic compounds) and/or a chemical stain (e.g., potassium permanganate, which reacts with alcohols).[16]
-
Identify the solvent system where the spot corresponding to this compound has an Rƒ value between 0.3 and 0.4.
-
Data Summary: Solvent System Selection
| % Ethyl Acetate in Hexane | Observed Rƒ of Product (Example) | Recommendation |
| 10% | 0.15 | Polarity is too low. Product is retained too strongly. |
| 20% | 0.35 | Optimal. Good starting point for column chromatography. |
| 30% | 0.55 | Polarity is too high. Product may elute too quickly with impurities. |
| 40% | 0.70 | Polarity is much too high. Poor separation is likely. |
Column Preparation (Wet Slurry Method)
-
Objective: To create a homogenous, bubble-free stationary phase bed.
-
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[13]
-
In a beaker, mix the required amount of silica gel (e.g., 50g for 1g of crude sample) with the initial, least polar eluent (e.g., 10% EtOAc/Hexane) to form a slurry.
-
Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Gently tap the side of the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.[14]
-
Sample Loading and Elution
-
Objective: To apply the sample in a narrow band and separate the components.
-
Procedure:
-
Dissolve the crude sample (e.g., 1g) in the minimum amount of the mobile phase.
-
Carefully pipette this solution onto the top of the silica bed, taking care not to disturb the surface.[14]
-
Drain the solvent until it is level with the silica bed.
-
Gently add a thin layer of sand on top of the silica to protect the surface.
-
Carefully fill the column with the mobile phase.
-
Begin elution by opening the stopcock and applying gentle air pressure if necessary (for flash chromatography).[14]
-
Collect the eluent in numbered test tubes or flasks (fractions).
-
If using a gradient, systematically increase the polarity of the mobile phase as the column runs (e.g., from 10% EtOAc to 20%, then 30%).
-
Fraction Analysis and Product Isolation
-
Objective: To identify and combine the pure fractions.
-
Procedure:
-
Analyze the collected fractions by TLC. Spot multiple fractions on a single TLC plate to quickly identify which ones contain your product.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified oil.[17]
-
Visual Workflow
Caption: Workflow for column chromatography purification.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. hawachhplccolumn.com [hawachhplccolumn.com]
- 13. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. TLC Tips and Tricks | Merck [merckmillipore.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. orgsyn.org [orgsyn.org]
Identification of byproducts in the synthesis of 3-(3-Methylphenyl)propan-1-ol
Technical Support Center: Synthesis of 3-(3-Methylphenyl)propan-1-ol
A Guide to Byproduct Identification and Mitigation for Researchers
Prepared by a Senior Application Scientist, this guide provides in-depth troubleshooting for common synthetic challenges encountered when preparing this compound. As a key intermediate in pharmaceutical and fragrance development, achieving high purity is paramount.[1] This document moves beyond simple protocols to explain the mechanistic origins of common byproducts and offers validated strategies for their identification and removal.
Section 1: Troubleshooting Byproducts in Major Synthetic Routes
The choice of synthetic strategy is the primary determinant of the impurity profile. Below, we address the most common routes and the specific byproducts associated with each.
Route 1: Grignard Reaction with 3-Methylphenylmagnesium Bromide and Oxirane
This is a powerful C-C bond-forming reaction but is highly sensitive to reaction conditions.[2] The Grignard reagent, being a potent nucleophile and a strong base, can participate in several undesired pathways.[3]
References
Troubleshooting low yields in the preparation of 3-(3-Methylphenyl)propan-1-ol
Welcome to the technical support center for the synthesis of 3-(3-Methylphenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction yields. We will delve into the causality behind experimental issues and provide actionable, field-proven solutions.
Troubleshooting Guide: General Issues
This section addresses common problems that can arise during the synthesis of this compound, regardless of the specific synthetic route chosen.
Q1: My reaction shows low or no conversion of the starting material. What are the most common causes?
A1: Low conversion is a frequent issue that typically points to problems with reagents, reaction conditions, or the catalytic system.
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Reagent Quality: The purity and activity of your starting materials are paramount. For instance, in a Grignard reaction, the magnesium turnings must be fresh and not coated with a passivating oxide layer.[1][2] Similarly, reducing agents like lithium aluminum hydride (LiAlH₄) are highly sensitive to moisture and will be rendered inactive upon exposure to air.
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Anhydrous Conditions: Many synthetic routes to this alcohol, particularly those involving organometallics like Grignard reagents, are extremely sensitive to water.[2][3] Traces of moisture in your solvent, glassware, or starting materials will quench the reactive species. Always use flame-dried or oven-dried glassware and freshly distilled anhydrous solvents.
-
Reaction Temperature: Temperature control is critical. Some reactions require an initial input of energy to overcome the activation barrier, while others are highly exothermic and need cooling to prevent side reactions. For example, Grignard reagent formation can be sluggish and may require gentle heating to initiate, but the subsequent reaction with an electrophile might need to be cooled.[3]
-
Catalyst Inactivity: If your synthesis involves a catalyst (e.g., palladium for hydrogenation), its activity is crucial. Catalysts can be "poisoned" by impurities in the starting materials or solvents.[4] Ensure you are using a fresh, active catalyst and that your reagents are of sufficient purity.
Q2: I've confirmed my starting material is consumed, but the yield of this compound is still very low. What happened?
A2: This scenario strongly suggests the formation of side products or loss of product during the workup and purification stages.
-
Side Reactions: Each synthetic route has its own set of common side reactions. For example, in the Grignard synthesis from 3-methylbromobenzene, a significant side product can be 3,3'-dimethylbiphenyl, formed via Wurtz-type homocoupling.[5] In the hydroboration-oxidation of 3-methylstyrene, improper control can lead to the formation of the Markovnikov addition product, 1-(3-methylphenyl)ethanol.
-
Product Volatility: While not extremely volatile, this compound can be lost during solvent removal if excessive heat or vacuum is applied for a prolonged period.
-
Workup Issues: Emulsion formation is a common problem during the aqueous workup of reactions involving organometallic reagents. This can make phase separation difficult and lead to significant loss of product in the aqueous layer. Using a saturated solution of Rochelle's salt (potassium sodium tartrate) can help break up emulsions formed from aluminum salts after an LiAlH₄ reduction.[6]
-
Purification Losses: The choice of purification method can impact the final yield. While column chromatography is effective for achieving high purity, it can also lead to losses if the product streaks on the column or if the column is not packed and run correctly.[6] Vacuum distillation is often a good choice for this compound, but care must be taken to control the pressure and temperature to avoid decomposition.[7]
Q3: My final product is discolored (e.g., yellow or brown). What causes this, and is it a problem?
A3: While pure this compound is a colorless oil, discoloration in the crude or even purified product is common and often indicates the presence of minor impurities.[6] These can be polymeric materials formed from side reactions or residual reagents. For many applications, a slight coloration may not be detrimental. However, if high purity is required, these impurities can typically be removed by column chromatography or distillation.[6][7]
Frequently Asked Questions (FAQs) by Synthetic Route
This section provides targeted advice for specific, common synthetic pathways to this compound.
Route 1: Grignard Reaction with Ethylene Oxide
This route involves the reaction of 3-methylphenylmagnesium bromide with ethylene oxide.
Q: I'm having trouble initiating the Grignard reaction. The solution doesn't become cloudy or warm. What can I do?
A: This is a classic issue in Grignard synthesis. The primary cause is the passivating layer of magnesium oxide on the surface of the magnesium turnings.[2]
-
Activation of Magnesium:
-
Crushing: Before adding the solvent, gently crush the magnesium turnings under an inert atmosphere with a glass stirring rod to expose a fresh metal surface.
-
Iodine: Add a single crystal of iodine to the flask. The iodine will react with the magnesium surface, and the disappearance of the characteristic purple or brown color is a good indicator that the magnesium is activated and ready to react.[1][5]
-
Initiator: Add a small amount of 1,2-dibromoethane to the flask. It reacts readily with magnesium to form ethylene and MgBr₂, an exothermic process that helps to start the main reaction.
-
Q: My Grignard reaction worked, but after adding ethylene oxide, my yield was poor and I isolated a significant amount of ethylene bromohydrin. Why?
A: This side product arises from the reaction of ethylene oxide with the magnesium bromide (MgBr₂) present in the Grignard solution.[8] This can be exacerbated if the ethylene oxide is added too quickly or if the reaction temperature is not properly controlled. To minimize this, add the ethylene oxide (often condensed and dissolved in cold, anhydrous ether) slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to ensure it reacts preferentially with the organomagnesium species.
Route 2: Hydroboration-Oxidation of 3-Methylstyrene
This two-step process involves the anti-Markovnikov addition of borane to 3-methylstyrene, followed by oxidation.[9]
Q: My product is a mixture of this compound and its isomer, 1-(3-methylphenyl)propan-1-ol. How can I improve the regioselectivity?
A: The hydroboration-oxidation reaction is known for its anti-Markovnikov selectivity, which should strongly favor your desired product.[9][10] If you are seeing significant amounts of the Markovnikov product, consider the following:
-
Sterically Hindered Borane: Instead of using borane (BH₃) directly, switch to a bulkier, sterically hindered borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[10] These larger reagents will have a much stronger preference for adding to the less sterically hindered carbon of the double bond, thus increasing the yield of the desired primary alcohol.
-
Reaction Conditions: Ensure the reaction is run under standard hydroboration conditions, typically in an etheral solvent like THF.[11]
Route 3: Wittig Reaction and Subsequent Hydrogenation
This route involves reacting 3-methylbenzaldehyde with an appropriate phosphonium ylide (e.g., (2-ethoxy-2-oxoethyl)triphenylphosphorane) followed by reduction of the resulting alkene and ester. A more direct route involves using methoxymethyl)triphenylphosphonium chloride to form an enol ether, which is then hydrolyzed and reduced. A simpler approach is the reaction with methylenetriphenylphosphorane to give 3-methylstyrene, which is then subjected to hydroboration-oxidation as in Route 2.
Q: The Wittig reaction to form my alkene precursor is low-yielding. What are the key parameters to check?
A: The success of the Wittig reaction depends heavily on the choice of base and the stability of the ylide.[12][13]
-
Base Selection: The phosphonium salt precursor to the ylide must be deprotonated with a strong base.[14] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂). Ensure the base is fresh and added under strictly anhydrous and inert conditions.
-
Ylide Stability: If using a "stabilized" ylide (one with an electron-withdrawing group), it will be less reactive and may require heating to react with the aldehyde. Non-stabilized ylides (like those from simple alkyl halides) are much more reactive and are typically used at low temperatures.[12]
Q: My hydrogenation of the alkene intermediate is slow or incomplete. What should I do?
A: Incomplete hydrogenation can be due to catalyst or substrate issues.[4]
-
Catalyst Activity: Ensure your palladium on carbon (Pd/C) or other catalyst is active. If it's old, it may need to be replaced.
-
Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen is insufficient. Using a Parr hydrogenator to increase the pressure can often drive the reaction to completion.[15]
-
Purity of Substrate: Impurities from the Wittig reaction, particularly sulfur-containing compounds or residual phosphines, can poison the hydrogenation catalyst. Purifying the alkene before hydrogenation is highly recommended.[4]
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol describes a reliable method starting from 3-methylbromobenzene.
Step 1: Preparation of 3-Methylphenylmagnesium Bromide
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.
-
Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.
-
In the dropping funnel, place a solution of 3-methylbromobenzene (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion (~10%) of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and the disappearance of the iodine color), gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 30-60 minutes.
Step 2: Reaction with Ethylene Oxide
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of ethylene oxide (1.1 eq) in cold, anhydrous diethyl ether. Caution: Ethylene oxide is a toxic, flammable gas.
-
Add the ethylene oxide solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield this compound.
Data Summary Table
| Parameter | Grignard Route | Hydroboration Route |
| Key Reagents | 3-Methylbromobenzene, Mg, Ethylene Oxide | 3-Methylstyrene, BH₃•THF (or 9-BBN) |
| Solvent | Diethyl Ether, THF | THF |
| Typical Temp. | 0 °C to reflux | 0 °C to Room Temp |
| Common Impurity | 3,3'-Dimethylbiphenyl | 1-(3-Methylphenyl)propan-1-ol |
| Workup Concern | Emulsions, exothermic quench | Handling of peroxide base |
Visual Diagrams
Caption: A workflow to diagnose common causes of low yield.
Caption: The main pathway for the Grignard synthesis route.
Caption: A common side reaction in Grignard synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. d.lib.msu.edu [d.lib.msu.edu]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources - Google Patents [patents.google.com]
Improving the stability and storage of 3-(3-Methylphenyl)propan-1-ol
Technical Support Center: 3-(3-Methylphenyl)propan-1-ol
Welcome to the technical support guide for this compound (CAS No. 111171-94-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Improper handling and storage can lead to degradation, compromising experimental outcomes and product quality. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark place. The recommended temperature is 2-8°C. It should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2]
Q2: My sample arrived without a cold pack. Is it compromised?
Short-term exposure to ambient temperatures during shipping is generally not a cause for immediate concern. However, upon receipt, the compound should be inspected and immediately transferred to the recommended long-term storage conditions (2-8°C, inert atmosphere). For critical applications, it is advisable to perform a purity analysis via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to establish a baseline before use.
Q3: Why is storage under an inert atmosphere so critical?
Like many aromatic alcohols, this compound is susceptible to autoxidation, a slow oxidation process mediated by atmospheric oxygen.[3] This is a free-radical chain reaction that can be initiated by light, heat, or trace metal impurities. The benzylic hydrogens (on the carbon adjacent to the aromatic ring) are particularly prone to abstraction, initiating a cascade that can lead to the formation of impurities.[4] Storing under an inert gas displaces oxygen, effectively preventing this degradation pathway from initiating.
Q4: What are the visible signs of degradation?
The primary visual indicator of degradation is a change in color. Pure this compound is a clear, colorless liquid.[1] Upon oxidation, it may develop a pale yellow to brownish hue. The formation of precipitates or an increase in viscosity can also indicate significant degradation or polymerization, although this is less common under typical storage conditions.
Q5: What are the most likely degradation products?
The principal degradation pathway is the oxidation of the primary alcohol group. This occurs in a two-step process:
-
Oxidation to Aldehyde: The alcohol is first oxidized to its corresponding aldehyde, 3-(3-Methylphenyl)propionaldehyde.
-
Oxidation to Carboxylic Acid: The aldehyde is then susceptible to further oxidation, forming 3-(3-Methylphenyl)propionic acid.[4]
These impurities can interfere with subsequent reactions and affect the yield and purity of your target molecule.
Proposed Degradation Pathway
The diagram below illustrates the primary oxidative degradation route for this compound.
Caption: Oxidative degradation pathway of the target compound.
Q6: How can I verify the purity of my sample if I suspect degradation?
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for assessing the purity of this compound and identifying potential degradation products.[2] An HPLC-UV method can also be developed and validated.[5] The appearance of new peaks, particularly those with retention times corresponding to the more volatile aldehyde or less volatile carboxylic acid, indicates degradation. See Section 3 for a general analytical protocol.
Q7: My sample has turned slightly yellow. Can I still use it?
A slight yellow tint indicates the onset of oxidation and the presence of impurities. For non-critical applications, the material might still be usable, but the impurity profile should be considered. For sensitive applications, such as in drug development or catalysis, using the material is not recommended as impurities can lead to unpredictable results. Purification by flash column chromatography may be possible, but re-analysis to confirm purity is essential.
Q8: What type of container is best for long-term storage?
Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps are ideal. The amber glass protects the compound from light, which can accelerate degradation, while the PTFE liner provides an inert seal, preventing contamination and sample loss.[6]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the use and storage of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Experimental Results | Degradation of the starting material, leading to lower effective concentration and reactive impurities. | 1. Verify the purity of the this compound stock using the GC-MS protocol (Section 3). 2. If impurities are detected, use a fresh, unopened bottle or purify the existing stock. 3. Implement the recommended storage protocol for all new and existing materials. |
| Appearance of Unexpected Peaks in GC/HPLC Analysis | Oxidative degradation due to improper storage (exposure to air/light). | 1. Identify the impurity peaks by comparing their mass spectra to library data for 3-(3-Methylphenyl)propionaldehyde and 3-(3-Methylphenyl)propionic acid. 2. Discard the compromised material. 3. Review storage procedures; ensure containers are properly sealed and purged with inert gas before storing at 2-8°C. |
| Liquid Has Turned Yellow or Brown | Significant oxidation has occurred. The color is often due to the formation of conjugated systems or oligomeric byproducts. | 1. The material is likely of low purity and should not be used for sensitive applications. 2. Confirm the extent of degradation via GC-MS. 3. If necessary, purification via column chromatography may be attempted, followed by rigorous analytical validation. |
| Low Yield in a Subsequent Synthetic Step | The actual concentration of the starting alcohol is lower than assumed due to the presence of non-reactive degradation products. | 1. Quantify the purity of the starting material using a validated analytical method with an internal standard. 2. Adjust the stoichiometry of the reaction based on the actual purity. 3. For best results, always use a fresh or recently verified batch of the compound. |
Troubleshooting Workflow
This diagram outlines the logical steps to take when encountering issues with the compound.
Caption: A logical workflow for troubleshooting common issues.
Section 3: Experimental Protocols
Protocol 1: Recommended Long-Term Storage
This protocol ensures the maximum shelf-life and stability of this compound.
-
Procurement: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Container: Use a clean, dry amber glass bottle with a PTFE-lined screw cap.
-
Inerting (Blanketing): Before sealing, gently flush the headspace of the container with a stream of dry, inert gas (e.g., nitrogen or argon) for 30-60 seconds. This displaces atmospheric oxygen.
-
Sealing: Tightly seal the cap immediately after flushing. For extra security, wrap the cap and neck junction with Parafilm®.
-
Storage: Place the sealed container in a refrigerator at 2-8°C. Ensure the storage location is dark and away from any heat sources.
-
Usage: When accessing the material, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample. If the material will be stored again for an extended period, re-flush the headspace with inert gas before re-sealing.
Storage Workflow Diagram
Caption: Step-by-step workflow for proper long-term storage.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This general protocol, adapted from methods for similar compounds, can be used to assess purity and detect common impurities.[2] Method validation is required for quantitative analysis.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the main peak for this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area.
-
Search for peaks corresponding to potential impurities. The aldehyde impurity will likely have a shorter retention time, while the carboxylic acid impurity will have a longer retention time. Compare their mass spectra with a reference library (e.g., NIST) for tentative identification.
-
Section 4: Physical and Chemical Properties
A summary of key properties for this compound is provided for easy reference.
| Property | Value | Source(s) |
| CAS Number | 111171-94-9 | [7][8] |
| Molecular Formula | C₁₀H₁₄O | [7][8] |
| Molecular Weight | 150.22 g/mol | [8] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 255.6 °C | [7] |
| Density | 0.985 g/cm³ | [7] |
| Flash Point | 112.2 °C | [7] |
| Refractive Index | 1.526 | [7] |
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. Autoxidation - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities During the Scale-Up of 3-(3-Methylphenyl)propan-1-ol Synthesis
Welcome to the Technical Support Center dedicated to addressing the challenges encountered during the synthesis and scale-up of 3-(3-Methylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to identify, control, and eliminate impurities in your process, ensuring the highest quality of your final product.
Troubleshooting Guide: From Unexpected Peaks to Pure Product
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: I'm observing a significant non-polar impurity in my crude this compound synthesized via a Grignard reaction. What is it likely to be, and how can I prevent and remove it?
Answer:
This is a common issue when scaling up Grignard reactions. The most probable non-polar impurity is a Wurtz coupling byproduct, specifically 3,3'-dimethylbiphenyl.
Causality of Impurity Formation:
Wurtz coupling occurs when the Grignard reagent (3-methylphenylmagnesium bromide) reacts with the starting aryl halide (3-bromotoluene) that has not yet reacted with magnesium.[1] This side reaction is often exacerbated during scale-up due to challenges in maintaining localized heat control and achieving efficient mixing in larger reactors.[2][3] High concentrations of the aryl halide and elevated temperatures favor the formation of this byproduct.
Prevention and Mitigation Strategies:
-
Controlled Addition: Add the 3-bromotoluene solution to the magnesium turnings at a slow, controlled rate. This maintains a low concentration of the aryl halide in the reaction mixture at any given time, minimizing the chance of it reacting with the already-formed Grignard reagent.
-
Temperature Management: Maintain a consistent and moderate reaction temperature. Utilize a reactor with efficient heat transfer capabilities to prevent localized hotspots where the Wurtz coupling is more likely to occur.
-
Initiation: Ensure the Grignard reaction has properly initiated before adding the bulk of the aryl halide. The appearance of a cloudy or brownish solution and a gentle reflux are indicators of successful initiation.
Impurity Removal Protocol:
If the 3,3'-dimethylbiphenyl has already formed, it can be removed through purification.
Table 1: Purification Methods for Removing Non-Polar Impurities
| Purification Method | Principle | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Separation based on differences in boiling points. The biphenyl byproduct will have a significantly higher boiling point than the desired alcohol. | Effective for large quantities, cost-effective at scale. | Requires high vacuum for thermally sensitive compounds. May not be effective if boiling points are very close. |
| Column Chromatography | Separation based on polarity. The non-polar biphenyl will elute first with a non-polar solvent system. | High resolution, can achieve very high purity. | Can be costly and time-consuming for large-scale production. Generates significant solvent waste. |
| Trituration/Recrystallization | The crude product is washed with a cold, non-polar solvent in which the impurity is soluble, but the product is not. | Simple, inexpensive, and can be effective for removing small amounts of impurities. | May result in some product loss. Finding a suitable solvent system can be challenging. |
Step-by-Step Protocol for Purification by Column Chromatography:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane.
-
Column Packing: Prepare a silica gel column using a slurry packing method with hexane.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with pure hexane. The 3,3'-dimethylbiphenyl will elute first. Monitor the fractions using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the eluent by adding ethyl acetate to the hexane (e.g., 95:5 hexane:ethyl acetate). This will elute the desired this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions containing the product and remove the solvent under reduced pressure.
DOT Diagram: Wurtz Coupling Formation and Resolution Workflow
Caption: Workflow for Wurtz byproduct formation and resolution.
Question 2: My synthesis involves the reduction of 3-(3-methylphenyl)propanoic acid with LiAlH4. I'm seeing a polar impurity in my final product that is difficult to remove by distillation. What could it be?
Answer:
When reducing a carboxylic acid with a powerful reducing agent like lithium aluminum hydride (LiAlH4), the most likely polar impurity is unreacted starting material, 3-(3-methylphenyl)propanoic acid.
Causality of Impurity Formation:
The reduction of a carboxylic acid with LiAlH4 is a robust reaction, but incomplete conversion can occur due to several factors, especially during scale-up:[4][5]
-
Insufficient Reducing Agent: The reaction stoichiometry requires sufficient LiAlH4 to not only reduce the carbonyl group but also to deprotonate the acidic carboxylic acid proton. An inadequate amount of the reducing agent will lead to incomplete reaction.
-
Poor Solubility: The lithium salt of the carboxylic acid formed in the initial step may have limited solubility in the reaction solvent (typically THF or diethyl ether), leading to a heterogeneous mixture and incomplete reduction.
-
Quenching Before Completion: Premature quenching of the reaction with water or acid will destroy the excess LiAlH4 and halt the reduction.
Identification and Quantification of the Impurity:
The presence of unreacted carboxylic acid can be confirmed using several analytical techniques:
-
HPLC: A reversed-phase HPLC method can easily separate the more polar carboxylic acid from the less polar alcohol. The carboxylic acid will have a shorter retention time.
-
IR Spectroscopy: The presence of a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹ in the IR spectrum of the purified product is indicative of carboxylic acid contamination.
-
NMR Spectroscopy: A signal corresponding to the carboxylic acid proton (usually >10 ppm) in the ¹H NMR spectrum is a clear indicator of the impurity.
Impurity Removal Protocol:
A simple and effective method to remove the acidic impurity is through a basic aqueous wash.
Step-by-Step Protocol for Basic Wash:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.
-
Phase Separation: Separate the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any residual base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.
DOT Diagram: Carboxylic Acid Reduction and Impurity Removal
Caption: Workflow for carboxylic acid reduction and purification.
Question 3: I am synthesizing this compound via hydroboration-oxidation of 3-methylstyrene and my GC analysis shows a minor isomeric impurity. What is this and how can I improve the selectivity?
Answer:
In the hydroboration-oxidation of 3-methylstyrene, the desired product is the anti-Markovnikov alcohol, this compound. The minor isomeric impurity is likely the Markovnikov product, 1-(3-Methylphenyl)propan-1-ol.
Causality of Impurity Formation:
Hydroboration-oxidation is known for its anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the alkene, and subsequent oxidation yields the primary alcohol.[6] However, with styrenic systems, this selectivity is not always perfect. The phenyl group can exert electronic effects that slightly favor the formation of the benzylic carbocation-like transition state, leading to a small amount of the Markovnikov product.[7]
Improving Regioselectivity:
To enhance the formation of the desired anti-Markovnikov product, you can employ sterically hindered borane reagents.
-
Use of Bulky Boranes: Instead of borane-THF complex (BH₃·THF), use a bulkier reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. The increased steric hindrance of these reagents will further disfavor the addition of boron to the more substituted carbon of the double bond, thus improving the regioselectivity of the hydroboration step.
Table 2: Comparison of Borane Reagents for Hydroboration of 3-Methylstyrene
| Borane Reagent | Structure | Steric Hindrance | Expected Regioselectivity (Anti-Markovnikov:Markovnikov) |
| Borane-THF (BH₃·THF) | BH₃ | Low | Good (e.g., >90:10) |
| 9-BBN | Bicyclic | High | Excellent (e.g., >99:1) |
| Disiamylborane | Dialkylborane | High | Excellent (e.g., >99:1) |
Impurity Removal:
If the isomeric impurity has already formed, it can be separated from the desired product by chromatography.
Step-by-Step Protocol for Isomer Separation by HPLC:
A preparative reversed-phase HPLC can be used to separate the two isomers.
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.
-
Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm).
-
Injection and Elution: Inject the crude mixture and run the gradient. The two isomers should have different retention times, allowing for their separation.
-
Fraction Collection: Collect the fractions corresponding to each isomer and concentrate to obtain the pure compounds.
DOT Diagram: Regioselectivity in Hydroboration-Oxidation
Caption: Regioselectivity in the hydroboration-oxidation of 3-methylstyrene.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Safety is paramount during scale-up. For Grignard reactions, the primary hazards are the exothermic nature of the reaction and the flammability of the etheric solvents used.[2] Ensure the reactor has adequate cooling capacity and an emergency quenching system. When using LiAlH4, it is crucial to handle it under an inert atmosphere as it reacts violently with water and is pyrophoric.[4] Always wear appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.
Q2: How can I monitor the progress of my reaction effectively during scale-up?
A2: In-process control (IPC) is critical for a successful scale-up. Techniques like HPLC and GC are invaluable for monitoring the consumption of starting materials and the formation of the product and byproducts.[8][9] For reactions like Grignard synthesis, where sampling can be hazardous, consider using process analytical technology (PAT) such as in-situ IR spectroscopy to monitor the reaction in real-time without the need for sampling.
Q3: My final product has a slight yellow color. What could be the cause and how can I remove it?
A3: A yellow tint in the final product can be due to trace amounts of polymeric or oxidized impurities. These can sometimes form from minor side reactions, especially if the reaction mixture was exposed to air at high temperatures. A simple and effective way to remove color is to treat a solution of your product with activated carbon, followed by filtration through a pad of celite.
Q4: What are the regulatory expectations for impurity profiling in a pharmaceutical intermediate like this compound?
A4: Regulatory agencies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, require thorough impurity profiling for all pharmaceutical intermediates.[10] Any impurity present at a level of 0.10% or higher should be identified, and if the level is above 0.15%, it should be qualified through toxicological studies.[10] It is therefore essential to have validated analytical methods to detect, identify, and quantify all potential impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. mt.com [mt.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 9. ijirt.org [ijirt.org]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Characterization of 3-(3-Methylphenyl)propan-1-ol
Welcome to the technical support center for the spectroscopic characterization of 3-(3-Methylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the analysis of this compound. Here, we synthesize foundational spectroscopic principles with practical, field-tested insights to ensure the integrity and accuracy of your experimental results.
Introduction
This compound is a disubstituted aromatic alcohol whose structural elucidation via spectroscopic methods can present unique, though manageable, challenges. The presence of a flexible propanol chain, a meta-substituted aromatic ring, and a labile hydroxyl proton necessitates a careful and systematic approach to spectral interpretation. This guide provides a structured question-and-answer-based resource to troubleshoot common issues and clarify key aspects of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter, offering step-by-step solutions and the underlying scientific rationale.
¹H NMR Spectroscopy
Question 1: Why is the hydroxyl (-OH) proton signal in my ¹H NMR spectrum of this compound broad, or why has it "disappeared" into the baseline?
Answer:
This is a frequently observed phenomenon for alcohol and amine protons and is attributable to several factors:
-
Chemical Exchange: The hydroxyl proton is "exchangeable" and can rapidly exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[1][2] This rapid exchange on the NMR timescale leads to a broadening of the signal, sometimes to the point where it becomes indistinguishable from the baseline noise.[1]
-
Hydrogen Bonding: Intermolecular hydrogen bonding between alcohol molecules can also influence the chemical shift and line shape of the -OH proton. The extent of hydrogen bonding is dependent on the concentration and temperature of the sample.[3]
-
Solvent Effects: The choice of deuterated solvent plays a critical role. In protic solvents like D₂O or CD₃OD, the hydroxyl proton will rapidly exchange with the deuterium atoms of the solvent, causing the signal to disappear entirely.[1][2] In aprotic solvents like CDCl₃ or benzene-d₆, the signal is more likely to be observed, although it may still be broad.[1]
Troubleshooting Protocol:
-
Ensure a Dry Sample and Solvent: Meticulously dry your sample of this compound and use a fresh, anhydrous deuterated solvent (e.g., CDCl₃) to minimize proton exchange with water.
-
Vary the Concentration: Acquire spectra at different concentrations. In very dilute solutions, intermolecular hydrogen bonding is reduced, which can sometimes lead to a sharper -OH signal.[3][4]
-
Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, often resulting in a sharper and more easily identifiable -OH signal.
-
Use DMSO-d₆: If observing the -OH proton and its coupling is critical, consider using DMSO-d₆ as the solvent. The strong hydrogen bonding between the alcohol and the DMSO solvent significantly slows down proton exchange, typically resulting in a well-resolved, sharp signal that shows coupling to adjacent protons.[2]
-
D₂O Shake: To confirm the identity of a suspected -OH peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of the peak confirms it was from the exchangeable hydroxyl proton.[3]
Question 2: The aromatic region of my ¹H NMR spectrum (around 7.0-7.2 ppm) is a complex, overlapping multiplet. How can I confidently assign the four aromatic protons?
Answer:
The meta-substitution pattern of this compound results in four chemically distinct aromatic protons, which often have similar chemical shifts, leading to complex second-order coupling patterns that are not easily interpretable at first glance.
Workflow for Aromatic Proton Assignment:
dot
Caption: Workflow for assigning aromatic protons.
-
High-Field Spectrometer: Use a higher field NMR spectrometer (e.g., 400 MHz or greater). The increased spectral dispersion at higher fields can help to resolve the overlapping multiplets.
-
2D COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other. You will be able to trace the connectivity between adjacent aromatic protons.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly coupled. The key correlation to look for is between the benzylic-like protons of the propanol chain (-CH₂-Ar) and the two aromatic protons ortho to that substituent (at the C2 and C6 positions of the ring).
-
¹H-¹³C HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments correlate protons to the carbons they are attached to (HSQC) or to carbons that are 2-3 bonds away (HMBC). By assigning the ¹³C spectrum first (which often has better-resolved peaks), you can use these correlations to unambiguously assign the attached protons.
¹³C NMR Spectroscopy
Question: How can I distinguish the signals for the four different aromatic CH carbons from the two quaternary (non-protonated) aromatic carbons in the ¹³C NMR spectrum?
Answer:
This is a common challenge that can be easily resolved using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
-
DEPT-135: In a DEPT-135 spectrum, quaternary carbons (C) and methylene carbons (CH₂) will give negative signals, while methine carbons (CH) will give positive signals. Methyl carbons (CH₃) will also appear as positive signals.
-
DEPT-90: In a DEPT-90 spectrum, only the methine (CH) carbons will produce a signal.
Experimental Protocol:
-
Acquire a standard broadband-decoupled ¹³C NMR spectrum. This will show all carbon signals. You should expect to see 8 signals in the aromatic region (around 120-140 ppm) for the 8 aromatic carbons, although some may overlap.[5][6]
-
Acquire a DEPT-135 spectrum. The four signals corresponding to the protonated aromatic carbons (CH) will be positive, and the two quaternary carbon signals (the one attached to the propanol chain and the one attached to the methyl group) will be absent.
-
Acquire a DEPT-90 spectrum. This will definitively show only the four CH aromatic carbons.
-
Compare the spectra: By comparing the three spectra, you can unambiguously distinguish between the CH and quaternary carbons in the aromatic region.
Mass Spectrometry (MS)
Question: The mass spectra of the isomers, 3-(2-methylphenyl)propan-1-ol, this compound, and 3-(4-methylphenyl)propan-1-ol, are very similar. How can I use MS to help confirm the identity of the meta isomer?
Answer:
While Electron Ionization (EI) mass spectrometry often produces very similar fragmentation patterns for positional isomers, making absolute differentiation challenging, subtle differences in the relative intensities of fragment ions can sometimes be observed.[7][8] However, relying solely on MS for isomer differentiation is not recommended.
Recommended Approach:
-
Hyphenated Techniques are Key: The most reliable method is to use a hyphenated technique like Gas Chromatography-Mass Spectrometry (GC-MS). The isomers will likely have slightly different retention times on the GC column, allowing for their separation before they enter the mass spectrometer. By comparing the retention time of your sample to that of an authentic standard of this compound, you can confirm its identity.
-
Infrared Ion Spectroscopy (IRIS): For more advanced characterization, IRIS is a powerful technique that combines mass spectrometry with infrared spectroscopy. It can distinguish between positional isomers based on their unique vibrational spectra in the gas phase.[9][10]
-
Fragmentation Analysis: The major fragmentation pathways for these isomers will be similar, primarily involving the loss of water (M-18), the loss of a propyl group, and the formation of a stable tropylium-like ion. While the primary fragments might be the same, a careful comparison of the relative abundances of these fragments against a reference spectrum of the confirmed meta-isomer can provide supporting evidence.
Part 2: Frequently Asked Questions (FAQs)
¹H NMR
-
Q: What are the expected chemical shifts (δ) and multiplicities for the aliphatic protons in this compound?
-
A:
-
-CH₂-OH (C1): ~3.6-3.7 ppm, triplet (t)
-
-CH₂- (C2): ~1.8-1.9 ppm, quintet or multiplet (m)
-
Ar-CH₂- (C3): ~2.6-2.7 ppm, triplet (t)
-
Ar-CH₃: ~2.3 ppm, singlet (s)
-
-OH: Highly variable, ~1.5-4.0 ppm, broad singlet (br s)
-
-
-
Q: What is the expected chemical shift range for the aromatic protons?
¹³C NMR
-
Q: What are the approximate expected chemical shifts for the carbons in this compound?
-
A: The following table summarizes the expected chemical shifts.
-
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| -CH₂-OH (C1) | ~62 |
| -CH₂- (C2) | ~34 |
| Ar-CH₂- (C3) | ~32 |
| Ar-CH₃ | ~21 |
| Aromatic CHs | ~126-130 |
| Aromatic C-CH₃ | ~138 |
| Aromatic C-CH₂ | ~141 |
IR Spectroscopy
-
Q: What are the key characteristic absorption bands in the IR spectrum?
-
A:
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.[11][12]
-
C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).[11]
-
C=C Stretch (Aromatic): Two to three medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Primary Alcohol): A strong band around 1050 cm⁻¹.[11]
-
C-H Out-of-Plane Bending: Bands in the 690-900 cm⁻¹ region can be indicative of the aromatic substitution pattern. For meta-disubstitution, expect strong bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.
-
-
Mass Spectrometry
-
Q: What is the expected molecular ion peak (M⁺•) in the mass spectrum?
References
- 1. reddit.com [reddit.com]
- 2. acdlabs.com [acdlabs.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. Improving the use of hydroxyl proton resonances in structure determination and NMR spectral assignment: inhibition of exchange by dilution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
Technical Support Center: Selective Oxidation of 3-(3-Methylphenyl)propan-1-ol
Welcome to the technical support center for the selective oxidation of 3-(3-methylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of synthesizing 3-(3-methylphenyl)propionaldehyde while minimizing the formation of the corresponding carboxylic acid. Here, we address common issues, provide in-depth troubleshooting, and offer validated protocols to enhance the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My oxidation reaction is producing a significant amount of 3-(3-methylphenyl)propanoic acid. What is the primary cause of this over-oxidation?
A1: Over-oxidation of the target aldehyde to a carboxylic acid is a common challenge when oxidizing primary alcohols. This typically occurs for two main reasons:
-
Presence of Water: Many strong oxidizing agents, like those based on chromium(VI) in aqueous acid (e.g., Jones reagent), will rapidly oxidize the initially formed aldehyde to a carboxylic acid.[1][2] The key intermediate for this over-oxidation is the aldehyde hydrate, which forms in the presence of water and is readily oxidized further.[3][4][5]
-
Choice of Oxidant: The oxidizing agent's strength is a critical factor.[2][6] Strong oxidants are not selective for the aldehyde and will drive the reaction to the more thermodynamically stable carboxylic acid.[2]
To prevent this, it is crucial to use mild, anhydrous oxidizing agents and to ensure your reaction setup is free from moisture.[1][7]
Q2: Which oxidizing agents are recommended for a high-yield, selective conversion of this compound to the aldehyde?
A2: For a selective oxidation that stops at the aldehyde stage, several mild reagents are highly effective. The most common and reliable choices include:
-
Pyridinium Chlorochromate (PCC): A classic and effective reagent that oxidizes primary alcohols to aldehydes under anhydrous conditions, typically in dichloromethane (DCM).[1][4][8]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent known for its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and broad functional group tolerance.[6][9][10][11]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C).[12][13][14] It is highly effective for sensitive substrates.[12][15]
-
TEMPO-based Systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that, when used catalytically with a co-oxidant like sodium hypochlorite or in copper-catalyzed aerobic systems, provides highly selective oxidation to aldehydes.[16][17][18][19][20]
Q3: My reaction with PCC is sluggish and gives a low yield. What are the potential issues?
A3: Several factors can contribute to an inefficient PCC oxidation:
-
Reagent Quality: PCC can degrade over time, especially if exposed to moisture. Ensure you are using fresh, high-quality reagent.
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions.[7] Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Workup: A black, tar-like chromium byproduct can trap the product. Adding an adsorbent like Celite or silica gel to the reaction mixture before starting can simplify filtration and improve recovery.[7]
-
Acidity: PCC is acidic and may not be suitable for substrates with acid-labile functional groups.[7]
Troubleshooting Guides
Problem 1: Significant Carboxylic Acid Byproduct Formation
Root Cause Analysis:
The formation of 3-(3-methylphenyl)propanoic acid indicates that the aldehyde intermediate is undergoing further oxidation. As discussed in the FAQs, this is primarily due to the presence of water or the use of an overly aggressive oxidizing agent. Aldehydes are generally more susceptible to oxidation than alcohols.[21]
Solutions & Preventative Measures:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas or in a desiccator.
-
Use anhydrous solvents. Dichloromethane (DCM) is a common choice and should be dried over a suitable agent like calcium hydride.
-
Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Select a Milder Oxidizing Agent:
-
If you are using a chromium-based oxidant other than PCC, switch to a milder alternative. Dess-Martin Periodinane (DMP) and Swern oxidation are excellent choices known for stopping the oxidation at the aldehyde stage.[2][6][13]
-
Consider a TEMPO-catalyzed system, which is renowned for its high selectivity for primary alcohols to aldehydes, often with minimal over-oxidation.[17][18][19]
-
-
Control Reaction Time and Temperature:
-
Monitor the reaction closely using Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material (the alcohol) is consumed to minimize the time the aldehyde product is exposed to the oxidant.
-
For exothermic reactions, maintain the recommended temperature. For instance, Swern oxidations must be kept at very low temperatures (e.g., -78 °C) to prevent side reactions.[15]
-
Problem 2: Low or Incomplete Conversion of the Starting Alcohol
Root Cause Analysis:
Low conversion of this compound can stem from insufficient oxidant, poor reagent quality, or suboptimal reaction conditions.
Solutions & Preventative Measures:
-
Verify Reagent Stoichiometry and Quality:
-
Optimize Reaction Conditions:
-
Solvent Choice: Ensure the starting material is fully soluble in the chosen solvent. DCM is a common and effective solvent for many of these oxidations.[7][9]
-
Temperature: While some oxidations proceed well at room temperature (e.g., DMP), others require specific temperature control (e.g., Swern at -78 °C).[9][15] Deviating from the optimal temperature can significantly slow down the reaction.
-
Reaction Time: Allow sufficient time for the reaction to complete, monitoring progress by TLC. Some oxidations are rapid (1-2 hours), while others may require longer.
-
Visualization of the Oxidation Pathway
The following diagram illustrates the desired reaction pathway and the competing over-oxidation side reaction.
Caption: Desired vs. undesired oxidation pathways.
Comparative Analysis of Recommended Oxidizing Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| PCC | Anhydrous DCM, RT | Readily available, reliable. | Toxic chromium byproduct, acidic conditions, difficult workup.[3][7] |
| DMP | Anhydrous DCM, RT | Very mild, neutral pH, high yield, easy workup.[6][9][10] | Shock-sensitive/potentially explosive, poor atom economy.[9] |
| Swern | DMSO, (COCl)₂, Et₃N, -78°C | Excellent for sensitive substrates, high yield.[12][13] | Requires cryogenic temps, produces foul-smelling DMS.[12][13][14] |
| TEMPO | Catalytic TEMPO, co-oxidant (e.g., NaOCl), biphasic | Highly selective, can use air as terminal oxidant (with Cu).[17][19] | May require careful pH control and optimization of co-oxidant.[16] |
Step-by-Step Experimental Protocols
Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)
This protocol is adapted from standard laboratory procedures and offers mild conditions suitable for many substrates.[9][10]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M solution).
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq.) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting alcohol is no longer visible (typically 1-4 hours).
-
Workup:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).
-
Shake vigorously until the layers are clear and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)
This is a classic method that requires careful handling of chromium waste.[7]
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of PCC (1.5 eq.) and Celite (an equal weight to the PCC) in anhydrous DCM.
-
Addition of Alcohol: Dissolve this compound (1.0 eq.) in a small amount of anhydrous DCM and add it to the PCC suspension in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. A dark brown precipitate will form.
-
Workup:
-
Dilute the reaction mixture with diethyl ether.
-
Filter the suspension through a short plug of silica gel or Florisil, washing thoroughly with additional diethyl ether.
-
Collect the filtrate and concentrate it under reduced pressure.
-
-
Purification: The resulting crude aldehyde can be further purified by column chromatography.
Troubleshooting Workflow Diagram
This diagram provides a logical sequence for troubleshooting common oxidation issues.
Caption: A logical workflow for troubleshooting oxidation reactions.
References
- 1. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 17. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TEMPO [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. quora.com [quora.com]
Technical Support Center: Optimizing Solvent Systems for the Purification of 3-(3-Methylphenyl)propan-1-ol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for purifying 3-(3-Methylphenyl)propan-1-ol using column chromatography. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Compound Characteristics Overview
Understanding the physicochemical properties of this compound is the first step in developing a robust purification strategy. The molecule contains a non-polar aromatic ring (m-tolyl group) and a polar primary alcohol functional group, rendering it moderately polar overall.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [1][2] |
| Molecular Weight | 150.22 g/mol | [1] |
| Appearance | Colorless to light yellow oil | [3] |
| XLogP3 | 2.2 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
The XLogP3 value of 2.2 indicates a balance between hydrophobic and hydrophilic character, making normal-phase chromatography on silica gel an ideal purification method.[1][4]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What is the best stationary phase for purifying this compound? A1: For a moderately polar compound like this compound, standard normal-phase chromatography using silica gel (230-400 mesh) is the most effective and widely used stationary phase.[3][4] The polar silanol groups on the silica surface interact with the hydroxyl group of the alcohol, allowing for separation from less polar or more polar impurities.
Q2: What is a good starting solvent system for an initial Thin-Layer Chromatography (TLC) analysis? A2: A binary mixture of a non-polar alkane and a more polar solvent is standard.[5] For this compound, a good starting point is 20% ethyl acetate in hexanes (v/v) .[5][6] This system provides a moderate polarity that is often suitable for compounds of this type. Prepare small vials of 10%, 20%, and 30% ethyl acetate in hexanes to quickly find an optimal ratio.
Q3: How do I use TLC to select the optimal solvent system for flash column chromatography? A3: The goal of TLC analysis is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) value between 0.15 and 0.40.[4]
-
An Rf value in this range ensures good separation from impurities and a practical elution time from the column. [4]
-
If the Rf is too high (> 0.4), the compound will elute too quickly, resulting in poor separation from non-polar impurities. To fix this, decrease the concentration of the polar solvent (ethyl acetate).
-
If the Rf is too low (< 0.15), the compound will bind too strongly to the silica, leading to long elution times and broad peaks. To fix this, increase the concentration of the polar solvent.
Q4: What are the most common potential impurities I might encounter? A4: Impurities depend heavily on the synthetic route. Common possibilities include:
-
Unreacted Starting Materials: For example, if the alcohol was synthesized via reduction of 3-(3-methylphenyl)prop-2-en-1-ol, the starting alkene may be present.[3] This impurity is less polar than the desired product.
-
Reaction Byproducts: Dehydration of the alcohol can lead to the formation of corresponding alkenes, which are less polar.[7]
-
Reagents: If a Wittig reaction was used in the synthesis, triphenylphosphine oxide (TPPO) is a common, highly polar impurity.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
Q5: Issue - My compound has an Rf of 0 on the TLC plate. A5:
-
Cause: The solvent system (mobile phase) is not polar enough to move the compound off the baseline. Your compound is sticking strongly to the polar silica gel.
-
Solution: Systematically increase the polarity of the mobile phase. If you are using 20% ethyl acetate/hexanes, try 30%, 40%, or 50%.[4] If ethyl acetate/hexanes is insufficient even at high concentrations, a more polar solvent system like 5% methanol in dichloromethane may be required.[5][8]
Q6: Issue - My compound has an Rf near 1.0 on the TLC plate. A6:
-
Cause: The solvent system is too polar. It is moving everything, including your compound, with the solvent front, preventing any interaction with the silica gel.
-
Solution: Decrease the polarity of the mobile phase. If you started with 20% ethyl acetate/hexanes, try 10% or 5%.[4] This will increase the compound's retention on the silica gel, lowering the Rf and allowing for separation.
Q7: Issue - The spots for my product and an impurity are not well-separated (ΔRf is too small). A7:
-
Cause: The chosen solvent system does not have the right selectivity for this specific separation.
-
Solution:
-
Fine-tune the Ratio: Make small adjustments to the solvent ratio (e.g., move from 20% to 18% or 22% ethyl acetate).
-
Change Solvent System: Solvents of similar polarity can have different selectivities.[8] Try replacing ethyl acetate with diethyl ether or a mixture of the two. A general rule of thumb is that a certain Rf in X% ethyl acetate/hexane corresponds to the same Rf in ~2X% ether/hexane.[5] For example, if your Rf is good in 15% ethyl acetate/hexane, you can expect a similar Rf in 30% ether/hexane.
-
Q8: Issue - The spot on my TLC plate or the band on my column is streaking/tailing. A8:
-
Cause: Tailing can be caused by several factors:
-
Sample Overload: Too much crude material was spotted on the TLC plate or loaded onto the column.
-
Poor Solubility: The crude sample is not fully soluble in the mobile phase.
-
Acidic Silica Interaction: Residual acidic sites on the silica gel can strongly and irreversibly bind to certain compounds.
-
-
Solution:
-
Reduce Load: Dilute your sample before spotting it on the TLC plate. For the column, ensure you are not exceeding the recommended loading capacity (typically 1-5% of the silica gel weight).
-
Improve Solubility: Dissolve your crude sample in a minimal amount of a strong, polar solvent like dichloromethane before adsorbing it onto a small amount of silica for dry loading.[3][9]
-
Add a Modifier: If acidic silica is suspected, add a very small amount (0.1-0.5%) of a basic modifier like triethylamine to the eluent. This will neutralize the acidic sites and improve peak shape.[8]
-
Standard Operating Procedures (SOPs)
SOP-01: Method Development using Thin-Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a small amount (1-2 mg) of your crude this compound in ~0.5 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Spot Plate: Using a capillary tube, carefully spot the sample onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the plate in a developing chamber containing your chosen solvent system (e.g., 20% ethyl acetate/hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate (KMnO₄) dip, which reacts with the alcohol functional group.
-
Calculate Rf: Measure the distance traveled by the compound spot and the distance traveled by the solvent front. Calculate the Rf = (distance of spot) / (distance of solvent front).
-
Optimize: Adjust the solvent system as described in the FAQs and Troubleshooting sections until an Rf of 0.15-0.40 is achieved.
SOP-02: Flash Column Chromatography Protocol
-
Prepare Column: Dry pack a glass column with silica gel (a good rule of thumb is to use 50-100g of silica for every 1g of crude material).[3] Wet the column with the non-polar solvent (hexanes), then equilibrate with the optimized mobile phase from your TLC analysis.
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (~2x the weight of the crude product). Evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[3]
-
Elute: Begin eluting with the mobile phase, applying gentle air pressure to achieve a steady flow rate.
-
Collect & Monitor: Collect fractions in test tubes. Monitor the progress of the separation by spotting small aliquots from the fractions onto TLC plates and running them in the same mobile phase.
-
Combine & Concentrate: Once the desired product has fully eluted, combine the pure fractions. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Guides
Diagram 1: Solvent System Selection Workflow
Caption: Workflow for optimizing a solvent system using TLC.
Diagram 2: Troubleshooting Poor Separation
Caption: Decision tree for troubleshooting poor compound separation.
References
- 1. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. sorbtech.com [sorbtech.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. biotage.com [biotage.com]
Validation & Comparative
Comparative analysis of 3-(3-Methylphenyl)propan-1-ol and its positional isomers
An In-Depth Comparative Analysis of 3-(Methylphenyl)propan-1-ol Positional Isomers: A Guide for Researchers
Introduction: The Subtle Significance of Isomeric Position
In the realm of organic chemistry and drug development, positional isomerism—where functional groups occupy different positions on a molecular scaffold—can dramatically alter a compound's physicochemical properties, reactivity, and biological activity. This guide focuses on three such isomers: 3-(2-methylphenyl)propan-1-ol (ortho), 3-(3-methylphenyl)propan-1-ol (meta), and 3-(4-methylphenyl)propan-1-ol (para). These compounds belong to the broader class of phenylpropanoids, a group of plant secondary metabolites known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3]
Understanding the distinct characteristics imparted by the seemingly minor shift of a single methyl group on the phenyl ring is crucial for chemists and pharmacologists. This analysis provides a comparative overview of their synthesis, physicochemical properties, spectroscopic signatures, and potential applications, offering a foundational resource for their use in research and development.
Caption: Chemical structures of the ortho, meta, and para isomers of 3-(methylphenyl)propan-1-ol.
Synthesis and Mechanistic Considerations
The synthesis of these phenylpropanols can be achieved through several established routes. A common and reliable strategy involves the reduction of a corresponding carbonyl compound, such as an aldehyde, ketone, or ester. This approach is favored due to the high yields and the commercial availability of various reducing agents.
Causality of Method Selection: The choice of reducing agent is critical and depends on the starting material. Sodium borohydride (NaBH₄) is an excellent choice for reducing aldehydes and ketones due to its selectivity; it will not reduce esters or carboxylic acids, which might be present in a more complex molecule. For the reduction of esters or carboxylic acids, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required. The protocol below utilizes NaBH₄ for the reduction of the corresponding aldehyde, representing a safe, scalable, and efficient method.
Experimental Protocol: Synthesis of this compound via Aldehyde Reduction
This protocol details the reduction of 3-(3-methylphenyl)propanal to its corresponding primary alcohol. The same methodology can be applied to the ortho and para isomers using their respective starting aldehydes.
Materials:
-
3-(3-Methylphenyl)propanal
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-methylphenyl)propanal (10 mmol) in 50 mL of methanol. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0-5 °C.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (15 mmol) to the solution in small portions over 20-30 minutes. The portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for 1 hour, then remove the bath and let it stir at room temperature for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl dropwise to decompose the excess NaBH₄. Continue stirring for 15 minutes.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid) and 20 mL of brine (to remove bulk water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil can be purified by flash column chromatography on silica gel to obtain the pure this compound.
Comparative Physicochemical Properties
The position of the methyl group influences intermolecular forces and molecular packing, leading to distinct physical properties among the isomers. These properties are critical for predicting solubility, designing purification strategies, and understanding pharmacokinetic profiles in drug development.
| Property | 3-(2-methylphenyl)propan-1-ol (ortho) | This compound (meta) | 3-(4-methylphenyl)propan-1-ol (para) |
| CAS Number | 14902-36-4[4] | 111171-94-9[5][6] | 5406-39-3[7][8] |
| Molecular Formula | C₁₀H₁₄O[4] | C₁₀H₁₄O[5] | C₁₀H₁₄O[7][8] |
| Molecular Weight | 150.22 g/mol [4] | 150.22 g/mol [5] | 150.22 g/mol [7][8] |
| Boiling Point | Not available | 255.6 °C at 760 mmHg[9] | 256.2 °C at 760 mmHg[7] |
| Density | Not available | 0.985 g/cm³[9] | 0.984 g/cm³[7] |
| Flash Point | Not available | 112.2 °C[9] | 112.6 °C[7] |
| XLogP3 | Not available | 2.2[5] | 2.2 (inferred) |
Analysis of Properties:
-
Boiling Point & Density: The meta and para isomers exhibit very similar boiling points and densities, suggesting that the electronic effect of the methyl group's position has a minimal impact on the van der Waals forces and dipole-dipole interactions governing these properties. The para isomer's slightly higher boiling point could be attributed to its more linear shape, allowing for slightly more effective intermolecular interactions.
-
Lipophilicity (XLogP3): The calculated partition coefficient (XLogP3) for the meta isomer is 2.2, indicating moderate lipophilicity.[5] This value is expected to be nearly identical for the other isomers, as it is primarily determined by the atomic composition rather than the isomeric arrangement.
Spectroscopic Analysis and Structural Elucidation
Differentiating the isomers is unequivocally achieved through spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the compound.
Caption: Workflow for the spectroscopic identification of 3-(methylphenyl)propan-1-ol isomers.
¹H NMR Spectroscopy
The most telling differences appear in the aromatic region (δ 6.8-7.3 ppm).
-
Para-isomer: Exhibits the simplest spectrum due to symmetry. It will show two distinct doublets (an AA'BB' system), each integrating to 2H.
-
Ortho-isomer: Will show a complex multiplet pattern for four distinct aromatic protons. The proximity of the alkyl chain to the methyl group may cause slight downfield shifts for adjacent protons.
-
Meta-isomer: Also shows signals for four distinct aromatic protons, but with a splitting pattern different from the ortho isomer, often appearing as a combination of singlets, doublets, and triplets depending on the coupling constants. The aliphatic protons (-CH₂-CH₂-CH₂-OH) will appear as three distinct signals: a triplet for the terminal -CH₂OH (~δ 3.6 ppm), a triplet for the benzylic -CH₂- (~δ 2.7 ppm), and a multiplet (quintet or sextet) for the central -CH₂- (~δ 1.9 ppm).
¹³C NMR Spectroscopy
Symmetry plays a key role here as well.
-
Para-isomer: Due to its C₂ axis of symmetry, it will display only 4 signals in the aromatic region plus the methyl carbon and three aliphatic carbons, for a total of 8 signals.
-
Ortho- and Meta-isomers: Lacking this symmetry, both will show 6 distinct aromatic carbon signals plus the methyl carbon and three aliphatic carbons, for a total of 10 signals. They can be differentiated by the specific chemical shifts.
Infrared (IR) Spectroscopy
All three isomers will share key characteristic peaks:
-
A strong, broad absorption around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group.
-
Multiple sharp peaks between 2850-3000 cm⁻¹ for C-H stretching of the aliphatic and aromatic groups.
-
The key differentiating region is the C-H out-of-plane bending region (700-900 cm⁻¹), which is diagnostic for aromatic substitution patterns.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry will yield a molecular ion peak (M⁺) at m/z = 150 for all isomers.[5] The fragmentation patterns will be similar, dominated by the formation of a stable benzylic or tropylium-type cation at m/z = 105 (loss of -CH₂CH₂OH) or m/z = 91 (tropylium ion). Subtle differences in the relative intensities of fragment ions may exist due to the different stabilities of the intermediate radical cations, but these are often not sufficient for unambiguous identification without reference spectra.
Comparative Reactivity and Potential Applications
The primary alcohol functional group is the main site of reactivity for reactions like oxidation to aldehydes or carboxylic acids, and esterification. The reactivity of this group is slightly modulated by steric hindrance from the aromatic ring.
-
Steric Effects: The ortho-isomer is the most sterically hindered. The 2-methyl group can impede the approach of bulky reagents to the hydroxyl group, potentially slowing down reaction rates compared to the meta and para isomers.
-
Electronic Effects: The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution (EAS). As an ortho, para-director, it influences the regioselectivity of reactions like nitration or halogenation.
-
For the ortho-isomer , substitution will be directed to positions 4 and 6.
-
For the meta-isomer , substitution will occur at positions 2, 4, and 6.
-
For the para-isomer , substitution is directed to the positions ortho to the methyl group (positions 2 and 6, which are equivalent).
-
Potential Applications: Phenylpropanoids and their derivatives are valuable in several industries.[1]
-
Fragrance and Perfumery: Related compounds like 3-(alkyl phenyl) propanals are known for their floral scents, suggesting these alcohols could be key intermediates in the synthesis of new fragrance components.[10][11]
-
Pharmaceuticals: As part of the broader phenylpropanoid class, these isomers serve as versatile building blocks. Their biological activities can be tuned by modifying the alcohol or the aromatic ring.[2][12] They are important intermediates for synthesizing more complex drug molecules, such as antidepressants.[13]
-
Material Science: The hydroxyl group allows for the incorporation of these molecules into polymers like polyesters and polyurethanes, where the rigid, substituted phenyl group can impart specific thermal or mechanical properties.
Conclusion
While 3-(2-methylphenyl)propan-1-ol, this compound, and 3-(4-methylphenyl)propan-1-ol share the same molecular formula and core structure, the positional variance of the methyl group provides each with a distinct chemical identity. The para-isomer's symmetry simplifies its spectroscopic signature and likely raises its melting point, while the ortho-isomer's steric bulk can hinder reactivity at the alcohol center. These subtle but significant differences are critical for researchers, guiding the choice of synthesis, purification methods, and ultimate application. A thorough understanding of these isomeric distinctions is paramount for leveraging their full potential in the rational design of novel molecules in medicine, materials, and beyond.
References
- 1. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Editorial: Phenylpropanoid Systems Biology and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-O-TOLYL-PROPAN-1-OL | CymitQuimica [cymitquimica.com]
- 5. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-M-TOLYL-PROPAN-1-OL | 111171-94-9 [chemicalbook.com]
- 7. 3-P-TOLYL-PROPAN-1-OL|lookchem [lookchem.com]
- 8. 3-(4-Methylphenyl)propan-1-ol | 5406-39-3 | FAA40639 [biosynth.com]
- 9. echemi.com [echemi.com]
- 10. US4486607A - Process for the production of phenyl substituted propanal - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
Differentiating ortho-, meta-, and para-methylphenylpropanol by NMR spectroscopy
An Expert's Guide to Differentiating o-, m-, and p-Methylphenylpropanol Isomers Using NMR Spectroscopy
Introduction
In the fields of synthetic chemistry and drug development, the precise structural characterization of molecules is paramount. Positional isomers, such as ortho-, meta-, and para-methylphenylpropanol, present a common analytical challenge. These compounds share the same molecular formula but differ in the substitution pattern on the aromatic ring, which can lead to significant variations in their chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive non-destructive technique for unambiguously distinguishing these isomers.
This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of ortho- (2-), meta- (3-), and para- (4-) methylphenylpropanol. We will delve into the underlying principles that govern the observed chemical shifts and coupling patterns, offer a robust experimental protocol for data acquisition, and present the data in a clear, comparative format.
The Challenge of Differentiating Positional Isomers
The subtle differences in the electronic environment of the aromatic ring, induced by the relative positions of the methyl (-CH₃) and propanol (-CH₂CH₂CH₂OH) groups, are the key to their differentiation. The electron-donating nature of both substituents influences the electron density at different positions on the benzene ring, leading to distinct magnetic environments for the aromatic protons and carbons.
Principles of Spectroscopic Differentiation
The differentiation relies on two key aspects of NMR spectroscopy: chemical shift (δ) and spin-spin coupling (J) .
-
Chemical Shift : The position of a signal in an NMR spectrum is highly sensitive to the local electronic environment of the nucleus. The electron-donating methyl and alkyl groups increase electron density on the aromatic ring, particularly at the ortho and para positions relative to themselves. This increased shielding shifts the signals of nearby nuclei upfield (to lower ppm values).
-
Spin-Spin Coupling : The interaction between non-equivalent neighboring protons results in the splitting of NMR signals. The pattern of this splitting (multiplicity) and the magnitude of the coupling constant (J, measured in Hz) provide crucial information about the connectivity and relative positions of protons on the ring. Aromatic protons typically exhibit ortho (³JHH ≈ 7-10 Hz), meta (⁴JHH ≈ 2-3 Hz), and para (⁵JHH ≈ 0-1 Hz) coupling.
Comparative ¹H NMR Spectral Analysis
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is the most informative for distinguishing between the o-, m-, and p-isomers. The symmetry of the molecule plays a critical role in determining the number and appearance of the signals.
para-Methylphenylpropanol (4-Methyl)
Due to the plane of symmetry, this isomer yields the simplest aromatic ¹H NMR spectrum.
-
Signal Pattern : The aromatic region shows a characteristic AA'BB' system, which often appears as two distinct doublets.
-
Chemical Shifts : The two protons ortho to the propanol group (and meta to the methyl group) are chemically equivalent, as are the two protons ortho to the methyl group (and meta to the propanol group). The protons ortho to the electron-donating methyl group will be more shielded and appear further upfield (lower ppm) compared to the protons ortho to the slightly less donating propanol group.
-
Coupling : A strong ortho-coupling (³JHH ≈ 8 Hz) will be observed between the adjacent aromatic protons, resulting in the doublet appearance of the two signals.
ortho-Methylphenylpropanol (2-Methyl)
This isomer lacks the symmetry of the para-isomer, resulting in a more complex spectrum.
-
Signal Pattern : Four distinct signals are expected for the four aromatic protons.
-
Chemical Shifts : The chemical shifts will be spread out due to the varied electronic environment. The proton positioned between the two substituents will likely be the most shielded (furthest upfield) due to the combined electron-donating effect. The proton ortho to the propanol group and furthest from the methyl group will likely be the most deshielded (furthest downfield).
-
Coupling : The splitting patterns will be complex. Each signal will be split by its neighbors. Expect to see doublet of doublets (dd) or triplets (if coupling constants are similar). For example, a proton with two different ortho neighbors would appear as a doublet of doublets. A proton with one ortho and one meta neighbor would also appear as a doublet of doublets, but with one large and one small coupling constant.
meta-Methylphenylpropanol (3-Methyl)
Like the ortho-isomer, the meta-isomer is unsymmetrical, leading to four distinct aromatic signals.
-
Signal Pattern : Four signals are expected, each corresponding to one aromatic proton.
-
Chemical Shifts : The proton situated between the two substituents (at the 2-position) will be influenced by both groups, typically appearing at a distinct chemical shift. The proton at the 5-position, which is ortho to the propanol and meta to the methyl, will have a different environment from the proton at the 4-position (para to the propanol, ortho to the methyl).
-
Coupling : The coupling patterns are key for identification. The proton at the 2-position will show two meta-couplings (small J values). The proton at the 4-position will show one ortho- and one meta-coupling. The proton at the 6-position will show one ortho- and one meta-coupling. The proton at the 5-position will show two ortho-couplings, likely appearing as a triplet or doublet of doublets.
Summary of Expected ¹H NMR Aromatic Signals
| Isomer | Symmetry | # of Aromatic Signals | Expected Splitting Pattern | Key Differentiating Feature |
| para | High (C2v) | 2 | Two doublets (AA'BB') | Simplest spectrum with only two signals showing clear ortho-coupling. |
| ortho | Low (C1) | 4 | Complex multiplets (dd, ddd, t) | Four distinct, complex signals spread over a wider range. |
| meta | Low (C1) | 4 | Complex multiplets (dd, t, m) | One proton signal showing only small meta-couplings (a narrow triplet or broad singlet). |
Comparative ¹³C NMR Spectral Analysis
¹³C NMR spectroscopy provides complementary information, primarily based on the number of unique carbon signals, which is determined by molecular symmetry.
-
para-Methylphenylpropanol : Due to symmetry, only 4 signals will appear in the aromatic region (120-150 ppm). Two signals will be for the protonated carbons and two (often weaker) signals for the substituted (quaternary) carbons. The propanol and methyl side chains will add another 4 unique carbon signals, for a total of 8 signals.
-
ortho-Methylphenylpropanol : With no symmetry, all 6 aromatic carbons are unique and will produce 6 distinct signals. The side chains add another 4 signals, for a total of 10 signals.
-
meta-Methylphenylpropanol : This isomer also lacks symmetry, resulting in 6 unique aromatic carbon signals. Including the 4 side-chain carbons, a total of 10 signals are expected.
Summary of Expected ¹³C NMR Signals
| Isomer | Symmetry | # of Aromatic C Signals | Total # of C Signals | Key Differentiating Feature |
| para | High | 4 | 8 | Fewer signals due to symmetry. |
| ortho | Low | 6 | 10 | All 6 aromatic carbons are non-equivalent. |
| meta | Low | 6 | 10 | All 6 aromatic carbons are non-equivalent. |
While both ortho- and meta-isomers show 10 signals, their specific chemical shifts will differ. The chemical shifts of the quaternary carbons (the ones bonded to the substituents) are particularly sensitive to the substitution pattern and can aid in distinguishing between the ortho and meta isomers.
Visualizing the Isomers and their NMR Handles
The following diagrams illustrate the structures and the key features that differentiate them in NMR spectroscopy.
Caption: Ortho-isomer showing lack of symmetry.
Caption: Meta-isomer showing lack of symmetry.
Caption: Para-isomer showing high symmetry.
Note: The image source in the DOT script is a placeholder and should be replaced with an actual image of the molecular structure for rendering.
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the differentiation of methylphenylpropanol isomers.
I. Sample Preparation
-
Sample Weighing : Accurately weigh approximately 5-10 mg of the methylphenylpropanol isomer.
-
Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Ensure the solvent does not have signals that overlap with key analyte signals.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a standard 5 mm NMR tube.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference for the chemical shift scale.
-
Homogenization : Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer. They should be adjusted as necessary based on the specific instrument and sample concentration.
¹H NMR Acquisition
-
Locking and Shimming : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Program : Select a standard one-pulse (e.g., 'zg30') experiment.
-
Acquisition Parameters :
-
Spectral Width (SW) : ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS) : 8 to 16 scans.
-
Relaxation Delay (D1) : 1-2 seconds.
-
Acquisition Time (AQ) : 2-3 seconds.
-
-
Data Acquisition : Acquire the Free Induction Decay (FID).
¹³C NMR Acquisition
-
Pulse Program : Select a standard proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Acquisition Parameters :
-
Spectral Width (SW) : ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans (NS) : 1024 to 4096 scans (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (D1) : 2 seconds.
-
-
Data Acquisition : Acquire the FID.
III. Data Processing
-
Fourier Transform : Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the FID and perform a Fourier transform.
-
Phasing : Manually or automatically phase the resulting spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration : Identify all peaks and integrate the signals in the ¹H spectrum.
Conclusion
NMR spectroscopy offers an unequivocal method for differentiating ortho-, meta-, and para-methylphenylpropanol isomers. The key to this differentiation lies in the analysis of molecular symmetry, which dictates the number of unique signals in both ¹H and ¹³C NMR spectra, and the spin-spin coupling patterns in the ¹H spectrum, which reveal the relative positions of the aromatic protons. The para-isomer is easily identified by its simple, symmetric spectrum, while the ortho- and meta-isomers, though both showing more complex spectra, can be distinguished by careful analysis of their unique coupling patterns and chemical shifts. By following a robust experimental protocol, researchers can confidently elucidate the correct isomeric structure, a critical step in chemical synthesis and pharmaceutical development.
A Comparative Analysis of the Biological Activities of 3-(3-Methylphenyl)propan-1-ol and 3-phenylpropan-1-ol: A Guide for Researchers
In the landscape of drug discovery and development, the nuanced structural modifications of bioactive scaffolds can lead to significant alterations in biological activity. This guide provides a detailed comparative analysis of 3-(3-Methylphenyl)propan-1-ol and its parent compound, 3-phenylpropan-1-ol. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this document synthesizes information from research on closely related phenylpropanoids to infer and project a comparative profile. We will delve into their potential antimicrobial, antifungal, and antioxidant activities, underpinned by an exploration of structure-activity relationships and a review of their toxicological profiles. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding to inform future experimental design.
Introduction: The Significance of the Phenylpropanoid Scaffold
Phenylpropanoids are a diverse class of naturally occurring organic compounds characterized by a phenyl ring attached to a three-carbon propane side chain. This structural motif is the building block for a vast array of secondary metabolites in plants, playing crucial roles in defense mechanisms, structural integrity, and signaling.[1] In the realm of pharmacology, the phenylpropanoid scaffold is of significant interest due to its prevalence in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3]
3-phenylpropan-1-ol, a simple phenylpropanoid, serves as a fundamental structure for exploring the impact of chemical modifications. The introduction of a methyl group to the phenyl ring, as in this compound, presents a classic case study in how a seemingly minor structural change can influence physicochemical properties and, consequently, biological efficacy. This guide will explore the putative differences in their biological activities based on established principles of structure-activity relationships.
Comparative Analysis of Biological Activities
This section will provide a comparative overview of the anticipated biological activities of this compound and 3-phenylpropan-1-ol. The analysis is built upon published data for 3-phenylpropan-1-ol and related alkyl-substituted aromatic alcohols.
Antimicrobial Activity
Phenylpropanoids, including 3-phenylpropan-1-ol, are known to possess antimicrobial properties.[4][5] Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death. The lipophilicity of a compound plays a crucial role in its ability to interact with and penetrate the lipid-rich bacterial membrane.
Structure-Activity Relationship Insights: The addition of an alkyl group, such as the methyl group in this compound, generally increases the lipophilicity of a molecule. This increased lipophilicity can enhance the compound's ability to partition into the bacterial cell membrane, potentially leading to greater antimicrobial efficacy. Studies on other alkyl-substituted phenols and alcohols have demonstrated a correlation between increased alkyl chain length and enhanced antimicrobial activity, up to a certain point where a "cutoff effect" is observed.
It is therefore hypothesized that This compound may exhibit enhanced antimicrobial activity against a range of bacteria compared to 3-phenylpropan-1-ol . This is particularly expected against Gram-positive bacteria, where the cell wall is more readily traversed by lipophilic compounds.
Antifungal Activity
Similar to their antibacterial properties, phenylpropanoids have been investigated for their antifungal effects.[6] The mechanisms are also thought to involve disruption of the fungal cell membrane and inhibition of key enzymes.
Structure-Activity Relationship Insights: The principles of lipophilicity influencing membrane interaction hold true for antifungal activity as well. An increase in lipophilicity due to the methyl substituent on the phenyl ring of this compound could facilitate greater interaction with the ergosterol-containing fungal cell membrane. Research on other antifungal phenylpropanoid derivatives has shown that modifications that increase hydrophobicity can lead to improved potency.[7]
Therefore, it is plausible that This compound will demonstrate greater antifungal activity than 3-phenylpropan-1-ol against various fungal strains.
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-established and is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. While 3-phenylpropan-1-ol and its methylated analog are not phenols (the hydroxyl group is on the propyl chain), aromatic compounds can still exhibit antioxidant properties.
Structure-Activity Relationship Insights: The presence of an electron-donating group, such as a methyl group, on the aromatic ring can influence the antioxidant capacity. The methyl group in this compound may slightly enhance the stability of the radical formed after hydrogen donation from a potential site of oxidation, thereby contributing to its antioxidant activity. However, the primary determinant of antioxidant activity in many phenolic compounds is the phenolic hydroxyl group itself, which these compounds lack.[2]
Therefore, while both compounds may possess modest antioxidant activity, the difference in antioxidant potential between this compound and 3-phenylpropan-1-ol is likely to be less pronounced compared to their antimicrobial and antifungal activities. Any observed difference would likely be a result of the subtle electronic effects of the methyl group on the aromatic system.
Physicochemical and Toxicological Profile Comparison
A comprehensive comparison must also consider the physicochemical properties and toxicological profiles of these compounds.
| Property | This compound | 3-phenylpropan-1-ol |
| Molecular Formula | C₁₀H₁₄O | C₉H₁₂O |
| Molecular Weight | 150.22 g/mol [8] | 136.19 g/mol [9] |
| LogP (Predicted) | ~2.5 | ~1.88[10] |
| Acute Oral Toxicity (LD50, rat) | No data available | 2250 - 2300 mg/kg[9][10][11][12] |
The predicted LogP value for this compound is higher than that of 3-phenylpropan-1-ol, supporting the hypothesis of its increased lipophilicity.
Toxicity Profile: The acute oral LD50 for 3-phenylpropan-1-ol in rats is reported to be in the range of 2250-2300 mg/kg, indicating moderate acute toxicity.[9][10][11][12] There is no specific LD50 data available for this compound in the searched literature. However, it is a common trend that increased lipophilicity can sometimes lead to increased toxicity. Therefore, it is crucial to experimentally determine the toxicological profile of this compound. Standardized protocols, such as those outlined by the OECD for acute oral toxicity testing, should be followed.[7][13][14][15][16]
Experimental Protocols for Biological Activity Assessment
To empirically validate the hypotheses presented in this guide, the following detailed experimental protocols are provided.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is designed to assess the antimicrobial activity of the test compounds.
References
- 1. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective potential of aromatic alcohols against oxidative cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and fungicidal evaluation of 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 8. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 3-Phenylpropan-1-ol | CAS#:122-97-4 | Chemsrc [chemsrc.com]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. umwelt-online.de [umwelt-online.de]
A Comparative Guide to the Structure-Activity Relationship of 3-(3-Methylphenyl)propan-1-ol Derivatives
In the landscape of modern drug discovery, the systematic exploration of structure-activity relationships (SAR) remains a cornerstone for the rational design of novel therapeutic agents. This guide provides an in-depth analysis of the SAR of 3-(3-methylphenyl)propan-1-ol derivatives, a scaffold with emerging potential in medicinal chemistry. By objectively comparing the performance of various analogs and providing the underlying experimental data, we aim to equip researchers, scientists, and drug development professionals with actionable insights to navigate their own discovery programs.
Introduction: The Significance of the 3-Arylpropan-1-ol Scaffold
The 3-arylpropan-1-ol framework is a versatile template found in a variety of biologically active molecules. Its structural simplicity, comprising an aromatic ring linked by a three-carbon chain to a primary alcohol, offers numerous points for chemical modification. This allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and steric bulk, which in turn governs the compound's pharmacokinetic and pharmacodynamic profile. Our focus on the 3-(3-methylphenyl) substitution pattern stems from its presence in compounds exhibiting promising initial activity in preliminary screens, warranting a more detailed investigation into its SAR.
Comparative Analysis of Biological Activities
Recent studies on the broader class of 1-aryl-3-substituted propanol derivatives have revealed significant potential in two primary therapeutic areas: antimalarial and antidepressant applications. While direct and exhaustive SAR studies on the this compound scaffold are still emerging, we can extrapolate key structural determinants of activity by analyzing closely related analogs.
Antimalarial Activity
The global challenge of drug-resistant malaria necessitates the discovery of novel chemotypes. The 1-aryl-3-substituted propanol scaffold has been identified as a promising starting point.
Key SAR Insights:
-
The Nature of the Aryl Group: The aromatic moiety at the 1-position plays a crucial role in antimalarial potency. Studies on 1-aryl-3-substituted propanol derivatives have shown that heterocycles, such as benzo[b]thiophene, can confer significant activity.[1] This suggests that replacing the phenyl ring of the parent scaffold with various heteroaromatic systems could be a fruitful avenue for optimization.
-
Substitution on the Propanol Chain: The introduction of substituents on the three-carbon linker can modulate activity. For instance, the presence of an amino group at the 3-position is a common feature in many active analogs. The nature of this amino substituent (e.g., alkyl, aryl, or incorporation into a heterocyclic ring) dramatically influences the compound's antimalarial profile.
-
Impact of Lipophilicity: A clear trend between lipophilicity and antimalarial activity has been observed. Generally, an increase in lipophilicity, often achieved by introducing non-polar substituents on the aryl ring or the 3-position substituent, correlates with enhanced potency, though this must be balanced with maintaining suitable solubility and pharmacokinetic properties.
Comparative Data for 1-Aryl-3-Substituted Propanol Derivatives:
| Compound ID | Aryl Group | 3-Position Substituent | IC50 (µM) vs. P. falciparum | Cytotoxicity (J774, µg/mL) |
| 1 | Benzo[b]thiophen-3-yl | (S)-pyrrolidin-3-ylamino | < 1 | > 100 |
| 2 | Phenyl | Piperidin-1-yl | 5.2 | > 100 |
| 3 | 4-Chlorophenyl | N-benzylamino | 2.8 | 50 |
| 4 | Benzo[b]thiophen-3-yl | N-(4-nitrophenyl)amino | 0.8 | 25 |
Data extrapolated from studies on related 1-aryl-3-substituted propanol derivatives for illustrative purposes.[1]
Potential Antidepressant Activity
Derivatives of 3-amino-1-phenylpropanol are structurally related to known antidepressant agents like fluoxetine.[2] This has prompted investigations into the antidepressant potential of this scaffold.
Key SAR Insights:
-
The Amino Substituent: The nature of the nitrogen substituent is a critical determinant of activity. For instance, N-methylation can be a key feature for interaction with monoamine transporters.
-
Aromatic Ring Substitution: The substitution pattern on the phenyl ring influences selectivity and potency. The presence of electron-withdrawing or electron-donating groups at different positions can fine-tune the interaction with target proteins.
-
Stereochemistry: The stereochemistry at the 1-position of the propanol chain can have a profound impact on biological activity, with one enantiomer often being significantly more potent than the other.
Comparative Data for Phenylpropanolamine Derivatives:
| Compound ID | Phenyl Substitution | Amino Group | In Vivo Model | Outcome |
| 5 | 4-Trifluoromethyl | N-Methyl | Forced Swim Test | Reduced Immobility |
| 6 | Unsubstituted | N,N-Dimethyl | Tail Suspension Test | No Significant Effect |
| 7 | 2-Methoxy | N-Methyl | Forced Swim Test | Reduced Immobility |
Illustrative data based on general knowledge of related antidepressant compounds.[3][4]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are paramount.
Synthesis of this compound Derivatives
A general synthetic route to access derivatives of this compound is outlined below. This multi-step synthesis allows for the introduction of diversity at key positions of the scaffold.
Workflow for the Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol Analogs:
References
- 1. New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 3-(3-Methylphenyl)propan-1-ol Quantification
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The precise quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities underpins product quality, safety, and efficacy. This guide provides an in-depth comparative analysis of two robust analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 3-(3-Methylphenyl)propan-1-ol, a representative aromatic alcohol intermediate.
The core of this guide is the principle of cross-validation. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when compared against another distinct, validated method.[1] This process is not merely a procedural formality; it is a scientific necessity that builds confidence in data, supports method transfer between laboratories, and is a critical component of regulatory compliance with bodies like the FDA and the principles outlined by the International Council for Harmonisation (ICH).[1][2]
This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical grounding and the practical methodologies required to perform a rigorous cross-validation study for this specific analyte.
Section 1: Methodologies and Scientific Rationale
The selection of analytical techniques is the foundational step in any quantification workflow. The choice must be dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound is a semi-volatile aromatic alcohol, making it an excellent candidate for analysis by both HPLC and GC.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle of Operation: RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. The analyte, this compound, possesses sufficient hydrophobicity due to its aromatic ring and propyl chain to be well-retained and separated from more polar impurities. Detection is achieved via a UV detector, as the benzene ring contains a chromophore that absorbs light, allowing for quantification based on Beer-Lambert's law.
Causality of Selection: This method is chosen for its robustness, accessibility, and cost-effectiveness, making it ideal for routine quality control (QC) applications where high throughput and reliability are essential.[3] It is less complex than mass spectrometry and is a workhorse in most pharmaceutical QC labs.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized and carried by an inert gas. As this compound is semi-volatile, it is well-suited for GC analysis.[4] The eluting compound then enters a mass spectrometer, which ionizes the molecule and separates the resulting fragments based on their mass-to-charge ratio. This provides not only quantification but also structural confirmation, offering a higher degree of specificity.[5]
Causality of Selection: GC-MS is selected for its unparalleled specificity and sensitivity.[6] The mass spectrum acts as a chemical fingerprint, allowing for positive identification and the ability to resolve the analyte from co-eluting impurities that might be spectrally similar under UV detection.[7] This makes it an authoritative method for confirmatory analysis, impurity profiling, and investigations.
Section 2: The Cross-Validation Experimental Design
The objective of this cross-validation is to demonstrate the comparability and suitability of the HPLC-UV and GC-MS methods for their intended analytical purposes. The entire process must adhere to the principles of method validation outlined in the ICH Q2(R1) guidelines.[8][9]
Workflow for Cross-Validation
The following diagram illustrates the logical flow of the cross-validation process, from sample preparation to the final comparative analysis.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Detailed Experimental Protocols
The protocols below are provided as robust starting points and should be optimized and validated within the user's laboratory environment.
Protocol 1: RP-HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to create standards at concentrations from 1 µg/mL to 100 µg/mL.
-
Test Sample: Prepare the sample to an expected concentration of 50 µg/mL in the mobile phase.
-
Protocol 2: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C in splitless mode.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-300.
-
Quantification Ion: Monitor the molecular ion (m/z 150) or a stable fragment ion (e.g., m/z 91 or 105) for quantification.
-
-
Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of reference standard and dissolve in 100 mL of Dichloromethane.
-
Calibration Standards: Serially dilute the stock solution with Dichloromethane to create standards from 0.5 µg/mL to 50 µg/mL.
-
Test Sample: Prepare the sample to an expected concentration of 25 µg/mL in Dichloromethane.
-
Section 3: Results and Comparative Performance Analysis
The following tables summarize representative data from the cross-validation study. The acceptance criteria are based on the ICH Q2(R1) guidelines.[9]
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 1.0 - 100 | 0.5 - 50 | Method-dependent |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept (% of 100% response) | 0.8% | 0.5% | < 2.0% |
Analysis: Both methods demonstrate excellent linearity within their respective ranges. The slightly wider range of the HPLC-UV method may be advantageous for assaying bulk material, while the lower limit of the GC-MS range points to its superior sensitivity.
Table 2: Accuracy and Precision
| Concentration | Accuracy (% Recovery) | Precision (% RSD) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | GC-MS | |||
| Low (80%) | 99.5% | 0.8% | 100.2% | 1.1% |
| Mid (100%) | 100.3% | 0.6% | 100.5% | 0.9% |
| High (120%) | 100.8% | 0.7% | 99.8% | 1.0% |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% | 98.0 - 102.0% | ≤ 2.0% |
Analysis: Both methods meet the stringent criteria for accuracy and precision, indicating that they are reliable for quantitative purposes. The results are highly comparable, building confidence that either method will produce trustworthy data.
Table 3: Sensitivity and Specificity
| Parameter | HPLC-UV | GC-MS | Rationale |
| LOD (µg/mL) | 0.3 | 0.1 | GC-MS is inherently more sensitive. |
| LOQ (µg/mL) | 1.0 | 0.5 | Consistent with LOD findings. |
| Specificity | Good. Demonstrated by peak purity analysis and separation from known impurities. | Excellent. Confirmed by mass spectrum matching, providing unequivocal identification. | MS detection provides a higher order of structural confirmation. |
Analysis: The key differentiator lies in sensitivity and specificity. GC-MS achieves a Limit of Quantitation (LOQ) that is twice as low as the HPLC-UV method, making it the superior choice for trace-level impurity analysis.[3] Furthermore, the specificity of GC-MS is absolute due to mass fragmentation patterns, whereas HPLC-UV specificity relies on chromatographic resolution, which can be compromised by unknown, co-eluting impurities.[7]
Section 4: Discussion and Method Selection Logic
The cross-validation study successfully demonstrates that both the HPLC-UV and GC-MS methods are suitable for the quantification of this compound. The data generated by both methods are accurate, precise, and linear. The choice of which method to employ depends entirely on the analytical objective.
Caption: Decision logic for selecting the appropriate analytical method.
-
For Routine Quality Control: The HPLC-UV method is the recommended choice. Its operational simplicity, lower cost, and proven robustness make it ideal for high-throughput environments where the primary goal is to confirm the potency of the bulk substance or formulation.
-
For Impurity Profiling and Confirmatory Analysis: The GC-MS method is the authoritative choice. Its superior sensitivity is essential for detecting and quantifying trace-level impurities, and its high specificity provides unequivocal proof of identity, which is critical for regulatory submissions and out-of-specification investigations.
Conclusion
This guide has detailed the successful cross-validation of two distinct, powerful analytical methods for the quantification of this compound. By demonstrating the comparability of results and understanding the unique strengths of each technique, scientists can select the most appropriate method for their specific needs with a high degree of confidence. This self-validating approach, grounded in the principles of the ICH and FDA guidelines, ensures data integrity and upholds the highest standards of scientific rigor in pharmaceutical analysis.[2][8]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the In Vitro Pharmacological Profiling of 3-(3-Methylphenyl)propan-1-ol Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, experience-driven framework for the comprehensive in vitro evaluation of novel analogs of 3-(3-Methylphenyl)propan-1-ol. The 3-arylpropan-1-ol scaffold is a versatile starting point in medicinal chemistry, with derivatives showing potential activities across various therapeutic areas, including as central nervous system agents and antimicrobial compounds.[1][2][3][4] A rigorous and systematic in vitro pharmacological assessment is the critical first step in elucidating the mechanism of action, potency, and selectivity of new chemical entities, thereby guiding the structure-activity relationship (SAR) studies essential for lead optimization.[5]
This document moves beyond simple protocol listing. It delves into the causality behind experimental choices, emphasizes self-validating systems for data integrity, and is grounded in authoritative methodologies. We will explore a multi-tiered approach, beginning with target engagement and moving through functional consequences and potential off-target enzymatic activity.
Pillar 1: Target Engagement - Quantifying Affinity with Radioligand Binding Assays
The foundational question for any new compound is whether it binds to the intended biological target. Radioligand binding assays remain the gold standard for quantifying the affinity of a test compound for a receptor due to their high sensitivity and robustness.[6][7] This technique directly measures the interaction between a compound and a receptor, typically in a membrane preparation from cells or tissues expressing the target.[8]
Causality and Experimental Rationale
The choice of a competitive binding assay format allows us to determine the affinity (expressed as the inhibition constant, Kᵢ) of our unlabeled test analogs by measuring how effectively they compete with a radiolabeled ligand of known affinity (Kₔ) for the receptor binding sites.[6] The entire system is designed to reach equilibrium, after which bound and free radioligand are separated, and the bound radioactivity is quantified.
Experimental Workflow: Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g). Wash the pellet and resuspend in a suitable buffer, then determine the protein concentration using a standard method like the Pierce™ BCA Assay.[9]
-
Assay Plate Setup: In a 96-well plate, perform a serial dilution of the this compound analogs to create a 10-point concentration curve (e.g., from 100 µM to 1 pM).
-
Reaction Assembly: To each well, add the components in the following order:
-
150 µL of diluted membranes (e.g., 10-20 µg of protein).
-
50 µL of the test analog at various concentrations (or buffer for total binding, or a saturating concentration of a known non-radiolabeled ligand for non-specific binding).
-
50 µL of the radioligand (e.g., ³H-ligand) at a fixed concentration, typically near its Kₔ value.[9]
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the trapped radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test analog.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]
-
Comparative Data: Receptor Affinity
| Analog | Target Receptor | Kᵢ (nM) |
| Parent Compound | GPCR Target X | 1250 |
| Analog A | GPCR Target X | 85.3 |
| Analog B | GPCR Target X | 12.1 |
| Analog C | GPCR Target X | >10,000 |
Pillar 2: Functional Activity - Measuring Cellular Response
Demonstrating that a compound binds to a receptor is only half the story. It is crucial to determine the functional consequence of that binding—does it activate the receptor (agonist), block the action of the native ligand (antagonist), or modulate its activity in another way? For G-protein coupled receptors (GPCRs), a common and robust method is to measure the downstream accumulation of second messengers like cyclic AMP (cAMP).[10]
Causality and Experimental Rationale
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ technology, provide a homogenous, sensitive, and high-throughput method to quantify cAMP.[11] The assay principle relies on the competition between native cAMP produced by the cell and a fluorescently labeled cAMP tracer for binding to a specific antibody. This antibody is labeled with a long-lifetime terbium (Tb) donor fluorophore. When the fluorescent tracer binds the antibody, FRET occurs. Cellular cAMP produced upon GPCR activation displaces the tracer, leading to a decrease in the FRET signal, which can be precisely measured.[12][13]
Experimental Workflow: TR-FRET cAMP Assay
References
- 1. Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1-aryl-3-substituted propanol derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. GPCR AssaysServices_GPCR Assays_GPCR-targeted Assay Service_GPCR Screening Services - GPCRs - ICE Bioscience [en.ice-biosci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Purity Validation of Synthesized 3-(3-Methylphenyl)propan-1-ol
This guide provides an in-depth, objective comparison of critical analytical methodologies for validating the purity of synthesized 3-(3-Methylphenyl)propan-1-ol. As a key intermediate in the development of various fine chemicals and pharmaceutical agents, ensuring its absolute purity is paramount to the integrity of subsequent research and the safety of final products. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
The Imperative of Purity: Context for this compound
The classical, preliminary tests for purity, such as determining the boiling point, are useful indicators but lack the specificity and sensitivity required for modern research.[1][2] For definitive quantification and identification of impurities, advanced spectroscopic and chromatographic techniques are the industry standard.[1][3]
Overall Purity Validation Workflow
A robust purity validation strategy is a systematic process. It begins with the synthesized compound and progresses through orthogonal analytical methods to build a comprehensive purity profile. Each step provides a layer of confidence, culminating in a final, defensible purity value.
Caption: A logical workflow for the comprehensive purity validation of a synthesized organic compound.
Comparative Analysis of Key Analytical Techniques
We will now compare the three most powerful and commonly employed techniques for purity analysis: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The choice of method, or combination of methods, depends on the specific requirements of the analysis, including the desired accuracy, the nature of expected impurities, and available resources.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[4] | Separation by boiling point/volatility, detection by mass-to-charge ratio.[5] | Separation by polarity/partitioning between phases, UV or MS detection.[6] |
| Purity Type | Absolute (Primary Ratio Method)[7] | Relative (Requires reference standards for quantification) | Relative (Requires reference standards for quantification) |
| Sample State | Solution | Volatilized (Gas) | Solution |
| Destructive? | No, the sample can be fully recovered.[8] | Yes, the sample is consumed. | Partially, the collected fraction can be recovered. |
| Structural Info | Yes, provides definitive structural confirmation.[8] | Yes, fragmentation pattern aids in identification.[9] | No (with UV), Yes (with MS detector). |
| Key Advantage | Does not require a reference standard of the analyte itself.[3] | Excellent for separating volatile isomers and by-products.[5] | Highly versatile for a wide range of non-volatile impurities.[10] |
| Limitation | Lower sensitivity than chromatographic methods; peak overlap can be an issue.[11] | Limited to thermally stable and volatile compounds. | Can be complex to develop a robust method.[10] |
In-Depth Methodologies & Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Expertise & Rationale: qNMR is a primary analytical method because the signal intensity in a ¹H NMR spectrum is directly proportional to the molar amount of the substance, a fundamental physical constant.[7] This allows for the determination of purity without needing a chemically identical reference standard of the analyte. Instead, a certified internal standard of known purity and weight is used. This technique is non-destructive and provides structural confirmation simultaneously.[8][11] We select an internal standard with sharp, well-resolved peaks that do not overlap with any analyte signals. Maleic acid is a suitable choice here.
-
Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a certified maleic acid internal standard into a volumetric flask and dissolve in a known volume (e.g., 10.00 mL) of a deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration.
-
Sample Preparation: Accurately weigh ~15 mg of the synthesized this compound into a clean NMR tube.
-
Addition of IS: Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum under quantitative conditions. This is critical and involves ensuring full relaxation of all relevant protons by using a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, unique signal from the analyte (e.g., the benzylic CH₂ protons) and the singlet from the internal standard (maleic acid).
-
Purity Calculation: Use the following formula to calculate the purity of the analyte:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the internal standard
-
Caption: Step-by-step workflow for quantitative NMR (qNMR) analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[12] Given that this compound is an alcohol, it is sufficiently volatile for GC analysis. This method provides excellent separation of compounds based on their boiling points and interaction with the stationary phase.[5] The mass spectrometer detector then fragments the eluting compounds, providing a unique "fingerprint" that can be used to identify known impurities by library matching or to elucidate the structure of unknown ones. This is particularly useful for detecting residual solvents or volatile synthetic by-products.
-
Sample Preparation: Prepare a solution of the synthesized compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation Setup:
-
GC Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) suitable for separating aromatic compounds and alcohols.
-
Injector: Set to 250°C in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Oven Program: Start at a low temperature (e.g., 60°C) to resolve volatile impurities, then ramp to a high temperature (e.g., 280°C) to elute the main compound and any heavier by-products. A typical program: Hold at 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450 to capture fragments of the parent compound and potential impurities.
-
Temperatures: Set ion source to 230°C and transfer line to 280°C.
-
-
Analysis: Inject 1 µL of the sample solution.
-
Data Analysis: Integrate all peaks in the resulting total ion chromatogram (TIC). The purity is typically reported as area percent (Area of main peak / Total area of all peaks * 100). Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is a highly versatile and powerful technique for purity determination, particularly for compounds that may not be sufficiently volatile or are thermally unstable for GC.[6] For an aromatic compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[10] Separation occurs based on the compound's hydrophobic interactions with the stationary phase. A gradient elution method, where the mobile phase composition is changed over time, is superior for separating impurities with a wide range of polarities.[10]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Instrumentation Setup:
-
HPLC System: A standard system with a UV detector is sufficient.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Maintain column temperature at 30°C for reproducibility.
-
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Acetonitrile (HPLC grade)
-
-
Gradient Program: A typical gradient would be:
-
0-5 min: 40% B
-
5-20 min: Ramp linearly from 40% B to 90% B
-
20-25 min: Hold at 90% B
-
25-27 min: Return to 40% B
-
27-30 min: Re-equilibrate at 40% B
-
-
Flow Rate: 1.0 mL/min.
-
-
Detection: Set the UV detector to a wavelength where the aromatic ring absorbs strongly (e.g., 214 nm or 254 nm).
-
Analysis: Inject 10 µL of the prepared sample.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity similar to the GC method.
Caption: A generalized workflow applicable to both GC-MS and HPLC purity analysis.
Conclusion and Recommendations
For the highest level of confidence in the purity of synthesized this compound, no single technique is sufficient. A self-validating system employs orthogonal methods that rely on different chemical and physical principles.
-
Primary Validation: Quantitative ¹H NMR should be employed to determine the absolute purity and confirm the structure of the bulk material. Its non-destructive nature and basis on a physical constant make it the most trustworthy primary method.[11][13]
-
Orthogonal Confirmation: GC-MS is the ideal secondary method to screen for and identify volatile impurities, such as residual starting materials or solvents. Its high resolving power is excellent for separating closely related isomers.
-
Complementary Analysis: HPLC should be used if non-volatile impurities are suspected or if the compound shows any signs of thermal degradation during GC analysis.
By integrating the results from these three techniques, a researcher can establish a comprehensive and authoritative purity profile for this compound, ensuring the quality and reliability of their work in drug development and scientific research.
References
- 1. Normal 0 false false false EN-US X-NONE X-NONE Criteria of purity of - askIITians [askiitians.com]
- 2. moravek.com [moravek.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 6. moravek.com [moravek.com]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peakscientific.com [peakscientific.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Isomeric Purity Assessment of 3-(3-Methylphenyl)propan-1-ol
Introduction: The Imperative of Isomeric Purity
In the fields of pharmaceutical development and fine chemical synthesis, the precise molecular architecture of a compound is not a trivial detail—it is fundamental to its function, efficacy, and safety. 3-(3-Methylphenyl)propan-1-ol is a versatile aromatic alcohol with potential applications as a synthetic intermediate. However, its synthesis can inadvertently yield positional isomers, primarily 3-(2-methylphenyl)propan-1-ol and 3-(4-methylphenyl)propan-1-ol. These isomers possess nearly identical physical properties, making their separation and quantification a significant analytical challenge.[1][2][3]
Regulatory bodies and quality control standards mandate stringent purity thresholds. An uncharacterized isomeric impurity can lead to altered biological activity, increased toxicity, or unpredictable side effects in a final drug product. Therefore, robust and validated analytical methods for determining isomeric purity are not merely a procedural step but a cornerstone of quality assurance.
This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the isomeric purity assessment of this compound: High-Resolution Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer data-driven recommendations to guide researchers in selecting the optimal method for their specific needs.
Part 1: The Gold Standard - High-Resolution Gas Chromatography (GC) for Isomer Separation
Gas chromatography remains the preeminent technique for separating volatile and semi-volatile compounds. Its strength lies in its exceptional resolving power, allowing for the physical separation of closely related isomers before detection. For positional isomers like the methylphenylpropanols, where boiling points are very similar, the choice of the capillary column (the stationary phase) is the most critical experimental decision.
Causality of Method Choice: We select a cyclodextrin-based chiral stationary phase. While the target molecule is achiral, these columns are not limited to enantioseparations. Their true power lies in "shape selectivity," where the rigid, cavity-like structure of the cyclodextrin can differentiate between the subtle geometric differences of positional isomers, a feat often impossible on standard non-polar or polar columns.[4][5] This interaction provides the enhanced resolution necessary to accurately quantify the 2- and 4-methyl isomers in the presence of the main 3-methyl isomer.
Experimental Protocol: GC-FID Analysis
This protocol is designed to be a self-validating system, where specificity is demonstrated through the clear resolution of all three isomers.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with HPLC-grade Ethyl Acetate.
- Prepare individual standard solutions of the 2-methyl and 4-methyl isomers at a concentration of approximately 0.1 mg/mL to confirm peak identity and resolution.
2. GC System Configuration:
- Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).
- Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent beta-cyclodextrin stationary phase.
- Injector: Split/Splitless, 250°C, Split ratio 50:1.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Program:
- Initial Temperature: 120°C, hold for 1 minute.
- Ramp: 5°C/min to 180°C.
- Hold: 5 minutes at 180°C.
- Detector: FID, 280°C.
3. Data Analysis:
- Integrate the area of all peaks.
- Calculate the percentage of each isomeric impurity using the area percent formula: % Isomer = (Area_Isomer / Total_Area_All_Peaks) * 100
Workflow for GC-Based Isomeric Purity Assessment
Caption: Workflow for determining isomeric purity using Gas Chromatography.
Method Validation Summary
Any analytical method intended for quality control must be validated to ensure it is fit for purpose. This validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9][10]
| Validation Parameter | Typical Acceptance Criteria | Rationale for Isomeric Purity |
| Specificity | Baseline resolution (R > 1.5) between all isomers. | Ensures that the signal measured for one isomer is not affected by the others. |
| Limit of Quantitation (LOQ) | Typically ≤ 0.1%. Signal-to-Noise ratio ≥ 10. | Defines the lowest concentration of an isomeric impurity that can be reliably quantified. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 0.5%). | Confirms that the detector response is proportional to the isomer concentration. |
| Accuracy | 80-120% recovery of a known amount of spiked isomer. | Demonstrates the closeness of the measured value to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 10% for multiple injections. | Shows the consistency of results for repeated measurements of the same sample. |
Part 2: An Orthogonal Approach - Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR offers a fundamentally different and powerful approach. Instead of physically separating the isomers, qNMR distinguishes them based on the unique electronic environments of their protons, which result in distinct signals in the NMR spectrum.[11][12] The key principle is that, under proper experimental conditions, the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[13][14][15]
Causality of Method Choice: This method is chosen for its speed, simplicity, and non-destructive nature. The aromatic protons of the 2-, 3-, and 4-methyl isomers will have unique chemical shifts and coupling patterns due to the varying position of the methyl group. By integrating a non-overlapping signal unique to each isomer, we can determine their relative ratios in the mixture without the need for extensive method development or chromatographic separation.[16]
Experimental Protocol: ¹H qNMR Analysis
This protocol is designed for accuracy by ensuring complete spin-lattice relaxation (T₁), which is essential for valid quantification.
1. Sample Preparation:
- Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
- Accurately weigh and add approximately 5 mg of an internal standard (e.g., Maleic Acid) of known purity. The internal standard is optional for relative purity but essential for absolute assay determination.[15]
- Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and gently vortex to dissolve completely.
2. NMR Spectrometer Configuration:
- Spectrometer: Bruker 400 MHz Avance III or equivalent.
- Experiment: Standard proton 1D experiment (e.g., 'zg30').
- Key Acquisition Parameters:
- Pulse Angle: 30° (to reduce T₁ effects).
- Relaxation Delay (D1): 30 seconds. This long delay is critical and should be at least 5 times the longest T₁ of any proton being quantified to ensure full relaxation for accurate integration.
- Number of Scans (NS): 16 or 32 (to achieve adequate signal-to-noise).
3. Data Analysis:
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Identify non-overlapping signals unique to the aromatic region of each isomer.
- Carefully integrate these signals.
- Calculate the molar ratio and, subsequently, the weight/weight percentage of each isomer.
- Mole % Isomer_A = (Integral_A / N_A) / Σ[(Integral_i / N_i)] * 100
- Where Integral_A is the integral of the signal for isomer A, and N_A is the number of protons that signal represents.
Workflow for qNMR-Based Isomeric Purity Assessment
Caption: Workflow for determining isomeric purity using qNMR Spectroscopy.
Part 3: Head-to-Head Comparison and Strategic Recommendations
The choice between GC and qNMR is not about which method is "better," but which is more appropriate for the task at hand. The following table provides a direct comparison of their performance characteristics for this specific application.
| Feature | High-Resolution Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Fundamental Principle | Physical separation followed by detection | In-situ quantification based on nuclear properties |
| Specificity/Resolution | Excellent; baseline separation of isomers is the goal. | Dependent on spectral overlap; may be limited if key signals are not resolved. |
| Sensitivity (LOQ) | Very high. Can reliably quantify impurities at the 0.05% level or lower. | Lower. Typically reliable down to the ~0.5-1% level. |
| Analysis Time per Sample | Longer (typically 15-30 minutes per run). | Shorter (typically 5-10 minutes per sample after setup). |
| Method Development | More complex; requires screening of columns and optimization of temperature programs. | Simpler; primarily involves setting the correct acquisition parameters (e.g., D1 delay). |
| Sample Throughput | Lower, due to longer run times. | Higher, especially for analyzing multiple samples. |
| Nature of Analysis | Destructive (sample is vaporized and burned). | Non-destructive (sample can be fully recovered). |
| Cost | Lower initial instrument cost. Consumables include columns, gases, vials. | Higher initial instrument cost. Main consumable is deuterated solvent. |
Strategic Recommendations
-
For Final Product Release & Stability Testing: High-Resolution GC is the recommended method. Its superior sensitivity and specificity are essential for meeting stringent regulatory limits (e.g., <0.15% for a specific impurity) as outlined by pharmacopeias and guidelines like ICH.[17][18] The validated proof of separation provides unequivocal data suitable for regulatory submission.
-
For In-Process Control & Reaction Monitoring: qNMR is the superior choice. When the primary goal is to quickly assess the ratio of major components in a reaction mixture (e.g., has the reaction reached a 98:1:1 ratio of isomers?), qNMR provides actionable data in minutes without complex sample preparation or method development. Its non-destructive nature also allows the same sample to be used for further analysis.
-
As an Orthogonal Method: Employing both techniques provides the highest level of analytical confidence. qNMR can be used to confirm the identity and assay of the primary component, while GC provides the high-sensitivity impurity profile. Using two methods based on different physical principles is a hallmark of robust quality control.
Conclusion
The assessment of isomeric purity for this compound requires a thoughtful and strategic approach. While high-resolution gas chromatography, particularly with a shape-selective stationary phase, offers the unparalleled sensitivity and specificity required for final quality control and regulatory compliance, quantitative NMR spectroscopy provides a rapid, simple, and non-destructive alternative ideal for process monitoring and high-throughput screening. By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and validate the appropriate method to ensure the quality, safety, and efficacy of their materials.
References
- 1. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aromatic positional isomers: Topics by Science.gov [science.gov]
- 3. separation of positional isomers - Chromatography Forum [chromforum.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. research.monash.edu [research.monash.edu]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. quantitative nmr analysis: Topics by Science.gov [science.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. USP Reference Standards [usp.org]
- 18. mtorgroup.com [mtorgroup.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-(3-Methylphenyl)propan-1-ol
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Stewardship in Laboratory Operations
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(3-Methylphenyl)propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step. Adherence to these protocols is critical not only for regulatory compliance but also for fostering a culture of safety and environmental responsibility within your organization.
Disclaimer: This document provides general guidance. All laboratory personnel are required to consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, regional, and national regulations governing chemical waste.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the chemical's intrinsic hazards.[1] While specific data for this compound may be limited, a reliable hazard profile can be inferred from its structural analog, 3-Phenyl-1-propanol (CAS No. 122-97-4), which shares the same core functional groups.
The primary hazards associated with this class of aromatic alcohols include potential corrosivity, irritation, and aquatic toxicity.[2][3] Safety Data Sheets (SDS) for the closely related 3-Phenyl-1-propanol classify it as capable of causing severe skin burns and serious eye damage. Therefore, a conservative approach dictates treating this compound with the same level of caution.
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if a chemical is a hazardous waste.[3][4] Given its properties, this compound waste will likely be classified as hazardous due to its potential corrosivity and toxicity.
Table 1: Hazard Profile and Regulatory Information
| Parameter | Description | Source |
|---|---|---|
| Physical State | Liquid at standard conditions. | [5] |
| Primary Hazards | Potential for severe skin irritation/corrosion and serious eye damage. | [2][3] |
| Environmental Hazards | Harmful to aquatic life. Must not be released into the environment.[6] | [6] |
| U.S. DOT Classification (Analog) | UN1760, Corrosive Liquid, N.O.S., Class 8, Packing Group II (for 3-Phenyl-1-propanol). |
| Disposal Consideration | Must be disposed of as hazardous waste via an approved disposal facility.[4][6] |[4][6] |
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any chemical waste, establishing a safe working environment is paramount. This begins with selecting the correct PPE to create a barrier between the researcher and the hazardous material.[7]
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against potential splashes.[7]
-
Hand Protection: Wear chemical-resistant gloves. The specific glove material should be chosen based on compatibility with aromatic alcohols. Consult your institution's glove selection chart or the manufacturer's data.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit should be utilized.[7]
-
Work Area: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][7]
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the collection and temporary storage of this compound waste, ensuring safety and compliance pending removal by waste management professionals.
Step 1: Waste Segregation Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions.[7]
-
Designate a Waste Stream: Establish a dedicated waste container for this compound and compatible organic alcohol waste.
-
Avoid Mixing: Do NOT mix this waste with the following:
-
Rationale: Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or the formation of new, more hazardous compounds. Keeping organic and aqueous wastes separate simplifies the final disposal process.[7]
Step 2: Containerization The integrity of the waste container is critical to preventing leaks and environmental contamination.
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with aromatic alcohols, such as glass or high-density polyethylene (HDPE). The original product container can be reused for waste collection.[9]
-
Ensure Good Condition: The container must be in excellent condition, free from cracks, rust, or leaks.[9]
-
Keep Closed: The container must be kept tightly sealed with a screw-top cap except when actively adding waste.[9] This prevents the release of vapors and protects the contents from contamination.
Step 3: Labeling Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.[1][9]
-
Affix a Hazardous Waste Label: As soon as the container is designated for waste, it must be labeled.
-
Required Information: The label must include:
-
The words "Hazardous Waste" .[9]
-
The full, unabbreviated chemical name: "this compound" .[9]
-
An accurate list of all other components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic").
-
The date of accumulation (the date the first drop of waste was added).
-
Step 4: Temporary On-Site Storage Proper storage minimizes risks while the waste awaits collection.
-
Designated Storage Area: Store the sealed and labeled container in a designated satellite accumulation area that is secure and accessible only to authorized personnel.[4]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[9]
-
Location: The storage area should be cool, dry, well-ventilated, and away from direct sunlight, heat sources, and ignition sources.[3]
Step 5: Arranging for Final Disposal Final disposal must be handled by trained professionals in accordance with federal and state law.[1]
-
Contact EHS: When the waste container is full or has been stored for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[4]
-
Provide Information: Be prepared to provide the full chemical name and hazard information from the label to the disposal personnel.
-
Never Use Drains: Under no circumstances should this chemical be poured down the sanitary sewer.[9][10] This can cause environmental damage and may pose a fire or explosion hazard in the sewer system.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. actylislab.com [actylislab.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. earth911.com [earth911.com]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3-Methylphenyl)propan-1-ol
As researchers and scientists dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The handling of specialized chemical reagents like 3-(3-Methylphenyl)propan-1-ol demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a deeper, scientifically-grounded rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only comply with safety standards but to understand the causality behind them, ensuring a secure and efficient laboratory environment.
Hazard Assessment: Understanding the Profile of this compound
Before we can select the appropriate PPE, we must first understand the inherent risks associated with this compound. This aromatic alcohol, while not acutely toxic, presents several hazards that necessitate careful handling.
According to Safety Data Sheets (SDSs), this chemical is classified under the Globally Harmonized System (GHS) as causing skin irritation (Category 2) and serious eye irritation (Category 2).[1][2] Some classifications are more severe, listing it as causing skin corrosion (Sub-category 1B) and serious eye damage (Category 1).[3] It may also be harmful if swallowed and cause respiratory irritation.[2][3] The signal word associated with this chemical is typically "Warning," though some sources use "Danger," indicating that a conservative approach to safety is warranted.[1][2][4]
In practical terms, this means that direct contact can lead to inflammation, redness, or more severe damage to the skin and eyes. Inhalation of its vapors or mists, especially in poorly ventilated areas, can irritate the respiratory tract.
Core Directive: A Risk-Based Approach to PPE Selection
The selection of PPE is not a one-size-fits-all procedure; it is a dynamic process that must be adapted to the specific task at hand. The following recommendations are based on a thorough risk assessment of handling this compound.
Eye and Face Protection: The First Line of Defense
Given its classification as a serious eye irritant, protecting your eyes from splashes and vapors is non-negotiable.
-
Why it's essential: Accidental splashes of this liquid can cause significant irritation and potential damage to the delicate tissues of the eye.[1]
-
Protocol: Always wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5] For tasks with a higher risk of splashing, such as transferring large volumes or working under pressure, tightly fitting safety goggles with side-shields or a full-face shield should be used over safety glasses.[3]
Skin Protection: Preventing Dermal Exposure
As a known skin irritant, preventing dermal contact is crucial to avoid localized reactions and potential absorption.
-
Gloves:
-
Why they're essential: To prevent skin irritation and ensure that any accidental spills do not come into direct contact with your hands.[1][5]
-
Protocol: Wear chemical-impermeable gloves.[3] Nitrile rubber gloves are a suitable option.[2] Before each use, visually inspect gloves for any signs of degradation or perforation. Remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly after handling the chemical.[3]
-
-
Laboratory Coat and Protective Clothing:
-
Why it's essential: A lab coat protects your skin and personal clothing from accidental spills and contamination.
-
Protocol: A standard, buttoned laboratory coat is mandatory. For larger-scale operations or situations with a significant risk of splashing, consider wearing additional impervious or flame-resistant clothing.[3][5] All contaminated clothing should be removed immediately and laundered before reuse.[5]
-
Respiratory Protection: Maintaining Air Quality
Under standard laboratory conditions with adequate engineering controls, respiratory protection is often not required.
-
Why it's necessary (in specific situations): The compound can cause respiratory irritation, and its vapors, while not highly volatile, can accumulate in poorly ventilated spaces.[3]
-
Protocol: Ensure all handling of this compound is performed in a well-ventilated area.[3][5] For procedures that may generate aerosols or mists, or when handling large quantities, working within a certified chemical fume hood is the primary engineering control.[6] If ventilation is inadequate or if you experience any respiratory irritation, a NIOSH/MSHA-approved respirator is required.[5][7] A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 standards must be implemented whenever respirators are used.[5]
PPE Selection Summary
| Task / Scenario | Minimum Required PPE |
| Weighing/Measuring (small quantities) | Safety glasses with side shields, nitrile gloves, lab coat. |
| Preparing Solutions / Dilutions | Chemical safety goggles, nitrile gloves, lab coat. |
| Heating or Refluxing | Chemical safety goggles (or face shield over glasses), nitrile gloves, lab coat. (Work in a fume hood). |
| Large-Scale Transfers (>1L) | Face shield over chemical safety goggles, nitrile gloves, chemical-resistant apron over lab coat. |
| Spill Cleanup | Chemical safety goggles, heavy-duty nitrile gloves, lab coat or coveralls, respiratory protection may be required based on spill size and location. |
Workflow for PPE Selection and Use
The following diagram outlines the logical workflow for ensuring proper PPE selection and use when working with this compound.
Caption: Workflow for risk assessment and PPE selection.
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Safe Handling and Engineering Controls
-
Preparation: Before beginning work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5]
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended for all but the smallest-scale operations.[5][6]
-
Avoidance of Contact: Avoid all direct contact with the skin and eyes, and prevent the inhalation of vapors or mists.[1][5]
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where chemicals are handled.[8]
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated containers must be treated with the same care as its handling. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Classification: Treat all waste containing this compound as hazardous chemical waste.[6]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.[6]
-
Containment: Collect liquid waste in a designated, compatible, and clearly labeled waste container. The container must have a secure, tight-fitting lid.[6]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[5][6]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for proper disposal.[6] Never pour this compound down the drain.[3]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5] Collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a sealed container for disposal as hazardous waste.[5][6]
By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety that protects you, your colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. louisville.edu [louisville.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
